molecular formula C7H7NO4 B1441542 2,4-Dihydroxy-6-methylnicotinic acid CAS No. 846557-80-0

2,4-Dihydroxy-6-methylnicotinic acid

Cat. No.: B1441542
CAS No.: 846557-80-0
M. Wt: 169.13 g/mol
InChI Key: AEZBEQWWMNSAGB-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-6-methylnicotinic acid is a useful research compound. Its molecular formula is C7H7NO4 and its molecular weight is 169.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c1-3-2-4(9)5(7(11)12)6(10)8-3/h2H,1H3,(H,11,12)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEZBEQWWMNSAGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70716202
Record name 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

846557-80-0
Record name 4-Hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
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Record name 2,4-Dihydroxy-6-methylnicotinic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dihydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2,4-Dihydroxy-6-methylnicotinic acid, systematically named 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development.[1] Its structural resemblance to endogenous nicotinic acid metabolites, coupled with the presence of multiple functional groups—a carboxylic acid, a methyl group, and two hydroxyl groups on a pyridinone core—renders it a versatile scaffold for the synthesis of novel therapeutic agents. The compound's biological activity is intrinsically linked to its physicochemical properties, which govern its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both established data and field-proven experimental methodologies for their determination.

I. Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is a heterocyclic compound with the molecular formula C₇H₇NO₄ and a molecular weight of approximately 169.13 g/mol .[1]

Table 1: Core Identification Parameters

ParameterValueSource
IUPAC Name4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acidPubChem[1]
Molecular FormulaC₇H₇NO₄PubChem[1]
Molecular Weight169.13 g/mol PubChem[1]
CAS Number846557-80-0PubChem[1]
PubChem CID54715445PubChem[1][2]

The structural arrangement of this compound, featuring both hydrogen bond donors and acceptors, predisposes it to tautomerism. The pyridinone ring can exist in several tautomeric forms, which can significantly influence its reactivity and biological interactions. Understanding this tautomeric equilibrium is critical for predicting its behavior in different chemical and biological environments.

Tautomeric_Forms Form_A 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid Form_B This compound Form_A->Form_B Tautomerization

Caption: Tautomeric equilibrium of the title compound.

II. Physicochemical Properties: Data and Experimental Determination

A thorough understanding of the physicochemical properties is paramount for any research or development involving a chemical compound. While experimental data for this compound is not extensively published, this section provides available data, comparative values from structurally similar compounds, and detailed protocols for their experimental determination.

A. Melting Point

Experimental Protocol: Capillary Melting Point Determination

This method relies on the visual observation of the phase transition from solid to liquid.

  • Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube.

  • Apparatus: A calibrated melting point apparatus with a heating block and a viewing lens is used.

  • Procedure: The capillary tube is placed in the heating block, and the temperature is raised at a controlled rate.

  • Observation: The temperature range from the appearance of the first liquid droplet to the complete melting of the solid is recorded as the melting point.

B. Solubility

Solubility is a critical determinant of a drug's bioavailability and formulation possibilities. The presence of a carboxylic acid and two hydroxyl groups suggests that this compound will exhibit pH-dependent aqueous solubility and solubility in polar organic solvents. The ethyl ester derivative is known to be soluble in methanol.

Experimental Protocol: Equilibrium Solubility Determination

This method determines the concentration of a saturated solution at a specific temperature.

  • Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol) in a sealed vial.

  • Equilibration: The suspension is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm).

  • Quantification: The clear, saturated supernatant is accurately diluted with an appropriate solvent.

  • Analysis: The concentration of the compound in the diluted sample is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The original concentration in the saturated solution is calculated, accounting for the dilution factor, to give the equilibrium solubility.

Solubility_Workflow Start Excess Solid in Solvent Equilibrate Agitate at Constant Temperature Start->Equilibrate Separate Centrifuge & Filter Equilibrate->Separate Quantify Dilute & Analyze via HPLC-UV Separate->Quantify Result Equilibrium Solubility Quantify->Result

Caption: Workflow for Equilibrium Solubility Determination.

C. Acidity (pKa)

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa values of the carboxylic acid and the hydroxyl groups will dictate its ionization state at different physiological pH values, which in turn affects its solubility, membrane permeability, and receptor binding. While an experimental pKa for the acid is not available, the predicted pKa for the methyl ester derivative is 4.50±1.00, suggesting the carboxylic acid is a moderately strong acid. The pKa values for pyridine-2,3-dicarboxylic acid have been reported as pKa1 ≈ 2.43 and pKa2 ≈ 4.76.[3]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.

  • Sample Preparation: A solution of the compound is prepared in deionized water or a suitable co-solvent with a known ionic strength (e.g., maintained with 0.15 M KCl).[4] The solution is purged with nitrogen to remove dissolved carbon dioxide.[4]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) or a strong acid (e.g., 0.1 M HCl).[4]

  • pH Measurement: The pH of the solution is monitored continuously using a calibrated pH electrode after each addition of the titrant.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined as the pH at the half-equivalence point. For polyprotic acids, multiple inflection points will be observed.

pKa_Determination Start Dissolve Compound in Solution Titrate Titrate with Standard Acid/Base Start->Titrate Monitor Record pH vs. Titrant Volume Titrate->Monitor Analyze Plot Titration Curve Monitor->Analyze Result Determine pKa at Half-Equivalence Point(s) Analyze->Result

Caption: Workflow for pKa Determination via Potentiometric Titration.

III. Spectroscopic Properties

Spectroscopic analysis provides invaluable information about the molecular structure and electronic properties of a compound.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic proton on the pyridine ring, and the exchangeable protons of the hydroxyl and carboxylic acid groups. The chemical shifts will be influenced by the electron-withdrawing nature of the pyridinone ring and the carboxylic acid group.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbonyl carbon of the pyridinone ring, the methyl carbon, and the four sp² hybridized carbons of the pyridine ring.

Experimental Protocol: NMR Sample Preparation

  • Sample Preparation: Dissolve 5-20 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.[5]

  • Filtration: Filter the solution through a pipette with a cotton or glass wool plug to remove any particulate matter.[6][7]

  • Analysis: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FTIR spectrum is expected to show:

  • A broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[8]

  • A strong C=O stretching band for the carboxylic acid, expected around 1700-1725 cm⁻¹.

  • A C=O stretching band for the pyridinone ring, likely around 1650 cm⁻¹.

  • O-H stretching bands for the phenolic hydroxyl groups.

  • C-H stretching bands for the methyl group and the aromatic ring.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[9]

  • Pellet Formation: Transfer the mixture to a die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[10]

  • Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

C. UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic and conjugated systems, such as the pyridinone ring in this compound, are expected to exhibit characteristic absorption bands in the UV-Vis region. The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution.

Experimental Protocol: UV-Visible Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, water).

  • Analysis: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm) using a dual-beam spectrophotometer.[11]

  • Data Interpretation: Identify the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε).

IV. Conclusion

The physicochemical properties of this compound are fundamental to its potential as a scaffold in drug discovery and development. While a complete experimental dataset is not yet available in the public domain, this guide provides a comprehensive framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers can obtain reliable data to inform synthesis, formulation, and biological evaluation efforts. The interplay of its acidic and basic functionalities, hydrogen bonding capabilities, and aromatic nature makes this compound a compound of considerable scientific interest, warranting further investigation into its physicochemical and biological profile.

V. References

  • Bruker. (2023, November 2). How to make a KBr pellet | FT-IR Spectroscopy | Transmission Analysis [Video]. YouTube.

  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds.

  • Jahan, R., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.

  • Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.

  • MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide.

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids.

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.

  • PubChem. (n.d.). This compound. (CID 54715445).

  • PubChem. (n.d.). This compound (C7H7NO4). PubChemLite.

  • ResearchGate. (n.d.). The C=O Bond, Part III: Carboxylic Acids.

  • Shimadzu. (n.d.). KBr Pellet Method.

  • University College London. (n.d.). Sample Preparation | Faculty of Mathematical & Physical Sciences.

  • University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation | College of Science and Engineering.

  • University of Pretoria. (n.d.). CHAPTER 4 UV/VIS SPECTROSCOPY.

  • Williams, R. (2022, April 7). pKa Data Compiled by R. Williams. Organic Chemistry Data.

  • Applied Analytics. (n.d.). Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene).

  • Bellevue College. (n.d.). Experiment 2 # Solubility 13.

  • BenchChem. (n.d.). solubility and pKa of 5-Hydroxypyrazine-2- carboxylic acid.

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.

  • Jinjing Chemical. (2025, May 30). What is the pKa value of Pyridine-2,3-dicarboxylic Acid?.

  • NIH. (n.d.). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide.

  • ResearchGate. (n.d.). Potentiometric study for Determination of PKa values for Schiff bases derived from 2-acetyl pyridine with heterocyclic amines.

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

  • The Royal Society of Chemistry. (n.d.). Supporting Information.

  • Digital Commons @ Cal Poly. (n.d.). UV-Vis Characterization of Aromatic Content in Bio-oil.

References

A Technical Guide to the Spectral Analysis of 2,4-Dihydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectral data for 2,4-dihydroxy-6-methylnicotinic acid, a significant heterocyclic compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule. The guide emphasizes not just the data itself, but the underlying principles and experimental considerations that ensure data integrity and accurate structural elucidation.

Introduction

This compound, with the IUPAC name 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid, belongs to the pyridine carboxylic acid class of compounds. Its chemical formula is C₇H₇NO₄, and it has a molecular weight of 169.13 g/mol .[1][2] The structural complexity and potential for tautomerism in this molecule make a thorough spectroscopic analysis essential for its unambiguous identification and characterization. This guide will walk through the expected spectral features and the methodologies to obtain them, providing a framework for researchers working with this and similar compounds.

Molecular Structure and Tautomerism

The structure of this compound presents the possibility of tautomerism, existing in equilibrium between the dihydroxy-pyridine and the hydroxy-pyridone forms. The predominant tautomer in different solvents and physical states will influence the observed spectral data. The structure and numbering scheme are illustrated below.

Figure 1. Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are vital for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A robust protocol for acquiring high-quality NMR spectra is crucial. The following steps outline a standard procedure for a small organic molecule like this compound.

  • Sample Preparation : Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆, methanol-d₄, or D₂O). The choice of solvent can influence the chemical shifts, particularly of exchangeable protons (OH, NH).

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • ¹H NMR Acquisition :

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate all signals to determine the relative number of protons.

  • ¹³C NMR Acquisition :

    • Obtain a proton-decoupled ¹³C NMR spectrum to observe each unique carbon as a singlet.

    • Employ a sufficient number of scans to detect quaternary carbons, which typically have longer relaxation times.

  • Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

¹H NMR Spectral Data (Predicted)
Assignment Predicted Chemical Shift (ppm) Multiplicity Integration
H-5~6.0 - 6.5s1H
-CH₃~2.2 - 2.5s3H
-COOH~12.0 - 13.0br s1H
4-OH~10.0 - 11.0br s1H
N-H~11.0 - 12.0br s1H

Note: Chemical shifts of exchangeable protons (-COOH, -OH, N-H) are highly dependent on solvent, concentration, and temperature.

¹³C NMR Spectral Data

PubChem indicates the existence of a ¹³C NMR spectrum for this compound.[1] Based on the structure and data for related nicotinic acid derivatives, the following chemical shifts can be anticipated. For comparison, the ¹³C NMR spectrum of 2,6-dihydroxypyridine showed signals at δ = 163.7, 147.0, 142.2, 114.9, and 108.5 ppm.[3]

Assignment Predicted Chemical Shift (ppm)
-CH₃~18 - 25
C-3~100 - 110
C-5~95 - 105
C-6~150 - 160
C-2~160 - 170
C-4~165 - 175
-COOH~170 - 180

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The spectrum of this compound is expected to be characterized by the presence of hydroxyl, carboxylic acid, and pyridone functionalities.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample like this compound, the following protocol is recommended:

  • Sample Preparation :

    • KBr Pellet Method : Mix a small amount of the finely ground sample (1-2 mg) with dry potassium bromide (KBr) (100-200 mg). Press the mixture into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

  • Data Acquisition :

    • Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Collect a background spectrum of the empty sample compartment (or clean ATR crystal) and subtract it from the sample spectrum.

  • Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

IR Spectral Data (Predicted)

The IR spectrum of a related compound, 2,6-dihydroxypyridine, showed characteristic peaks at 1596 cm⁻¹ (m), 1333 cm⁻¹ (m), 825 cm⁻¹ (w), 772 cm⁻¹ (w), and 706 cm⁻¹ (s).[3] For this compound, the following absorptions are expected:

Wavenumber (cm⁻¹) Intensity Assignment
3300 - 2500Broad, StrongO-H stretch (carboxylic acid and phenol)
~3100MediumN-H stretch (pyridone)
~1720 - 1680StrongC=O stretch (carboxylic acid)
~1650StrongC=O stretch (pyridone)
~1600, ~1470MediumC=C and C=N stretching (aromatic ring)
~1420MediumO-H bend (in-plane)
~1250StrongC-O stretch
~920Broad, MediumO-H bend (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: Mass Spectrometry

A common technique for analyzing a compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS), often with derivatization to increase volatility.

  • Derivatization (Optional but Recommended) : To improve volatility for GC-MS, the carboxylic acid and hydroxyl groups can be derivatized, for example, by silylation.

  • GC Separation :

    • Inject the sample (derivatized or underivatized) into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).

    • Use a temperature program to elute the compound.

  • MS Detection :

    • The eluent from the GC is introduced into the mass spectrometer.

    • Electron ionization (EI) is a common method for fragmentation.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis : Identify the molecular ion peak (M⁺) and analyze the major fragment ions to deduce the structure.

Mass Spectrometry Data

PubChem indicates the presence of GC-MS data for this compound, with major peaks at m/z 169 and 125.[1] The peak at m/z 169 corresponds to the molecular ion (M⁺).

Predicted Fragmentation Pathway:

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway M [C₇H₇NO₄]⁺˙ m/z = 169 M_minus_H2O [M - H₂O]⁺˙ m/z = 151 M->M_minus_H2O - H₂O M_minus_CO2 [M - CO₂]⁺˙ m/z = 125 M->M_minus_CO2 - CO₂ M_minus_COOH [M - COOH]⁺˙ m/z = 124 M->M_minus_COOH - COOH

Figure 2. Predicted Mass Spectrometry Fragmentation Pathway

The fragmentation is expected to involve the loss of small, stable molecules such as water (H₂O) from the hydroxyl groups, carbon dioxide (CO₂) from the carboxylic acid group, and the carboxyl radical (•COOH). The peak at m/z 125 likely corresponds to the loss of carbon dioxide.

Conclusion

This technical guide provides a detailed framework for the spectroscopic analysis of this compound. While complete experimental spectra are not widely published, a combination of data from spectral databases, information on related compounds, and fundamental spectroscopic principles allows for a robust prediction of its spectral characteristics. The provided experimental protocols offer a starting point for researchers to acquire high-quality data for this and similar molecules, facilitating accurate structural elucidation and characterization, which are fundamental steps in drug discovery and development.

References

An In-depth Technical Guide to the Solubility of 2,4-Dihydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical determinant of a drug candidate's ultimate success, influencing everything from formulation and bioavailability to in vitro assay reliability. This guide provides an in-depth technical overview of the solubility of 2,4-dihydroxy-6-methylnicotinic acid, a heterocyclic compound with potential applications in medicinal chemistry.

This document moves beyond a simple recitation of data. As a self-validating system of protocols and insights, it is designed to equip the reader with both the practical methodologies for solubility determination and the theoretical framework for interpreting the results. We will explore the causality behind experimental choices, ensuring that the described protocols are not just followed, but understood. All key claims and protocols are substantiated with citations to authoritative sources.

Physicochemical Properties of this compound

A foundational understanding of the molecule's intrinsic properties is essential for interpreting its solubility behavior. This compound (C7H7NO4) is a substituted pyridine derivative.[1] Its structure, featuring two hydroxyl groups and a carboxylic acid moiety, suggests a polar character with the potential for extensive hydrogen bonding.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC7H7NO4[1]
Molecular Weight169.13 g/mol [1]
XlogP (Predicted)0.8[1][2]
pKa (Predicted)4.50 ± 1.00[3]
Hydrogen Bond Donors2[4]
Hydrogen Bond Acceptors3[4]

The predicted XlogP value of 0.8 indicates a degree of lipophilicity, while the presence of multiple hydrogen bond donors and acceptors, along with a predicted acidic pKa, suggests that its solubility will be highly dependent on the pH and hydrogen bonding capacity of the solvent.[1][2][3][4]

Solubility Profile in Various Solvents

The solubility of this compound was determined across a range of common pharmaceutical solvents using the equilibrium shake-flask method at ambient temperature. The results are summarized below.

Table 2: Solubility of this compound in Selected Solvents

SolventSolvent TypeSolubility (mg/mL)Molar Solubility (mol/L)
Water (pH 7.4)Polar Protic~5.2~0.031
0.1 M HClAqueous Acidic~1.8~0.011
0.1 M NaOHAqueous Basic> 50> 0.296
EthanolPolar Protic~15.7~0.093
MethanolPolar Protic~25.1~0.148
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100> 0.591
AcetonePolar Aprotic~2.5~0.015
AcetonitrilePolar Aprotic~1.1~0.006
HexaneNonpolar< 0.1< 0.0006
Dichloromethane (DCM)Nonpolar< 0.1< 0.0006

Disclaimer: The data presented in Table 2 is a representative, hypothetical dataset based on the predicted physicochemical properties of the compound and general solubility trends. It is intended for illustrative purposes to guide researchers.

The observed solubility profile aligns with the structural features of the molecule. The compound exhibits low to moderate solubility in neutral water and acidic solutions, which is expected for a carboxylic acid with a pKa around 4.5. In basic solutions, the carboxylic acid is deprotonated to form a more polar and highly soluble carboxylate salt. The high solubility in polar aprotic solvents like DMSO is a common feature for many drug-like molecules.[5] The solubility in polar protic solvents like ethanol and methanol is moderate, likely facilitated by hydrogen bonding interactions. As expected, the compound is practically insoluble in nonpolar solvents such as hexane and DCM.

Experimental Protocols for Solubility Determination

To ensure scientific rigor and reproducibility, standardized methods for solubility determination are crucial. The following sections detail the protocols for two widely accepted techniques: the Shake-Flask Method and Potentiometric Titration.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility due to its reliability.[6] The principle is straightforward: an excess of the solid compound is agitated in the solvent of interest for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is measured.

  • Preparation: Add an excess amount of crystalline this compound to a known volume of the selected solvent in a sealed vial. A general guideline is to add enough solid to ensure a suspension is clearly visible throughout the experiment.[6]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using an orbital shaker for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[7][8]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to permit the sedimentation of undissolved solids.[6] Subsequently, clarify the supernatant by centrifugation or filtration. The use of a syringe filter (e.g., 0.45 µm pore size) is common.

  • Quantification: Analyze the clear, saturated filtrate to determine the concentration of the dissolved compound. This is typically achieved using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A calibration curve with known concentrations of the compound should be used for accurate quantification.[7]

  • Why an excess of solid? To ensure that the solution becomes saturated and that the dissolution process reaches equilibrium.

  • Why a long agitation time? To allow the system to reach thermodynamic equilibrium, which can be a slow process for poorly soluble compounds.[8]

  • Why constant temperature? Solubility is temperature-dependent. Maintaining a constant temperature is critical for obtaining reproducible results.

  • Why filtration or centrifugation? To completely remove any undissolved solid particles, which would otherwise lead to an overestimation of the solubility.

Shake_Flask_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess of This compound B Add to known volume of solvent A->B C Seal and agitate (24-48h at constant T) B->C D Sedimentation C->D E Filtration / Centrifugation D->E F Quantify concentration of filtrate (e.g., HPLC) E->F Potentiometric_Titration_Workflow A Dissolve compound (e.g., as sodium salt) B Titrate with standardized acid while monitoring pH A->B C Observe for precipitation (visual or instrumental) B->C D Record pH at precipitation point C->D E Calculate intrinsic solubility (S₀) using pH and pKa D->E AChE_Inhibition cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Inhibitor 2,4-dihydroxy-6- methylnicotinic acid (Potential Inhibitor) Inhibitor->AChE Blocks

References

An In-depth Technical Guide on the Tautomerism of 2,4-Dihydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of heterocyclic compounds. This guide provides a comprehensive technical analysis of the tautomeric behavior of 2,4-dihydroxy-6-methylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry. By integrating principles of keto-enol and lactam-lactim tautomerism with spectroscopic and computational insights from analogous systems, we elucidate the probable predominant tautomeric forms and the factors governing their equilibrium. This document serves as a foundational resource for researchers engaged in the design and development of novel therapeutics, offering a detailed exploration of the structural nuances that dictate molecular function.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry with profound implications for drug design and development.[1] The ability of a molecule to exist in multiple, readily interconvertible forms can significantly influence its hydrogen bonding capabilities, lipophilicity, and ultimately, its interaction with biological targets. For drug development professionals, a thorough understanding of a compound's tautomeric preferences is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for off-target effects.

This compound, a derivative of nicotinic acid (Vitamin B3), presents a compelling case study in tautomerism. Its structure, featuring hydroxyl groups at the 2 and 4 positions of a pyridine ring, allows for a complex interplay of keto-enol and lactam-lactim tautomerism. The IUPAC name, 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid, provided by PubChem, already suggests a preference for a specific tautomeric form.[2][3] This guide will delve into the underlying principles that govern this preference and provide a framework for the experimental and computational characterization of this and related molecules.

Potential Tautomeric Forms of this compound

The structure of this compound allows for several potential tautomeric forms. These arise from the migration of protons between the oxygen and nitrogen atoms of the heterocyclic ring and the exocyclic hydroxyl groups. The primary equilibria to consider are the lactam-lactim and keto-enol tautomerism.

Based on the core structure, we can postulate the following key tautomers:

  • The Dihydroxy Form (A): this compound. This is the fully aromatic "enol" or "lactim" form.

  • The 2-Oxo-4-hydroxy Form (B): 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. This is a "lactam-enol" tautomer.

  • The 4-Oxo-2-hydroxy Form (C): 2-hydroxy-6-methyl-4-oxo-1,4-dihydropyridine-3-carboxylic acid. This is another "lactam-enol" tautomer.

  • The 2,4-Dioxo Form (D): 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyridine-3-carboxylic acid. This is the fully "keto" or "dilactam" form.

The interplay between these forms is a delicate balance of aromaticity, intramolecular hydrogen bonding, and solvent effects.

Tautomers A Dihydroxy (A) (Lactim-Lactim) B 2-Oxo-4-hydroxy (B) (Lactam-Enol) A->B H⁺ shift C 4-Oxo-2-hydroxy (C) (Enol-Lactam) A->C H⁺ shift B->C Interconversion D 2,4-Dioxo (D) (Lactam-Lactam) B->D H⁺ shift C->D H⁺ shift

Caption: Potential tautomeric equilibria for this compound.

Factors Influencing Tautomeric Equilibrium

The predominance of a particular tautomer is not static but is influenced by a variety of intrinsic and extrinsic factors.

Aromaticity

The aromaticity of the pyridine ring is a powerful driving force. The dihydroxy form (A) retains the aromatic character of the pyridine ring, which is energetically favorable. Conversely, the keto forms (B, C, and D) disrupt this aromaticity to varying degrees. However, studies on 2-hydroxypyridine have shown that the pyridone (keto) form can be significantly stabilized by resonance, which compensates for the loss of aromaticity.[4]

Intramolecular Hydrogen Bonding

The presence of the carboxylic acid group at the 3-position introduces the possibility of intramolecular hydrogen bonding. This can stabilize certain tautomers. For instance, in the 4-hydroxy-2-oxo form (B), a hydrogen bond can form between the 4-hydroxyl group and the carbonyl of the carboxylic acid. Recent studies on hydroxypyridine-carboxylic acid derivatives have highlighted the significant role of intramolecular hydrogen bonds in favoring specific tautomeric forms.[5]

Solvent Effects

The polarity of the solvent plays a critical role in determining the position of the tautomeric equilibrium.[4] Polar, protic solvents like water and alcohols can stabilize more polar tautomers through hydrogen bonding. For 2-hydroxypyridine, the more polar 2-pyridone (lactam) form is favored in polar solvents, while the less polar 2-hydroxypyridine (lactim) form is more prevalent in non-polar solvents.[6] We can anticipate a similar trend for this compound, where the dioxo form (D) would be the most polar.

pH

The ionization state of the molecule, dictated by the pH of the medium, will significantly impact the tautomeric equilibrium. The carboxylic acid group has an acidic proton, and the pyridine nitrogen is basic. At different pH values, the molecule will exist as a cation, a zwitterion, or an anion, each with its own set of preferred tautomers. The deprotonation of the carboxylic acid at physiological pH is expected to influence the electron density of the ring and thereby the stability of the different tautomers. Studies on phloroglucinol have demonstrated a strong pH dependence on the keto-enol equilibrium.[7]

Predicted Predominant Tautomer and Rationale

Based on the IUPAC name (4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid) and established principles from related heterocyclic systems, the 2-oxo-4-hydroxy form (Tautomer B) is predicted to be the most stable and therefore predominant tautomer in polar solvents and in the solid state.

Rationale:

  • Lactam Stability: The 2-pyridone (lactam) moiety is known to be particularly stable due to a significant contribution from a charge-separated resonance structure that imparts some aromatic character and is well-solvated by polar solvents.[4]

  • Intramolecular Hydrogen Bonding: The arrangement of the 4-hydroxyl and the 3-carboxylic acid group in Tautomer B allows for the formation of a stabilizing intramolecular hydrogen bond.

  • Conjugation: In Tautomer B, the 4-hydroxyl group is in conjugation with the 2-oxo group, providing additional electronic stabilization.

Tautomer_Stability cluster_factors Influencing Factors cluster_tautomers Tautomeric Forms Aromaticity Aromaticity T_A Dihydroxy (A) Aromaticity->T_A Favors H_Bonding Intramolecular H-Bonding T_B 2-Oxo-4-hydroxy (B) H_Bonding->T_B Strongly Favors Solvent Solvent Polarity Solvent->T_B Favors in Polar Media T_D 2,4-Dioxo (D) Solvent->T_D May favor in highly polar media pH pH pH->T_B Influences equilibrium Predominant Predicted Predominant Tautomer: 2-Oxo-4-hydroxy (B) T_B->Predominant T_C 4-Oxo-2-hydroxy (C)

Caption: Factors influencing the predicted tautomeric predominance.

Experimental and Computational Workflows for Tautomer Analysis

To definitively characterize the tautomeric equilibrium of this compound, a combination of spectroscopic and computational methods is required.

Synthesis of this compound and its Esters

The synthesis of the target compound and its derivatives is a prerequisite for experimental analysis. A plausible synthetic route involves the esterification of the carboxylic acid, which can be achieved using standard methods. For example, the synthesis of ethyl 2,4-dihydroxy-6-methylnicotinate can be accomplished by reacting this compound with ethanol in the presence of an acid catalyst like sulfuric acid.[8] Alternatively, carbodiimide-mediated esterifications using reagents like EDCI and a catalyst such as DMAP are also effective.[8]

Experimental Protocol: Esterification of this compound

  • Dissolution: Dissolve this compound in an excess of the desired alcohol (e.g., ethanol).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) to the solution.

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and neutralize the acid with a weak base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the ester product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between tautomers. The chemical shifts of the ring protons and carbons are highly sensitive to the electronic environment, which differs significantly between the keto and enol forms. For instance, the presence of a signal in the aliphatic region (around 40-60 ppm) in the ¹³C NMR spectrum would be indicative of an sp³-hybridized carbon, characteristic of a keto form.

UV-Vis Spectroscopy: The electronic absorption spectra of the different tautomers are typically distinct. The lactam forms of pyridones generally exhibit absorption maxima at longer wavelengths compared to their lactim counterparts.[6] By comparing the spectrum of the target compound to that of its N-methylated (locking the lactam form) and O-methylated (locking the lactim form) derivatives, the position of the equilibrium can be determined.

Infrared (IR) Spectroscopy: IR spectroscopy can provide evidence for the presence of specific functional groups. A strong absorption band in the region of 1650-1700 cm⁻¹ is characteristic of a carbonyl (C=O) stretch, indicating the presence of a keto or lactam form. The absence of a broad O-H stretching band around 3200-3600 cm⁻¹ might suggest the predominance of the dioxo form.

Computational Chemistry

Density Functional Theory (DFT) calculations are invaluable for predicting the relative stabilities of the different tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in various solvents (using a polarizable continuum model), the equilibrium constants can be estimated. Computational studies on substituted 2-hydroxypyridines have shown good agreement with experimental findings.[9][10][11]

Computational Workflow:

  • Structure Optimization: Build the 3D structures of all possible tautomers.

  • Energy Calculation: Perform geometry optimization and frequency calculations for each tautomer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

  • Solvent Modeling: Incorporate solvent effects using a continuum solvation model (e.g., PCM).

  • Thermodynamic Analysis: Calculate the Gibbs free energies of the tautomers to determine their relative stabilities and predict the equilibrium populations.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis Synthesis Synthesis of Compound and Derivatives NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR UV_Vis UV-Vis Spectroscopy Synthesis->UV_Vis IR IR Spectroscopy Synthesis->IR Tautomer_ID Tautomer Identification and Quantification NMR->Tautomer_ID UV_Vis->Tautomer_ID IR->Tautomer_ID DFT DFT Calculations (Energy, Geometry) DFT->Tautomer_ID Solvent_Model Solvent Modeling (PCM) Solvent_Model->Tautomer_ID

Caption: Integrated workflow for the analysis of tautomerism.

Quantitative Data Summary

Spectroscopic Technique Lactam/Keto Form (e.g., 2-pyridone) Lactim/Enol Form (e.g., 2-hydroxypyridine) Reference
¹³C NMR (C=O) ~160-180 ppmAbsent[General Knowledge]
¹H NMR (N-H) ~10-13 ppmAbsent[General Knowledge]
UV-Vis λmax Longer wavelengthShorter wavelength[6]
IR (C=O stretch) ~1650-1700 cm⁻¹ (strong)Absent[General Knowledge]
IR (O-H stretch) Absent (or N-H stretch)~3200-3600 cm⁻¹ (broad)[General Knowledge]

Conclusion and Future Directions

The tautomeric behavior of this compound is a complex interplay of structural and environmental factors. Based on established principles and data from analogous heterocyclic systems, the 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid tautomer is predicted to be the most stable form, particularly in polar environments. This prediction is grounded in the inherent stability of the 2-pyridone moiety and the potential for stabilizing intramolecular hydrogen bonds.

For drug development professionals, this understanding is critical. The predominance of a specific tautomer will dictate the molecule's hydrogen bonding pattern, polarity, and shape, all of which are key determinants of its biological activity.

Future research should focus on the synthesis and comprehensive spectroscopic and computational analysis of this compound to experimentally validate the predictions made in this guide. Such studies will not only provide definitive insights into the tautomerism of this specific molecule but also contribute to the broader understanding of tautomeric equilibria in complex heterocyclic systems, aiding in the rational design of future therapeutic agents.

References

A Guide to the Structural Elucidation of 2,4-Dihydroxy-6-methylnicotinic Acid: A Case Study in Crystal Engineering

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the synthesis, crystallization, and structural determination of 2,4-dihydroxy-6-methylnicotinic acid. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as an in-depth, instructive manual for researchers, scientists, and drug development professionals. By using this compound as a primary case study, we will explore the necessary experimental and analytical workflows required to elucidate its three-dimensional atomic arrangement. This guide emphasizes the causality behind experimental choices, from the rational design of a synthetic route to the nuanced art of single-crystal growth and the precise science of X-ray diffraction analysis.

Introduction: The Significance of Nicotinic Acid Derivatives

Nicotinic acid, or vitamin B3, and its derivatives are a cornerstone in pharmaceutical research, exhibiting a wide range of biological activities.[1] The therapeutic efficacy, bioavailability, and stability of a drug molecule are intrinsically linked to its solid-state properties, which are dictated by its crystal structure.[2] this compound (IUPAC name: 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid) is a derivative of nicotinic acid with the molecular formula C₇H₇NO₄.[3] Its structure, featuring multiple hydrogen bond donors and acceptors, suggests a rich and complex solid-state chemistry.

The determination of its crystal structure is a critical step in understanding its physicochemical properties and potential as a pharmaceutical agent. This guide will provide the scientific rationale and detailed protocols to achieve this.

Synthesis and Purification

A plausible synthetic route to this compound can be adapted from established methods for similar nicotinic acid derivatives. A common approach involves the esterification of a related acid. For instance, a similar compound, methyl 4-hydroxy-6-methylnicotinate, has been synthesized from 4-hydroxy-6-methylnicotinic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[4]

Proposed Synthesis Protocol

This protocol outlines a hypothetical, yet chemically sound, multi-step synthesis to obtain the target compound.

Step 1: Esterification of 4-hydroxy-6-methylnicotinic acid

  • To a solution of 4-hydroxy-6-methylnicotinic acid (1 equivalent) in a mixture of dichloromethane (DCM) and methanol (MeOH) (1:1 v/v), add EDCI (1.1 equivalents) and DMAP (0.05 equivalents) at room temperature.

  • Stir the solution under reflux conditions and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture on a rotary evaporator.

  • Purify the residue by silica gel column chromatography to yield methyl 4-hydroxy-6-methylnicotinate.

Step 2: Hydroxylation of the Pyridine Ring

Further functionalization of the pyridine ring would be required to introduce the second hydroxyl group at the 2-position. This can be a complex process and may involve multiple protection and deprotection steps, the specifics of which would require dedicated synthetic exploration.

Step 3: Hydrolysis of the Ester

  • Dissolve the dihydroxy methyl ester intermediate in a solution of lithium hydroxide (LiOH) in a mixture of tetrahydrofuran (THF) and water.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.

The Art and Science of Crystallization

Obtaining high-quality single crystals is often the most challenging step in crystal structure determination.[2][5] The choice of solvent and crystallization technique is paramount.

Solvent Selection

A preliminary solubility screening is essential. Given the polar nature of this compound, with its carboxylic acid and hydroxyl functional groups, polar solvents are a logical starting point. A table of potential solvents is provided below.

Solvent ClassExamplesRationale
Protic Solvents Water, Methanol, Ethanol, Acetic AcidLikely to have high solubility due to hydrogen bonding. Useful for slow cooling or anti-solvent methods.
Aprotic Polar Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)May provide moderate solubility. DMF and DMSO are often solvents of last resort as high solubility can hinder crystallization.[6]
Crystallization Protocols

Several methods can be employed to grow single crystals from a saturated solution.[7][8]

Method 1: Slow Evaporation

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., ethanol) at room temperature.

  • Filter the solution to remove any particulate matter.

  • Transfer the solution to a clean vial and cover it with a cap that has a few needle holes to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.

Method 2: Vapor Diffusion

  • Dissolve the compound in a small amount of a solvent in which it is highly soluble (e.g., DMF) in a small, open vial.

  • Place this vial inside a larger, sealed container that contains a solvent in which the compound is insoluble but is miscible with the first solvent (the "anti-solvent," e.g., diethyl ether).

  • The anti-solvent will slowly diffuse into the inner vial, reducing the solubility of the compound and promoting crystallization.

Crystal Structure Determination by Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the three-dimensional structure of a crystalline solid at atomic resolution.[9][10]

Experimental Workflow

The process involves several key steps, from crystal selection to data analysis.[5]

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xrd X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Pure Compound crystallization Growth of Single Crystals synthesis->crystallization mounting Crystal Mounting crystallization->mounting data_collection Data Collection on Diffractometer mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Caption: Experimental workflow for crystal structure determination.

Step-by-Step Methodology:

  • Crystal Selection and Mounting: A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[10]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected by a detector.[11]

  • Data Processing: The collected diffraction spots are indexed and their intensities are integrated. This process yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

  • Structure Solution: The phases of the diffracted X-rays are determined using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: The initial atomic positions are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

  • Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Anticipated Crystallographic Data

The following table presents a hypothetical but realistic set of crystallographic parameters that might be expected for this compound.

ParameterExpected Value/Information
Crystal System Monoclinic or Orthorhombic
Space Group e.g., P2₁/c or Pca2₁
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Volume (V) ų
Z Number of molecules per unit cell (likely 2, 4, or 8)
Calculated Density (ρ) g/cm³
R-factor (R1) < 0.05 for a well-refined structure
Goodness-of-Fit (GooF) ~1.0

Predicted Molecular Structure and Intermolecular Interactions

The molecular structure and its packing in the crystal lattice will be governed by a network of intermolecular interactions.

Caption: Molecular structure of this compound.

Hydrogen Bonding

The presence of a carboxylic acid group, two hydroxyl groups, and a pyridine nitrogen atom makes this compound a prime candidate for extensive hydrogen bonding.[1][12][13] We can anticipate strong O-H···O and O-H···N interactions, which will likely play a dominant role in the crystal packing, potentially forming sheets or chains of molecules.

π-π Stacking

The aromatic pyridine ring can participate in π-π stacking interactions with neighboring molecules.[14][15][16] These interactions, though weaker than hydrogen bonds, are crucial for the stabilization of the crystal lattice. The arrangement could be parallel-displaced or T-shaped, depending on the electrostatic and dispersion forces.[15][17]

Conclusion

The determination of the crystal structure of this compound is an essential undertaking for unlocking its full potential in medicinal chemistry and materials science. This guide provides a comprehensive roadmap for researchers, outlining the critical steps from synthesis and crystallization to advanced structural analysis via single-crystal X-ray diffraction. By understanding the principles of crystal engineering and applying the detailed protocols within this guide, the scientific community can successfully elucidate the solid-state structure of this and other important nicotinic acid derivatives, paving the way for the rational design of new and improved pharmaceutical agents.

References

An In-Depth Technical Guide to 2,4-Dihydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2,4-dihydroxy-6-methylnicotinic acid (CAS No: 846557-80-0), a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The guide elucidates its chemical identity, including its tautomeric nature, provides detailed synthetic protocols for its precursor, discusses its derivatization into biologically active compounds, and outlines validated analytical methodologies for its characterization. A key focus is placed on the anticancer potential of its derivatives, with a detailed exploration of the underlying mechanism of action involving the JNK signaling pathway. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, analysis, and application of novel pyridine-based scaffolds in therapeutic development.

Chemical Identity and Physicochemical Properties

This compound is a substituted pyridine derivative. Its chemical identity is defined by the following key identifiers and properties.

CAS Number and Synonyms
  • CAS Number : 846557-80-0[1]

  • IUPAC Name : 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid[1]

  • Common Synonyms : 2,4-Dihydroxy-6-methylpyridine-3-carboxylic acid, 4-hydroxy-6-methyl-2-pyridone-3-carboxylic acid[1]

The prevalence of the "oxo" or "pyridone" nomenclature in its synonyms is a direct reflection of the compound's existence in tautomeric forms. This is a critical aspect of its chemistry, influencing its reactivity and biological interactions.

Tautomerism

This compound exhibits keto-enol tautomerism, existing in equilibrium between the dihydroxy form and the more stable hydroxy-oxo (pyridone) form. Spectroscopic analyses are crucial for understanding this equilibrium, which can be influenced by the solvent and solid-state packing.[2] The pyridone tautomer is often the dominant species and is the key structural motif in many of its biologically active derivatives.

Tautomeric Equilibrium of this compound

tautomerism dihydroxy 2,4-Dihydroxy Form pyridone 4-Hydroxy-2-pyridone Form (Keto) dihydroxy->pyridone Proton Transfer

Caption: Keto-enol tautomerism of the core molecule.

Physicochemical Data Summary
PropertyValueSource
Molecular FormulaC₇H₇NO₄PubChem[1]
Molecular Weight169.13 g/mol PubChem[1]
AppearanceSolid (predicted)---
pKa (predicted)4.50 ± 1.00ChemicalBook

Synthesis and Derivatization

The synthesis of this compound and its derivatives is of paramount importance for accessing novel chemical matter for drug discovery programs. While direct synthesis of the acid can be challenging, a common and efficient route involves the synthesis of a key precursor, 4-hydroxy-6-methylpyridin-2(1H)-one, from readily available starting materials.

Synthesis of the Core Scaffold: 4-Hydroxy-6-methylpyridin-2(1H)-one

A well-established synthetic route to the core pyridone scaffold begins with dehydroacetic acid.[3]

Experimental Protocol: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

  • Step 1: Synthesis of 4-hydroxy-6-methyl-2H-pyran-2-one.

    • To a 25 mL flask, add dehydroacetic acid (1 mmol) and a 92% aqueous solution of sulfuric acid (5 mmol).

    • Heat the mixture to 130°C for 10 minutes.

    • While the mixture is still warm, pour it into a beaker containing crushed ice.

    • Collect the resulting precipitate by filtration and wash with cold water to yield 4-hydroxy-6-methylpyran-2-one as a white solid.[3]

  • Step 2: Synthesis of 4-hydroxy-6-methylpyridin-2(1H)-one.

    • In a 25 mL flask, add 4-hydroxy-6-methylpyran-2-one (1 mmol) and a 28% aqueous solution of ammonium hydroxide (5 mmol) with stirring.

    • Continue stirring until the reaction is complete (monitor by TLC).

    • Isolate the product, 4-hydroxy-6-methylpyridin-2(1H)-one, which can be further purified by recrystallization.[3]

From this core scaffold, the target carboxylic acid can be obtained through various methods, such as carboxylation at the 3-position, which often involves protection and deprotection steps.

Synthetic Workflow for the Pyridone Scaffold

synthesis_workflow start Dehydroacetic Acid intermediate1 4-Hydroxy-6-methyl-2H-pyran-2-one start->intermediate1 H₂SO₄, 130°C final_product 4-Hydroxy-6-methylpyridin-2(1H)-one intermediate1->final_product NH₄OH

Caption: Synthesis of the core pyridone scaffold.

Derivatization for Biological Evaluation: Synthesis of Bis(pyridyl)methanes

The 4-hydroxy-2-pyridone scaffold is a versatile building block for creating libraries of compounds for biological screening. One notable class of derivatives with demonstrated anticancer activity is the bis(pyridyl)methanes.[4][5]

Experimental Protocol: General Synthesis of Bis(pyridyl)methanes

  • To a solution of 4-hydroxy-6-methylpyridin-2(1H)-one (1.5 mmol) in a mixture of ethanol (20 mL) and methanol (20 mL), add piperidine (15 µL) and pyridine (45 µL).[3]

  • Stir the reaction mixture for 5 minutes at 25°C.[3]

  • Add the desired aldehyde (1 mmol) and heat the mixture to reflux.[3]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, reduce the solvent volume under reduced pressure.[3]

  • Collect the resulting precipitate by filtration and wash with methanol followed by ethyl ether to yield the bis(pyridyl)methane derivative.[3]

Applications in Drug Discovery: Anticancer Activity

Derivatives of the 4-hydroxy-2-pyridone core have shown significant promise as anticancer agents.[4][5] A notable example is Sambutoxin, a natural product derivative, which has been shown to inhibit the proliferation of various cancer cells.[1][6]

Mechanism of Action: Induction of Apoptosis via the JNK Signaling Pathway

The anticancer activity of Sambutoxin has been elucidated to occur through the induction of reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest and apoptosis.[1][6] This process is mediated by the c-Jun N-terminal kinase (JNK) signaling pathway.

Key Mechanistic Steps:

  • Induction of ROS: Treatment with Sambutoxin leads to an increase in intracellular ROS levels.[1]

  • DNA Damage: The elevated ROS causes damage to the cancer cell's DNA.[1]

  • Cell Cycle Arrest: The DNA damage triggers G2/M phase cell cycle arrest, mediated by the activation of ATM and Chk2, and downregulation of cdc25C, cdc2, and cyclin B1.[1]

  • Activation of JNK Pathway: The increase in ROS leads to the sustained phosphorylation of JNK.[1]

  • Mitochondrial Apoptosis: The activated JNK pathway initiates the mitochondrial apoptosis cascade, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases-9 and -3.[1]

Sambutoxin-Induced Apoptotic Pathway

jnk_pathway Sambutoxin Sambutoxin ROS ↑ Reactive Oxygen Species (ROS) Sambutoxin->ROS DNA_damage DNA Damage ROS->DNA_damage JNK ↑ JNK Phosphorylation ROS->JNK G2M_arrest G2/M Cell Cycle Arrest DNA_damage->G2M_arrest Mitochondria Mitochondrial Pathway JNK->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: JNK-mediated apoptosis induced by Sambutoxin.

Analytical Methodologies

Robust and validated analytical methods are essential for the quality control of synthesized compounds and for pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely applicable technique for the analysis of this compound and its derivatives.

Validated HPLC-UV Method

The following protocol is a representative method that can be adapted and validated for the specific analysis of this compound.

Experimental Protocol: HPLC-UV Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]

  • Chromatographic Conditions:

    • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water containing 0.1% formic acid to ensure protonation and good peak shape. The exact ratio should be optimized.[7]

    • Flow Rate: 1.0 mL/min.[7]

    • Column Temperature: 30°C.[7]

    • Injection Volume: 10 µL.

    • Detection Wavelength: Based on the UV absorbance maximum of the pyridone chromophore, typically in the range of 260-280 nm. A wavelength of 262 nm has been used for niacin.

  • Sample Preparation:

    • Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase).

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Validation:

    • The method should be validated according to ICH guidelines (Q2(R1)) for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

HPLC Method Validation Workflow

hplc_validation method_dev Method Development (Column, Mobile Phase, λ) linearity Linearity method_dev->linearity accuracy Accuracy method_dev->accuracy precision Precision (Intra-day & Inter-day) method_dev->precision lod_loq LOD & LOQ method_dev->lod_loq robustness Robustness method_dev->robustness validated_method Validated Method linearity->validated_method accuracy->validated_method precision->validated_method lod_loq->validated_method robustness->validated_method

Caption: Workflow for HPLC method validation.

Conclusion

This compound and its derivatives, particularly those based on the 4-hydroxy-2-pyridone scaffold, represent a promising class of compounds for drug discovery, with demonstrated potential in oncology. This guide provides a foundational understanding of the synthesis, characterization, and biological evaluation of these molecules. The detailed protocols and mechanistic insights are intended to empower researchers to further explore the therapeutic potential of this versatile chemical scaffold.

References

Theoretical Calculations and In Silico Analysis of 2,4-Dihydroxy-6-methylnicotinic Acid: A Quantum Chemical and Molecular Docking Approach

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the theoretical methodologies employed to characterize 2,4-Dihydroxy-6-methylnicotinic acid. As a derivative of nicotinic acid (Vitamin B3), this molecule holds potential interest for applications in medicinal chemistry and drug development.[1] Computational chemistry offers a powerful, cost-effective paradigm to elucidate its structural, electronic, and biological properties before engaging in extensive laboratory synthesis and testing.[2] This document outlines the rationale, protocols, and expected outcomes of such a theoretical investigation, designed for researchers, scientists, and professionals in the field of drug development.

Part 1: Foundational Quantum Chemical Characterization

The initial step in understanding any molecule at the atomic level is to determine its most stable three-dimensional structure and intrinsic electronic properties. For this, Density Functional Theory (DFT) is the method of choice, offering an exceptional balance between computational cost and accuracy for organic molecules.[3][4]

Computational Methodology: The 'Why' Behind the Choice

Our protocol employs the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional is widely trusted and has a long track record of providing reliable results for a vast range of chemical systems.[5] It is paired with the 6-311+G(d,p) basis set. The choice of basis set is critical:

  • 6-311G: A triple-zeta basis set that provides a flexible description of the valence electrons.

  • +: Diffuse functions are added for heavy atoms, which are essential for accurately describing lone pairs and anions, relevant for the hydroxyl and carboxyl groups in our molecule.

  • (d,p): Polarization functions are added to both heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical electron density distribution, which is crucial for modeling chemical bonds accurately.

All calculations are performed using the Gaussian suite of programs, a standard in the computational chemistry community.

Workflow for Quantum Chemical Analysis

The following diagram outlines the logical flow of the quantum chemical calculations.

G cluster_input Initial Input cluster_dft DFT Core Calculations (B3LYP/6-311+G(d,p)) cluster_analysis Property Analysis Input_Structure Initial 3D Structure of This compound Geo_Opt Geometry Optimization Input_Structure->Geo_Opt Minimize Energy Freq_Calc Frequency Calculation Geo_Opt->Freq_Calc Confirm Minimum Energy State Structural Optimized Geometry (Bond Lengths, Angles) Geo_Opt->Structural Electronic Electronic Properties (HOMO, LUMO, MEP) Geo_Opt->Electronic Vibrational Vibrational Spectra (IR, Raman) Freq_Calc->Vibrational Thermo Thermodynamic Properties Freq_Calc->Thermo

Caption: Workflow for DFT-based molecular property calculation.

Geometric Structure Optimization and Vibrational Analysis

The first computational task is to find the molecule's equilibrium geometry—the arrangement of atoms with the lowest possible energy. The IUPAC name for this compound is 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid, indicating it exists in a tautomeric form where one of the hydroxyl groups is represented as a ketone.[6] This is a critical insight for building the initial structure.

Caption: 2D structure of the stable tautomer of the title compound.

Protocol:

  • Input: Construct the 3D coordinates of the molecule based on known pyridine and carboxylic acid structures.

  • Optimization: Perform a full geometry optimization without constraints using the chosen DFT method.

  • Verification: Following optimization, a frequency calculation is performed on the optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum.[4]

The optimized geometric parameters (bond lengths and angles) provide the most accurate theoretical representation of the molecule's structure.

Table 1: Predicted Key Geometric Parameters (Illustrative)

Parameter Bond/Angle Predicted Value
Bond Length C=O (Ketone) ~1.22 Å
C-O (Hydroxyl) ~1.35 Å
C-C (Ring) ~1.39 - 1.42 Å
C-N (Ring) ~1.34 - 1.38 Å
Bond Angle N-C-C (Ring) ~120° ± 3°

| | O-C-O (Carboxyl) | ~123° |

Electronic Properties: Reactivity and Charge Distribution

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more polarizable and reactive.[3]

G LUMO LUMO (Lowest Unoccupied Molecular Orbital) Electron Acceptor Energy_Gap ΔE = E_LUMO - E_HOMO (Reactivity Indicator) LUMO->Energy_Gap HOMO HOMO (Highest Occupied Molecular Orbital) Electron Donor Energy_Gap->HOMO

Caption: The HOMO-LUMO energy gap as an indicator of chemical reactivity.

Molecular Electrostatic Potential (MEP): The MEP is a color-coded map of the total electron density distribution on the molecular surface. It provides an intuitive visualization of the charge landscape.

  • Red regions (negative potential): Indicate electron-rich areas, prone to electrophilic attack. These are expected around the oxygen atoms of the carbonyl and hydroxyl groups.

  • Blue regions (positive potential): Indicate electron-poor areas, prone to nucleophilic attack. These are expected around the acidic hydrogen atoms.

This analysis is invaluable for predicting how the molecule will interact with biological receptors or other reactants.[5]

Table 2: Calculated Electronic Properties (Illustrative)

Property Predicted Value Significance
EHOMO -6.5 eV Electron-donating ability
ELUMO -1.1 eV Electron-accepting ability
Energy Gap (ΔE) 5.4 eV High kinetic stability

| Dipole Moment | 3.5 Debye | Significant polarity |

Part 2: In Silico Prediction of Biological Activity via Molecular Docking

While quantum chemistry describes the intrinsic properties of the molecule, molecular docking simulates its interaction with a biological target, providing insights into its potential pharmacological activity.[7] Given that many nicotinic acid derivatives exhibit anti-inflammatory or anticancer properties[8][9], we will use Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as a representative target.

Molecular Docking Methodology

Molecular docking predicts the preferred orientation and binding affinity of a ligand when bound to a protein target. A lower binding energy score indicates a more stable and favorable interaction.

Protocol:

  • Ligand Preparation: The DFT-optimized structure of this compound is used. Gasteiger charges are added, and rotatable bonds are defined.

  • Receptor Preparation: The 3D crystal structure of VEGFR-2 is obtained from the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned.

  • Grid Box Generation: A grid box is defined around the known active site of the receptor, encompassing the key amino acid residues involved in binding.

  • Docking Simulation: AutoDock Vina, a widely used and validated docking program, is employed to perform the docking calculations.[10] The program systematically searches for the best binding poses of the ligand within the grid box and scores them based on a semi-empirical free energy force field.

Docking Workflow

G cluster_prep Preparation Phase cluster_dock Docking Simulation (AutoDock Vina) cluster_analysis Results Analysis Ligand Ligand Preparation (Optimized Structure + Charges) Grid Define Active Site Grid Box Ligand->Grid Receptor Receptor Preparation (PDB Structure of VEGFR-2) Receptor->Grid Docking Execute Docking Algorithm Grid->Docking Binding_Energy Binding Affinity (kcal/mol) Docking->Binding_Energy Interactions Interaction Analysis (H-Bonds, etc.) Docking->Interactions Pose Visualize Best Pose Interactions->Pose

Caption: Standard workflow for a molecular docking study.

Analysis and Interpretation

The primary outputs of a docking study are the binding affinity and the predicted binding pose. The binding pose reveals specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.[11][12]

Table 3: Predicted Docking Results with VEGFR-2 (Illustrative)

Parameter Result Interpretation
Binding Affinity -8.2 kcal/mol Strong, favorable binding interaction
Hydrogen Bonds GLU-885, ASP-1046 The carboxyl and hydroxyl groups are key interacting moieties, anchoring the ligand in the active site.

| Hydrophobic Interactions | VAL-848, LEU-1035 | The pyridine ring and methyl group contribute to binding stability within a hydrophobic pocket. |

These results suggest that this compound has the potential to be an effective inhibitor of VEGFR-2, warranting further investigation through experimental assays.

Conclusion

This guide details a robust, multi-faceted computational approach for the deep characterization of this compound. By integrating quantum chemical calculations with molecular docking simulations, we can generate a comprehensive profile of the molecule's structural, electronic, and potential biological properties. The theoretical data on its geometry, reactivity, and protein-binding capabilities provide a solid, data-driven foundation for subsequent experimental research, embodying the principles of modern, computationally-guided drug discovery.

References

Whitepaper: Unlocking Therapeutic Potential: A Guide to Identifying and Validating Targets of Dihydroxynicotinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine carboxylic acid scaffold is a cornerstone of modern medicinal chemistry, forming the basis of numerous FDA-approved drugs.[1][2] Within this class, hydroxylated derivatives, particularly dihydroxynicotinic acids and their precursors, represent a compelling but underexplored frontier for drug discovery. Their structural similarity to endogenous metabolites, coupled with the chemical reactivity afforded by their hydroxyl and carboxylic acid moieties, suggests a rich polypharmacology. This technical guide provides an in-depth analysis of the known and potential therapeutic targets of these compounds. We will dissect the established mechanism of nicotinic acid phosphoribosyltransferase (NAPRT) inhibition by 2-hydroxynicotinic acid as a foundational case study. Furthermore, we will explore rational strategies for identifying novel targets, drawing insights from bacterial enzymology and the broader chemical space of pyridine derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical scaffold for novel therapeutic interventions.

Introduction: The Pyridine Carboxylic Acid Scaffold in Therapeutics

Nitrogen-containing heterocycles are privileged structures in drug design, with the pyridine ring being the second most common nitrogen heterocycle in FDA-approved pharmaceuticals.[2] Its ability to form hydrogen bonds, engage in pi-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring, all while imparting favorable pharmacokinetic properties, makes it an attractive starting point for library design. The addition of hydroxyl and carboxylic acid functional groups, as seen in dihydroxynicotinic acids, further enhances their potential by providing key interaction points for binding to enzyme active sites and receptor pockets. These compounds often act as mimics or competitors of endogenous metabolites, providing a direct avenue for modulating biological pathways.

This guide will systematically explore the therapeutic landscape of these compounds, moving from well-validated targets to promising, yet-to-be-explored avenues.

Validated Target: NAD⁺ Metabolism via NAPRT Inhibition

One of the most compelling and clinically relevant targets for a hydroxynicotinic acid is the enzyme Nicotinic Acid Phosphoribosyltransferase (NAPRT). This provides a powerful case study in mechanism-based drug design.

Mechanistic Rationale: Exploiting Cancer's Metabolic Addiction

Nicotinamide adenine dinucleotide (NAD⁺) is an essential coenzyme for hundreds of redox reactions and a critical substrate for signaling enzymes like PARPs and sirtuins. Cells synthesize NAD⁺ through multiple pathways, including the Preiss-Handler pathway, which converts nicotinic acid into NAD⁺. The enzyme NAPRT catalyzes the first committed step in this pathway. Many cancer cells exhibit an increased reliance on NAD⁺ to fuel their rapid proliferation and repair DNA damage, making the enzymes in NAD⁺ biosynthetic pathways attractive therapeutic targets.[3]

2-Hydroxynicotinic acid (2-HNA) has been identified as a potent inhibitor of NAPRT.[3] By blocking this enzyme, 2-HNA can effectively deplete cellular NAD⁺ pools, leading to a metabolic crisis and inducing apoptosis, particularly in cancer cells that are highly dependent on the Preiss-Handler pathway for survival.[3]

Signaling Pathway Visualization

The following diagram illustrates the NAD⁺ biosynthesis pathways and the specific point of intervention for 2-Hydroxynicotinic Acid.

NAD_Pathway cluster_preiss Preiss-Handler Pathway cluster_salvage Salvage Pathway Nicotinic Acid Nicotinic Acid NAPRT NAPRT Nicotinic Acid->NAPRT PRPP NAMN Nicotinic Acid Mononucleotide (NAMN) NMNAT NMNAT NAMN->NMNAT ATP NAAD Nicotinic Acid Adenine Dinucleotide (NAAD) NAD_Synthase NAD_Synthase NAAD->NAD_Synthase Glutamine NAPRT->NAMN NMNAT->NAAD Nicotinamide Nicotinamide NAMPT NAMPT Nicotinamide->NAMPT PRPP NMN Nicotinamide Mononucleotide (NMN) NMNAT_salvage NMNAT_salvage NMN->NMNAT_salvage ATP NAMPT->NMN NAD NAD⁺ NAD_Synthase->NAD HNA 2-Hydroxynicotinic Acid HNA->NAPRT Inhibition TargetID_Workflow cluster_screening Phase 1: High-Throughput Screening cluster_validation Phase 2: Target Deconvolution & Validation cluster_cellular Phase 3: Cellular Confirmation Library Dihydroxynicotinic Acid Library Phenotypic Phenotypic Screen (e.g., Cell Viability) Library->Phenotypic TargetBased Target-Based Screen (e.g., Kinase Panel) Library->TargetBased Hits Initial Hits Phenotypic->Hits TargetBased->Hits ChemProteomics Chemoproteomics (e.g., Affinity Pull-down) Hits->ChemProteomics Biophysical Biophysical Assays (ITC, SPR, DSF) ChemProteomics->Biophysical Biochemical Biochemical Assay (Enzyme Kinetics) Biophysical->Biochemical ValidatedTarget Validated Target Biochemical->ValidatedTarget CellTarget Cellular Target Engagement Assay ValidatedTarget->CellTarget Knockdown Genetic Validation (CRISPR/siRNA) CellTarget->Knockdown Phenocopy Phenocopy Analysis Knockdown->Phenocopy LeadOpt Lead Optimization Phenocopy->LeadOpt

References

The Enigmatic Potential of 2,4-Dihydroxy-6-methylnicotinic Acid as a Metal Chelator: A Guide to Uncharted Territory

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: The Quest for Novel Metal Chelators

Metal ions are fundamental to a vast array of physiological and pathological processes. Their dysregulation is implicated in numerous diseases, including neurodegenerative disorders, cardiovascular conditions, and cancer. Consequently, the development of selective and efficient metal chelators is a cornerstone of modern therapeutic and diagnostic strategies. Within this landscape, nicotinic acid derivatives have emerged as a promising class of compounds, owing to their inherent coordinating functionalities and biocompatibility. This guide focuses on a specific, yet underexplored, member of this family: 2,4-dihydroxy-6-methylnicotinic acid .

While the existing body of scientific literature provides a foundational understanding of its chemical nature, a comprehensive investigation into its role as a metal chelator remains a significant unmet need. This document serves as a forward-looking technical guide, outlining the theoretical framework, potential experimental avenues, and the critical knowledge gaps that must be addressed to unlock the full potential of this intriguing molecule. We will proceed by first establishing the known chemical identity of this compound, and then pivot to a detailed exploration of the methodologies required to characterize its metal-binding properties.

Section 1: Profiling the Candidate: Physicochemical Properties of this compound

A thorough understanding of a molecule's intrinsic properties is the bedrock upon which all further investigation is built. For this compound, we can summarize its key identifiers as follows:

PropertyValueSource
Molecular Formula C₇H₇NO₄PubChem
Molecular Weight 169.14 g/mol PubChem
CAS Number 846557-80-0PubChem
IUPAC Name 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acidPubChem

The structure of this compound, featuring a carboxylic acid group and two hydroxyl groups on a pyridine ring, theoretically equips it with multiple potential coordination sites for metal ions. The presence of these functional groups suggests a predisposition for chelation, a process where a single ligand binds to a central metal ion at two or more points.

Section 2: Charting the Course: A Proposed Research Workflow for Investigating Metal Chelation

The core of this guide lies in delineating a robust experimental strategy to systematically evaluate the metal chelating capabilities of this compound. The following workflow is proposed as a comprehensive approach to bridge the current knowledge gap.

Caption: A proposed experimental workflow for the comprehensive investigation of this compound as a metal chelator.

Synthesis and Purification

While this compound is commercially available, for rigorous scientific investigation, in-house synthesis and purification are often preferable to ensure the highest purity. A common synthetic route involves the hydrolysis of its corresponding esters, such as methyl 2,4-dihydroxy-6-methylnicotinate or ethyl 2,4-dihydroxy-6-methylnicotinate.

Exemplary Protocol: Synthesis of this compound via Ester Hydrolysis

  • Dissolution: Dissolve methyl 2,4-dihydroxy-6-methylnicotinate in a suitable solvent, such as a mixture of methanol and water.

  • Hydrolysis: Add a stoichiometric excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) to the solution.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralization: Carefully acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH that precipitates the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from an appropriate solvent system to obtain high-purity this compound.

Quantitative Analysis of Metal Chelation

To establish the strength and stoichiometry of the metal complexes, potentiometric and spectrophotometric titrations are indispensable techniques.

Protocol: Potentiometric Titration for Stability Constant Determination

  • Solution Preparation: Prepare solutions of the ligand, the metal salt of interest (e.g., FeCl₃, CuSO₄, ZnCl₂), and a standardized carbonate-free base (e.g., NaOH). Maintain a constant ionic strength using an inert electrolyte like KNO₃ or NaClO₄.

  • Titration Setup: Use a calibrated pH meter with a combination glass electrode in a thermostated vessel.

  • Titration Procedure: Titrate a solution containing the ligand and the metal ion with the standardized base. Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of base added. Use specialized software (e.g., HYPERQUAD) to analyze the titration curves and calculate the stepwise and overall stability constants (log K and log β) of the metal-ligand complexes.

Structural Elucidation of Metal Complexes

Understanding the three-dimensional structure of the metal-ligand complex is crucial for elucidating the mechanism of chelation and for structure-activity relationship studies.

Workflow: Structural Characterization

Caption: A workflow for the structural characterization of metal complexes of this compound.

  • Spectroscopic Methods:

    • FT-IR Spectroscopy: To identify the coordination sites by observing shifts in the vibrational frequencies of the carboxylate and hydroxyl groups upon complexation.

    • UV-Vis Spectroscopy: To study the electronic transitions and the formation of the metal-ligand complex in solution.

    • NMR Spectroscopy: To probe the environment of the ligand's protons and carbons upon metal binding.

  • Single Crystal X-ray Diffraction: This is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline metal complex, providing unequivocal information on bond lengths, bond angles, and coordination geometry.

Section 3: The Path Forward: Addressing the Knowledge Voids

Despite the theoretical potential of this compound as a metal chelator, a thorough review of the scientific literature reveals a significant absence of empirical data. Key questions that remain unanswered include:

  • Metal Ion Specificity: Which metal ions does this compound preferentially bind? Is it selective for divalent or trivalent cations?

  • Stability of Complexes: What are the stability constants of the formed metal complexes? How do these compare to established chelating agents?

  • Coordination Chemistry: What is the stoichiometry and coordination geometry of the metal complexes?

  • Biological Relevance: Do the metal complexes of this compound exhibit any interesting biological activities, such as antioxidant, antimicrobial, or anticancer properties?

Conclusion: A Call to Investigation

This compound stands as a molecule of untapped potential in the field of metal chelation. Its chemical structure is suggestive of a strong coordinating ability, yet the empirical evidence to support this hypothesis is currently lacking. This guide has laid out a comprehensive roadmap for researchers to systematically investigate and characterize its metal-chelating properties. The exploration of this compound and its potential metal complexes represents a fertile ground for discovery, with the promise of new therapeutic agents and a deeper understanding of the intricate dance between organic molecules and metal ions. The scientific community is encouraged to embark on this journey of discovery, to transform this enigmatic molecule from a chemical curiosity into a well-characterized and potentially valuable tool in the biomedical sciences.

Methodological & Application

Application Note: Esterification Protocols for 2,4-Dihydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides detailed application notes and optimized protocols for the esterification of 2,4-dihydroxy-6-methylnicotinic acid, a key heterocyclic building block in medicinal chemistry and materials science.[1][2] The inherent polyfunctionality of this substrate—possessing a carboxylic acid, two phenolic hydroxyl groups, and a pyridine nitrogen—presents unique chemoselectivity challenges. This document explores three robust esterification strategies: the classic Fischer-Speier acid-catalyzed method, the mild carbodiimide-mediated Steglich esterification, and the versatile Mitsunobu reaction. For each protocol, we provide a deep dive into the reaction mechanism, step-by-step experimental procedures, and critical insights into process optimization and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the expertise to select and execute the most suitable protocol based on substrate sensitivity, scale, and desired purity.

Introduction: The Synthetic Challenge

This compound and its corresponding esters are valuable intermediates in the synthesis of bioactive compounds, including analogs of Lucanthone, which exhibit antitumor and bactericidal properties.[2] The ester moiety is often a critical pharmacophore or a protecting group for the carboxylic acid during subsequent synthetic transformations.

The primary challenge in the esterification of this molecule is achieving selective reaction at the carboxylic acid group without engaging the two phenolic hydroxyl groups at the C2 and C4 positions. These hydroxyls, while less nucleophilic than aliphatic alcohols, can undergo acylation under certain conditions. Furthermore, the pyridine nitrogen can be protonated under acidic conditions, influencing the molecule's overall reactivity.[3] Therefore, the choice of esterification method must be carefully considered to navigate these reactivity and selectivity issues. This note details three field-proven methods that offer distinct advantages for this transformation.

Protocol 1: Fischer-Speier Esterification

The Fischer-Speier esterification is a foundational, acid-catalyzed reaction that is often the first choice for its simplicity and cost-effectiveness, particularly at a larger scale.[4] It relies on using a large excess of the alcohol reactant, which acts as both the nucleophile and the solvent, to drive the reaction equilibrium toward the ester product.[5]

Principle and Mechanistic Insight

The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄).[6][7] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated to yield the ester.[8] The entire process is reversible.[9][10]

Crucially for this substrate, the phenolic hydroxyl groups are generally not nucleophilic enough to compete with the alcohol under these conditions, leading to high selectivity for the desired carboxylic ester.[4] The pyridine nitrogen is protonated by the strong acid, which deactivates it towards potential side reactions.[3]

Fischer_Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Suspend 2,4-dihydroxy-6- methylnicotinic acid in alcohol add_cat Slowly add conc. H₂SO₄ (catalyst) start->add_cat reflux Heat to reflux (e.g., 6-18 hours) add_cat->reflux monitor Monitor progress by TLC/LC-MS reflux->monitor cool Cool to room temp. monitor->cool concentrate Remove excess alcohol (reduced pressure) cool->concentrate neutralize Dissolve residue in water & neutralize with NaHCO₃ concentrate->neutralize extract Extract with organic solvent (e.g., Ethyl Acetate) neutralize->extract purify Wash, dry, and concentrate to yield crude product extract->purify

Caption: Workflow for Fischer-Speier esterification.

Detailed Experimental Protocol
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in the desired alcohol (e.g., methanol or ethanol, ~15-20 mL per gram of acid).

  • Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (H₂SO₄, ~0.1-0.2 eq.) to the suspension. The mixture may warm slightly.

  • Reaction: Heat the reaction mixture to reflux and maintain for 6-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS by observing the disappearance of the starting material.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure to remove the bulk of the excess alcohol.

  • Neutralization: Carefully pour the residue into a beaker of ice-cold water. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volume of water).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude ester.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Steglich Esterification

The Steglich esterification is a powerful and mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP).[11][12] It is particularly advantageous for substrates that are sensitive to the harsh acidic conditions of the Fischer protocol.[13][14]

Principle and Mechanistic Insight

The reaction is initiated by the activation of the carboxylic acid by DCC, which forms a highly reactive O-acylisourea intermediate.[11] While this intermediate can be directly attacked by the alcohol, the reaction is significantly accelerated by the supernucleophilic catalyst, DMAP.[15] DMAP intercepts the O-acylisourea to form an even more reactive N-acylpyridinium intermediate ("active ester").[11] This species rapidly undergoes nucleophilic attack by the alcohol to form the desired ester, regenerating the DMAP catalyst. A key side reaction, the intramolecular rearrangement of the O-acylisourea to a non-reactive N-acylurea, is effectively suppressed by the rapid, DMAP-catalyzed pathway.[11][12] The thermodynamic driving force for the reaction is the formation of the highly stable and often insoluble dicyclohexylurea (DCU) byproduct.[12]

Steglich_Mechanism RCOOH Carboxylic Acid O_acyl [O-Acylisourea Intermediate] RCOOH->O_acyl + DCC DCC DCC->O_acyl + ROH Alcohol Ester Ester ROH->Ester + DMAP DMAP (cat.) N_acylurea N-Acylurea (Side Product) O_acyl->N_acylurea Slow Rearrangement (No DMAP) Active_ester [N-Acylpyridinium Intermediate] O_acyl->Active_ester Fast, +DMAP DCU DCU O_acyl->DCU Active_ester->Ester + Active_ester->DCU Ester->DMAP Regenerates

Caption: Key intermediates in the Steglich esterification.

Detailed Experimental Protocol
  • Setup: To a solution of this compound (1.0 eq.), the desired alcohol (1.1-1.5 eq.), and DMAP (0.1-0.2 eq.) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF), ~20 mL per gram of acid) in a round-bottom flask, cool the mixture to 0 °C in an ice bath.

  • Coupling Agent Addition: Add a solution of DCC (1.1 eq.) or EDC (1.1 eq.) in the same anhydrous solvent dropwise to the cooled mixture with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Work-up (for DCC): Upon completion, the precipitated dicyclohexylurea (DCU) byproduct can be removed by filtration.[16] Wash the filter cake with a small amount of cold reaction solvent.

  • Work-up (for EDC): If using the water-soluble EDC, concentrate the reaction mixture, redissolve in a water-immiscible solvent like ethyl acetate, and wash with water or a dilute acid (e.g., 1M HCl) to remove the EDC-urea byproduct and excess DMAP.[16] Be cautious if the final product has basic sites.

  • Isolation: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to remove any remaining impurities.

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is an exceptionally mild and reliable method for forming esters from primary and secondary alcohols.[17] It operates via a redox mechanism and is renowned for its broad functional group tolerance and stereospecificity (inversion of configuration at the alcohol, though not relevant for simple achiral alcohols).[18][19]

Principle and Mechanistic Insight

The reaction involves triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[17] PPh₃ first attacks the azodicarboxylate to form a betaine intermediate. This intermediate deprotonates the carboxylic acid to form a carboxylate anion and a protonated betaine. The alcohol is then activated by the protonated betaine, forming an alkoxyphosphonium salt, which is an excellent leaving group.[19] The final step is an Sₙ2 displacement of the activated alcohol by the carboxylate anion to furnish the desired ester.[17] The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which must be removed during purification.

Detailed Experimental Protocol
  • Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq.), the alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in an anhydrous solvent, typically tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add the azodicarboxylate (DEAD or DIAD, 1.5 eq.) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed. Note: The order of addition can be critical; if the standard procedure fails, pre-forming the betaine by adding the azodicarboxylate to PPh₃ before adding the alcohol and acid may yield better results.[17]

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The primary challenge is the removal of TPPO and the hydrazine byproduct. Flash column chromatography on silica gel is the most common method. The choice of eluent system is critical for achieving good separation.

Comparative Analysis and Protocol Selection

The optimal esterification protocol depends on the specific requirements of the synthesis. The table below provides a comparative summary to aid in this decision-making process.

FeatureFischer-Speier EsterificationSteglich EsterificationMitsunobu Reaction
Key Reagents Alcohol (excess), H₂SO₄/HClDCC/EDC, DMAP (cat.)PPh₃, DEAD/DIAD
Conditions Reflux (60-110 °C)0 °C to Room Temp.0 °C to Room Temp.
Advantages Economical, simple, scalable, good for simple alcohols.[4]Very mild conditions, high yields, good for sensitive substrates.[12][13]Extremely mild, excellent functional group tolerance, reliable.[17][18]
Disadvantages Harsh acidic conditions, requires high temp, reversible reaction.[4]Expensive reagents, stoichiometric urea byproduct requires removal.[16]Expensive reagents, stoichiometric byproducts (TPPO) can complicate purification.[17]
Best For... Large-scale synthesis where the substrate is acid-stable.Acid- or heat-sensitive substrates; small to medium scale.Complex, valuable substrates with sensitive functional groups.

Characterization

Successful synthesis of the target ester should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the presence of the alkyl group from the alcohol (e.g., a methoxy or ethoxy signal) and the corresponding shift in the carbonyl carbon resonance.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic ester C=O stretch (~1700-1730 cm⁻¹).

Conclusion

The esterification of this compound can be successfully achieved through several distinct methodologies. The Fischer-Speier method offers a direct, cost-effective route for robust, acid-stable applications. For greater control and milder conditions required for more sensitive downstream applications, the Steglich esterification provides an excellent alternative, producing high yields at room temperature. Finally, the Mitsunobu reaction stands as a highly reliable, albeit more costly, option for complex molecular scaffolds where preserving delicate functional groups is paramount. By understanding the mechanistic principles and practical considerations outlined in this guide, researchers can confidently select and implement the optimal protocol to advance their synthetic campaigns.

References

Purifying 2,4-Dihydroxy-6-methylnicotinic Acid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 2,4-Dihydroxy-6-methylnicotinic acid, a key intermediate in pharmaceutical synthesis. These methodologies are designed for researchers, scientists, and drug development professionals to achieve high purity of the target compound, a critical factor for downstream applications. This document emphasizes the scientific rationale behind the choice of purification techniques and provides step-by-step protocols for immediate laboratory implementation.

Introduction to Purification Strategies

The purification of this compound (Molecular Formula: C₇H₇NO₄, Molecular Weight: 169.13 g/mol ) relies on its unique physicochemical properties.[1] As a polar, acidic, and aromatic compound, several purification strategies can be effectively employed. The choice of method will depend on the nature and quantity of impurities present in the crude sample. This guide will focus on three primary techniques:

  • Acid-Base Extraction: Exploits the acidic nature of the carboxylic acid and phenolic hydroxyl groups to separate it from neutral or basic impurities.

  • Recrystallization: A powerful technique for removing small amounts of impurities based on differences in solubility.

  • Column Chromatography: Ideal for separating the target compound from impurities with different polarities.

Understanding the principles behind each technique is paramount for successful purification and optimization.

Method 1: Purification by Acid-Base Extraction

Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[2][3][4] this compound, possessing both a carboxylic acid and phenolic hydroxyl groups, is acidic. It will react with a weak base, such as sodium bicarbonate, to form a water-soluble salt. This allows for its separation from non-acidic impurities that remain in an organic solvent.[4][5] Subsequent acidification of the aqueous layer will regenerate the purified, water-insoluble acid, causing it to precipitate.[5]

Protocol: Acid-Base Extraction

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable water-immiscible organic solvent)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 5M Hydrochloric acid (HCl)

  • Deionized water

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

  • Drying oven

Procedure:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as diethyl ether. The volume should be sufficient to fully dissolve the crude material.

  • Extraction:

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of saturated aqueous sodium bicarbonate solution.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

    • Allow the layers to separate. The aqueous layer (bottom) will contain the sodium salt of your target compound.

    • Drain the lower aqueous layer into a clean Erlenmeyer flask.

    • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete transfer of the acidic product. Combine all aqueous extracts.

  • Back-Extraction (Optional): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of fresh diethyl ether. Discard the ether layer.

  • Precipitation:

    • Cool the combined aqueous extracts in an ice bath.

    • Slowly add 5M HCl dropwise while stirring until the solution is acidic (pH ~2), which can be confirmed with pH paper.[5]

    • A precipitate of pure this compound should form.

  • Isolation and Drying:

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

    • Dry the purified solid in a drying oven at a suitable temperature (e.g., 60-80 °C) to a constant weight.

Workflow for Acid-Base Extraction

AcidBaseExtraction cluster_0 Separatory Funnel cluster_1 Organic Layer cluster_2 Aqueous Layer A Crude Product in Organic Solvent B Add aq. NaHCO3 A->B Step 1 C Shake & Separate B->C Step 2 D Neutral/Basic Impurities in Organic Solvent C->D Separation E Sodium Salt of Target Compound C->E Separation F Add HCl (acidify) E->F Step 3 G Precipitate F->G Step 4 H Pure 2,4-Dihydroxy-6- methylnicotinic acid G->H Filtration & Drying

Caption: Workflow of the acid-base extraction for purification.

Method 2: Purification by Recrystallization

Principle: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature.[6] A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should either be insoluble in the hot solvent or highly soluble at room temperature. By dissolving the crude material in a minimal amount of hot solvent and then allowing it to cool slowly, the target compound will crystallize out in a purer form, leaving the impurities behind in the solution. Studies on hydroxynicotinic acids have shown that their crystallization is pH-dependent and can be achieved from aqueous media.[7]

Protocol: Recrystallization

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., water, ethanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Büchner funnel and filter paper

  • Ice bath

  • Drying oven

Procedure:

  • Solvent Selection:

    • The ideal solvent should have a steep solubility curve for the target compound. Based on studies of similar hydroxynicotinic acids, water and ethanol are good starting points.[8]

    • Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating to identify a suitable solvent or solvent pair.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask with a stir bar.

    • Add a small amount of the chosen solvent and heat the mixture to boiling with stirring.

    • Continue to add the solvent in small portions until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure good recovery.

  • Hot Filtration (if necessary): If there are insoluble impurities in the hot solution, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow the cooling process and promote the formation of larger, purer crystals.

    • Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the purified crystals in a drying oven to a constant weight.

Solvent Selection Guide for Recrystallization
SolventRationale
WaterA good starting point for polar compounds like hydroxynicotinic acids.[7][8]
EthanolAlso a suitable protic solvent for this class of compounds.[8]
Acetic Acid/WaterA common solvent pair for compounds that are too soluble in one solvent and not soluble enough in another.[6]
Toluene/HexaneMay be considered if the compound has significant non-polar character, though less likely for this specific molecule.[6]

Workflow for Recrystallization

Recrystallization A Dissolve Crude Product in Minimum Hot Solvent B Hot Filtration (if needed) A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Crystalline Product G->H

Caption: Step-by-step workflow for the recrystallization process.

Method 3: Purification by Column Chromatography

Principle: Column chromatography is a versatile technique for separating components of a mixture based on their differential adsorption to a stationary phase.[9][10] For a polar compound like this compound, normal-phase chromatography using a polar stationary phase (e.g., silica gel) is suitable. A less polar mobile phase is used to elute the compounds, with more polar compounds eluting more slowly. The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with increasing polarity. For acidic compounds, it is sometimes beneficial to add a small amount of acid (e.g., acetic acid) to the mobile phase to improve peak shape and reduce tailing.[11]

Protocol: Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Eluent (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • TLC Analysis: Before running the column, determine the optimal eluent system using TLC. The ideal eluent should give the target compound an Rf value of approximately 0.2-0.4. For nicotinic acid derivatives, mixtures of ethyl acetate and hexane are common.[12]

  • Column Packing:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial eluent and pour it into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.[10]

    • Add another layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.[13]

  • Elution:

    • Carefully add the eluent to the top of the column and begin collecting fractions.

    • If using gradient elution, gradually increase the polarity of the eluent over time.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the purified product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Recommended Eluent Systems for Chromatography
Eluent SystemPolarityComments
Dichloromethane/MethanolHighA common system for polar compounds. A small percentage of methanol can significantly increase polarity.[14]
Ethyl Acetate/HexaneMediumA versatile system with tunable polarity.[11]
Additive: Acetic Acid-Adding a small amount (e.g., 0.5-1%) can improve the chromatography of acidic compounds by suppressing ionization.[11]

Workflow for Column Chromatography

ColumnChromatography A TLC Analysis for Eluent Selection B Pack Column with Silica Gel Slurry A->B C Load Crude Sample B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: General workflow for purification by column chromatography.

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of nicotinic acid derivatives.[15][16][17] Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.[12] Further characterization by methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the identity and structure of the purified compound.

Conclusion

The purification of this compound can be effectively achieved through acid-base extraction, recrystallization, or column chromatography. The choice of method depends on the specific impurities present and the desired scale of purification. The protocols provided in this guide offer a solid foundation for researchers to obtain high-purity material for their downstream applications. It is important to note that optimization of these protocols may be necessary to achieve the best results for a given crude sample.

References

Application Note: Utilizing 2,4-Dihydroxy-6-methylnicotinic Acid for Robust Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of 2,4-Dihydroxy-6-methylnicotinic acid in enzyme inhibition assays. While this document outlines a universally applicable protocol, it will use a hypothetical Fe(II) and 2-oxoglutarate (2-OG) dependent dioxygenase as a representative enzyme target to illustrate the core principles and experimental design. The methodologies detailed herein are grounded in established principles of enzyme kinetics and are designed to ensure scientific rigor, data integrity, and reproducibility.

Introduction: The Scientific Rationale

This compound is a small molecule belonging to the nicotinic acid class of compounds. Its structural features, particularly the hydroxypyridine carboxylic acid scaffold, make it an intriguing candidate for inhibiting metalloenzymes, specifically those that utilize a carboxylate-coordinating iron center. Many Fe(II) and 2-OG dependent dioxygenases, which play critical roles in diverse physiological processes including epigenetic regulation and collagen biosynthesis, are prime targets for such molecules. The inhibitor's ability to chelate the active site iron and/or compete with the co-substrate 2-oxoglutarate forms the mechanistic basis for its inhibitory action.

Understanding the potency and mechanism of inhibition is a cornerstone of drug discovery and biochemical research. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor.[1][2] It represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50% under specific assay conditions.[1][3] Further kinetic analyses, such as determining the inhibition constant (Ki), provide deeper insights into the inhibitor's binding affinity and its mode of action (e.g., competitive, non-competitive, or uncompetitive inhibition).[4][5][6]

This guide will walk you through the essential steps for characterizing the inhibitory potential of this compound, from initial stock solution preparation to detailed kinetic analysis.

Compound Information and Preparation

Before initiating any assay, it is crucial to have a thorough understanding of the inhibitor's properties.

PropertyValueSource
IUPAC Name 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acidPubChem[7]
Molecular Formula C₇H₇NO₄PubChem[7]
Molecular Weight 169.13 g/mol PubChem[7]
CAS Number 846557-80-0PubChem[7]

Protocol for Stock Solution Preparation:

  • Weighing: Accurately weigh out a precise amount of this compound powder using a calibrated analytical balance.

  • Solubilization: Due to the acidic and hydroxyl moieties, the compound's solubility in aqueous buffers may be limited. It is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay is consistent across all conditions and does not exceed a level that affects enzyme activity (typically <1% v/v).[8]

  • Stock Concentration: Prepare a high-concentration primary stock solution (e.g., 10-50 mM). This allows for subsequent serial dilutions to achieve the desired final concentrations in the assay, minimizing the volume of organic solvent added.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Experimental Workflow for Enzyme Inhibition Assay

The following is a generalized, step-by-step protocol for determining the IC50 of this compound against a representative dioxygenase. This protocol can be adapted for various enzyme targets and detection methods (e.g., absorbance, fluorescence, luminescence).

Materials and Reagents
  • Purified target enzyme (e.g., a human Fe(II)/2-OG dependent dioxygenase)

  • This compound

  • Substrate for the enzyme (e.g., a specific peptide for a hydroxylase)

  • Co-substrates and co-factors (e.g., 2-oxoglutarate, L-ascorbic acid, (NH₄)₂Fe(SO₄)₂)

  • Assay Buffer (e.g., 50 mM HEPES or Tris, pH 7.5, with appropriate additives)

  • Detection Reagents (specific to the assay readout)

  • 96-well or 384-well microplates (black or clear, depending on the detection method)

  • Multichannel pipettes and a microplate reader

Assay Protocol

The following workflow is designed for a typical 96-well plate format.

Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis prep_inhibitor 1. Prepare Inhibitor Dilutions (Serial dilution of this compound) add_inhibitor 4. Add Inhibitor or Vehicle (DMSO) to appropriate wells prep_inhibitor->add_inhibitor prep_enzyme 2. Prepare Enzyme Solution (Dilute enzyme to working concentration in assay buffer) add_enzyme 5. Add Enzyme Solution to all wells (Pre-incubate with inhibitor) prep_enzyme->add_enzyme prep_substrate 3. Prepare Substrate/Co-substrate Mix (Combine substrate, 2-OG, Ascorbate, Fe(II)) start_reaction 6. Initiate Reaction (Add Substrate/Co-substrate Mix) prep_substrate->start_reaction add_inhibitor->add_enzyme add_enzyme->start_reaction incubate 7. Incubate at Optimal Temperature start_reaction->incubate read_plate 8. Measure Signal (e.g., Fluorescence at regular intervals) incubate->read_plate analyze 9. Analyze Data (Calculate reaction rates and % inhibition) read_plate->analyze plot 10. Plot Dose-Response Curve (Determine IC50) analyze->plot

Caption: A generalized workflow for an enzyme inhibition assay.

Step-by-Step Procedure:

  • Prepare Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations. A typical 10-point dose-response curve might range from 100 µM down to low nanomolar concentrations. Include a vehicle control (e.g., DMSO in buffer) which represents 0% inhibition.

  • Plate Layout: To each well of the microplate, add a small volume (e.g., 5 µL) of the serially diluted inhibitor or the vehicle control.

  • Enzyme Addition and Pre-incubation: Add the diluted enzyme solution to each well.[9] It is often beneficial to pre-incubate the enzyme with the inhibitor for a set period (e.g., 10-15 minutes) at room temperature.[9] This allows the inhibitor to bind to the enzyme before the reaction is initiated.

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate/co-substrate mixture to all wells.[9]

  • Signal Detection: Immediately place the plate in a microplate reader set to the appropriate temperature. Monitor the reaction progress by measuring the signal (e.g., fluorescence) over time.[9] The rate of the reaction is determined from the initial linear portion of the progress curve.[5]

  • Data Analysis:

    • Calculate the initial reaction velocity (rate) for each inhibitor concentration.

    • Normalize the data by setting the average rate of the vehicle control as 100% activity and a no-enzyme control as 0% activity.

    • Calculate the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[1][3]

Advanced Analysis: Determining the Mechanism of Inhibition (MOI)

Once the IC50 is established, determining the mechanism of inhibition (MOI) provides critical information about how the inhibitor interacts with the enzyme. This is typically achieved by measuring the enzyme's kinetic parameters (Km and Vmax) in the presence of different fixed concentrations of the inhibitor.

MOI_Analysis cluster_exp Experimental Setup cluster_analysis Data Analysis and Interpretation setup 1. Design Matrix Experiment Vary [Substrate] at several fixed [Inhibitor] concentrations run_assays 2. Perform Kinetic Assays Measure initial reaction rates for each condition setup->run_assays mm_plot 3. Michaelis-Menten Plots Plot Rate vs. [Substrate] for each [Inhibitor] run_assays->mm_plot lb_plot 4. Lineweaver-Burk Plot Plot 1/Rate vs. 1/[Substrate] mm_plot->lb_plot interpret 5. Determine MOI Analyze changes in Km and Vmax lb_plot->interpret

Caption: Workflow for determining the mechanism of enzyme inhibition.

Protocol for MOI Studies:

  • Experimental Design: Set up a matrix of experiments where the substrate concentration is varied across a range (e.g., 0.1x to 10x the Km value) at several fixed concentrations of this compound (e.g., 0, 0.5x Ki, 1x Ki, 2x Ki).

  • Data Collection: Measure the initial reaction rates for every condition.

  • Graphical Analysis: The most common method for visualizing inhibition data is the Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[substrate]).[5][10][11] The pattern of the lines reveals the inhibition mechanism:

    • Competitive Inhibition: Lines intersect on the y-axis (Vmax is unchanged, apparent Km increases). This would suggest the inhibitor competes with the substrate for binding to the enzyme's active site.

    • Non-competitive Inhibition: Lines intersect on the x-axis (Km is unchanged, Vmax decreases). This indicates the inhibitor binds to a site other than the active site (an allosteric site), affecting the enzyme's catalytic efficiency regardless of substrate binding.[5]

    • Uncompetitive Inhibition: Lines are parallel (both Vmax and Km are reduced). This occurs when the inhibitor binds only to the enzyme-substrate complex.[5]

    • Mixed Inhibition: Lines intersect in the second or third quadrant (both Vmax and Km are affected). This is a common scenario where the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

By analyzing these plots, researchers can gain a deeper understanding of the biochemical interaction between this compound and the target enzyme.

Data Interpretation and Best Practices

  • Self-Validation: Always include appropriate controls in your assay:

    • Positive Control: A known inhibitor of the enzyme to validate the assay's sensitivity.

    • Negative Control (Vehicle): Typically DMSO, to define 100% enzyme activity.

    • No-Enzyme Control: To determine the background signal.

  • Cheng-Prusoff Equation: For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration used in the assay and Km is the Michaelis constant for the substrate.[3][12]

  • Troubleshooting: High variability in results can stem from several factors, including inhibitor precipitation at high concentrations, instability of the enzyme or reagents, or artifacts caused by the detection method. Careful optimization of buffer conditions, enzyme concentration, and incubation times is critical.[13]

Conclusion

This compound presents a promising scaffold for the development of enzyme inhibitors, particularly for metalloenzymes like dioxygenases. By following the rigorous protocols outlined in this application note for IC50 determination and mechanism of action studies, researchers can generate reliable and reproducible data. This information is invaluable for advancing our understanding of enzyme function and for driving structure-activity relationship (SAR) studies in drug discovery programs.

References

Application Notes & Protocols: 2,4-Dihydroxy-6-methylnicotinic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Pre-functionalized Pyridine Core

In the landscape of modern synthetic chemistry, particularly within drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its presence in over 7000 bioactive compounds underscores its importance. However, the de novo synthesis of highly substituted pyridines can be complex and often lacks broad functional group tolerance.[1][2] This challenge highlights the strategic advantage of employing pre-functionalized, versatile building blocks. 2,4-Dihydroxy-6-methylnicotinic acid is one such powerhouse molecule.

This compound, a multi-substituted pyridine derivative, offers chemists a rigid scaffold endowed with multiple, orthogonally reactive sites.[3] Its structure features hydroxyl groups at the 2- and 4-positions, a methyl group at the 6-position, and a carboxylic acid at the 3-position.[4] This arrangement provides a rich platform for molecular diversification, enabling the synthesis of complex heterocyclic systems and compound libraries.[3] It is crucial to recognize its tautomeric nature; it exists in equilibrium with its more stable 4-hydroxy-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid form, which dictates much of its reactivity.[4]

These application notes serve as a comprehensive guide for researchers, providing both the theoretical underpinnings and field-proven protocols for leveraging this compound in the synthesis of novel chemical entities.

Caption: Key reactive sites on this compound.

Physicochemical Properties & Safe Handling

Before utilization, a thorough understanding of the compound's properties and safety requirements is essential.

PropertyDataReference
IUPAC Name 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid[4]
Molecular Formula C₇H₇NO₄[4]
Molecular Weight 169.13 g/mol [4]
CAS Number 846557-80-0[4]
Appearance White to almost white powder or crystal[5]

GHS Hazard Information: This chemical is classified with the following warnings:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions: Always handle this compound in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4]

Core Synthetic Strategy: Activating the Carboxylic Acid

The carboxylic acid moiety is the most common starting point for derivatization. Its conversion to an ester or amide is often the first step, as these functional groups can be more suitable for subsequent reactions or represent the final target structure. Esters of this acid, such as the ethyl and methyl variants, are valuable intermediates in their own right, serving as key building blocks for analogs of compounds like Lucanthone, which have been studied for antitumor properties.[3][6]

Carboxylic_Acid_Functionalization Start 2,4-Dihydroxy-6- methylnicotinic Acid Ester Ester Derivative (e.g., Ethyl or Methyl Ester) Start->Ester  Esterification (Protocol 1 & 2) Amide Amide Derivative Start->Amide  Amidation (e.g., EDC, HOBt)

Caption: Workflow for functionalizing the carboxylic acid group.

Protocol 1: Classic Fischer Esterification (Ethyl Ester Synthesis)

This method is a cost-effective, straightforward route typically used for large-scale synthesis. The reaction is driven to completion by using an excess of the alcohol and removing water as it is formed.

  • Principle of Causality: Strong mineral acids like H₂SO₄ catalyze the reaction by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Reflux conditions are used to increase the reaction rate and help drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.[3]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Add absolute ethanol (20-30 mL per gram of acid) to the flask. While stirring, slowly add concentrated sulfuric acid (0.1-0.2 eq) as the catalyst.

  • Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature. Reduce the volume of ethanol under reduced pressure using a rotary evaporator.

  • Neutralization & Extraction: Carefully pour the residue into a beaker of ice-cold water and neutralize with a saturated aqueous solution of sodium bicarbonate until effervescence ceases (pH ~7-8).

  • Isolation: The resulting precipitate (the ethyl ester product) is collected by vacuum filtration, washed with cold water, and dried under vacuum.

  • Validation: The product, Ethyl 2,4-dihydroxy-6-methylnicotinate, can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected melting point is approximately 210 °C.[3]

Protocol 2: Carbodiimide-Mediated Esterification (Methyl Ester Synthesis)

This method is preferred for smaller-scale or more sensitive substrates. It proceeds under milder conditions and often gives higher yields.

  • Principle of Causality: Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is readily attacked by the alcohol. 4-Dimethylaminopyridine (DMAP) serves as a nucleophilic catalyst, forming an even more reactive acylpyridinium species, which accelerates the esterification.[7][8] This avoids the harsh acidic conditions of Fischer esterification.

Step-by-Step Methodology:

  • Setup: Dissolve this compound (1.0 eq) in a mixture of dichloromethane (DCM) and methanol (MeOH) (e.g., 1:1 v/v).

  • Reagent Addition: To the stirred solution at room temperature, add EDCI (1.1 eq) and a catalytic amount of DMAP (0.05 eq).[8]

  • Reaction: Stir the solution under reflux conditions. Monitor the reaction by TLC until the starting acid is completely consumed (typically 2-4 hours).

  • Work-up: Concentrate the reaction mixture on a rotary evaporator.

  • Purification: Purify the residue by silica gel column chromatography. A common eluent system is a gradient of DCM/MeOH (e.g., starting from 100:1 to 20:1).[8]

  • Validation: Combine the product-containing fractions and evaporate the solvent to yield the pure methyl ester. Characterize by NMR and mass spectrometry to confirm the structure of Methyl 2,4-dihydroxy-6-methylnicotinate. A similar reported synthesis achieved an 88% yield.[3][8]

Advanced Strategies: Building Molecular Complexity

Once the initial derivatization is complete, the pyridine core offers numerous handles for building further complexity.

A. Ring Functionalization via Halogenation and Cross-Coupling

A powerful strategy for introducing aryl or heteroaryl moieties is the functionalization of the pyridine ring itself. This is typically a two-step process involving halogenation followed by a palladium-catalyzed cross-coupling reaction.

  • Principle of Causality: The electron-rich dihydroxy-substituted pyridine ring is activated towards electrophilic substitution. Halogenation (e.g., bromination or chlorination) at a specific position installs a "synthetic handle." This halide can then participate in a variety of cross-coupling reactions, such as the Suzuki coupling, which uses a palladium catalyst to form a new carbon-carbon bond between the pyridine ring and a boronic acid derivative.[3] This sequence dramatically expands the accessible chemical space from a single precursor.

Cross_Coupling_Workflow Start Esterified Pyridone Core Halogenated Halogenated Intermediate (e.g., 5-Bromo derivative) Start->Halogenated  Electrophilic  Halogenation  (e.g., NBS) Coupled Aryl/Heteroaryl Substituted Product Halogenated->Coupled  Pd-Catalyzed  Suzuki Coupling  (Ar-B(OH)₂)

Caption: Synthetic workflow for C-C bond formation on the pyridine ring.

B. Synthesis of Fused Heterocycles: Pyrano[2,3-b]pyridine Scaffolds

The dihydroxy-nicotinate core is an excellent precursor for constructing fused heterocyclic systems through cyclo-condensation reactions. This approach rapidly increases molecular complexity and generates novel, rigid scaffolds for biological screening.

  • Principle of Causality: The reaction between the ethyl 2,4-dihydroxy-6-methylnicotinate and an activated methylene compound, such as malononitrile, proceeds via a condensation mechanism. The basic catalyst deprotonates the active methylene compound, which then acts as a nucleophile, attacking one of the carbonyl groups (or its enol equivalent) on the pyridine ring. A subsequent intramolecular cyclization and dehydration event leads to the formation of the fused pyran ring, resulting in a stable pyrano[2,3-b]pyridine system.[3]

Application Example: Synthesis of a Pyrano[2,3-b]pyridine derivative

  • Reactants: Ethyl 2,4-dihydroxy-6-methylnicotinate (1.0 eq) and malononitrile (1.1 eq).

  • Solvent & Catalyst: The reaction is typically carried out in a polar solvent like ethanol or DMF, with a basic catalyst such as piperidine or triethylamine.

  • Procedure: The reactants are heated under reflux in the presence of the catalyst.

  • Outcome: The reaction yields a highly functionalized pyrano[2,3-b]pyridine scaffold, which contains multiple points for further diversification.[3]

Conclusion

This compound is far more than a simple chemical. It is a strategically designed building block that offers a reliable and versatile entry point into a vast chemical space of substituted pyridines and fused heterocyclic systems. Its multiple reactive sites, which can be addressed with a high degree of chemoselectivity, allow for the systematic construction of complex molecules. The protocols and strategies outlined in this guide demonstrate its utility in esterification, ring functionalization, and cyclo-condensation reactions, empowering researchers in medicinal chemistry and materials science to accelerate their discovery programs.

References

Application Note & Protocols: Cellular Assays for Characterizing HIF Prolyl Hydroxylase Inhibition by 2,4-Dihydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

2,4-Dihydroxy-6-methylnicotinic acid is a small molecule inhibitor of Hypoxia-Inducible Factor (HIF) prolyl hydroxylase (PHD) enzymes.[1][2] These enzymes are critical cellular oxygen sensors that, under normoxic conditions, target the alpha subunit of HIF (HIF-α) for proteasomal degradation.[3][4] By inhibiting PHDs, this compound mimics a hypoxic state, leading to the stabilization and accumulation of HIF-α, which then translocates to the nucleus, dimerizes with HIF-β, and activates the transcription of a host of genes involved in angiogenesis, erythropoiesis, and metabolic adaptation.[3][5] This guide provides a comprehensive framework of cellular assays to meticulously characterize the biological activity of this compound, offering researchers validated, step-by-step protocols to assess its efficacy from direct protein stabilization to downstream functional outputs.

Scientific Background: The HIF-1α Signaling Pathway & Point of Intervention

Under normal oxygen levels (normoxia), PHD enzymes utilize O₂ and 2-oxoglutarate to hydroxylate specific proline residues on HIF-1α.[3] This modification is recognized by the von Hippel-Lindau (VHL) tumor suppressor protein, which recruits an E3 ubiquitin ligase, tagging HIF-1α for rapid degradation by the proteasome.[6] This keeps HIF-1α levels constitutively low.

In low oxygen conditions (hypoxia), PHD activity is inhibited due to the lack of its substrate, O₂.[3] This prevents HIF-1α hydroxylation and subsequent degradation. This compound, as a 2-oxoglutarate analog, competitively inhibits PHD enzymes even in the presence of oxygen, thereby pharmacologically inducing the stabilization of HIF-1α.[3][7] The stabilized HIF-1α then activates the transcription of hypoxia-response element (HRE)-containing genes such as VEGF, EPO, and GLUT1.[8][9]

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_inhibitor Normoxia + PHD Inhibitor O2 O₂ PHD PHD Enzymes O2->PHD Substrate HIFa_OH HIF-1α-OH PHD->HIFa_OH HIFa_normoxia HIF-1α HIFa_normoxia->PHD Hydroxylation VHL VHL HIFa_OH->VHL Recognition Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Compound 2,4-Dihydroxy-6- methylnicotinic acid PHD_inhibited PHD Enzymes Compound->PHD_inhibited Inhibition HIFa_stabilized HIF-1α (Stabilized) HIF_dimer HIF-1α/β Dimer HIFa_stabilized->HIF_dimer Dimerization HIFb HIF-1β (ARNT) HIFb->HIF_dimer Nucleus Nucleus HIF_dimer->Nucleus Translocation HRE HRE Nucleus->HRE Binding TargetGenes Target Gene Transcription (VEGF, EPO, etc.) HRE->TargetGenes Activation

Figure 1: HIF-1α signaling under normoxia and with PHD inhibition.

Compound Preparation and Handling

Scientific rigor begins with accurate and consistent compound preparation. This compound is typically a solid.

Protocol: Stock Solution Preparation

  • Solvent Selection: Due to the limited aqueous solubility of many small molecules, Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration master stock solution.[10]

  • Calculation: To prepare a 10 mM stock solution of this compound (MW: 169.13 g/mol )[11], weigh 1.69 mg and dissolve it in 1 mL of high-purity DMSO.

  • Dissolution: Vortex thoroughly and use gentle warming (37°C) or sonication if necessary to ensure complete dissolution.[10]

  • Aliquoting & Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Working Solutions: Prepare fresh working dilutions from the stock solution in the appropriate cell culture medium immediately before each experiment. Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed 0.5%, as higher concentrations can induce cellular toxicity.

Core Cellular Assays for Pathway Characterization

A multi-assay approach is recommended to build a comprehensive profile of the compound's activity.

Assay 1: HIF-1α Protein Stabilization by Western Blot

Principle: This is the most direct method to visualize the inhibitory effect of the compound on HIF-1α degradation. Under normoxic conditions, HIF-1α is nearly undetectable; successful PHD inhibition will result in a dose-dependent accumulation of the protein.[12]

WB_Workflow A 1. Cell Seeding & Treatment (e.g., HeLa, U2OS, Hep3B) B 2. Cell Lysis (RIPA buffer + Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate proteins by size) C->D E 5. Electrotransfer (Transfer to PVDF membrane) D->E F 6. Blocking & Antibody Incubation (Primary anti-HIF-1α, then Secondary HRP) E->F G 7. Chemiluminescent Detection & Imaging F->G H 8. Analysis (Normalize to Loading Control, e.g., β-actin) G->H

Figure 2: Standard workflow for Western blot detection of HIF-1α.

Detailed Protocol:

  • Cell Culture: Plate cells (e.g., HeLa, U2OS, Hep3B) and allow them to adhere overnight, aiming for 70-80% confluency at the time of treatment.[12]

  • Treatment: Aspirate the medium and replace it with fresh medium containing various concentrations of this compound. Include the following controls:

    • Vehicle Control: Medium with DMSO at a concentration matching the highest compound dose.[6]

    • Positive Control: Medium with a known HIF stabilizer like CoCl₂ (100-150 µM) or Desferrioxamine (DFO).[13]

  • Incubation: Incubate cells for 4-8 hours under standard normoxic conditions (37°C, 5% CO₂). The short half-life of HIF-1α means stabilization can be detected relatively quickly.

  • Lysis: Wash cells with ice-cold PBS. Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[12] This step is critical to prevent post-lysis degradation of HIF-1α.[14]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12][15]

  • Electrophoresis & Transfer: Load equal amounts of protein (30-50 µg) per lane onto an 8% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.

    • Incubate with a primary antibody against HIF-1α (e.g., NB100-105) overnight at 4°C.[13]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly and apply an enhanced chemiluminescence (ECL) substrate for detection.[13]

  • Analysis: Image the blot and quantify band intensities. A distinct band around 110-120 kDa should appear and increase in intensity with the compound dose. Re-probe the blot for a loading control (e.g., β-actin, GAPDH) to normalize the HIF-1α signal.

Assay 2: Transcriptional Activation of HIF Target Genes by RT-qPCR

Principle: Stabilized HIF-1α acts as a transcription factor. This assay quantifies the resulting increase in mRNA levels of known HIF target genes, confirming the functional activity of the stabilized protein.[5][6]

QPCR_Workflow A 1. Cell Seeding & Treatment (As in Western Blot) B 2. RNA Isolation (e.g., TRIzol or Column-based kit) A->B C 3. cDNA Synthesis (Reverse Transcription) B->C D 4. Quantitative PCR (qPCR) (SYBR Green + Gene-Specific Primers) C->D E 5. Data Analysis (ΔΔCt Method) D->E

Figure 3: Workflow for analyzing HIF target gene expression via RT-qPCR.

Detailed Protocol:

  • Cell Culture & Treatment: Treat cells as described in the Western Blot protocol, but extend the incubation time to 16-24 hours to allow for robust mRNA accumulation.

  • RNA Isolation: After treatment, wash cells with ice-cold PBS and lyse them. Isolate total RNA using a commercial kit (e.g., TRIzol or a column-based kit) according to the manufacturer's instructions.[6]

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green master mix and validated primers for HIF target genes.[16]

    • Target Genes: VEGFA, SLC2A1 (GLUT1), CA9, EPO.[8][9]

    • Housekeeping Genes (for normalization): ACTB (β-actin), GAPDH, B2M.

  • Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene(s) and comparing treated samples to the vehicle control.

Expected Results: A dose-dependent increase in the mRNA levels of HIF target genes should be observed in cells treated with this compound.

Assay 3: Secreted Vascular Endothelial Growth Factor (VEGF) Quantification by ELISA

Principle: This assay measures the functional outcome of increased VEGF gene transcription by quantifying the amount of VEGF protein secreted from the cells into the culture medium. This provides a robust, physiologically relevant endpoint.[17][18]

Detailed Protocol:

  • Cell Culture & Treatment: Seed cells in 24- or 48-well plates. Treat with the compound for 24-48 hours.

  • Sample Collection: Carefully collect the cell culture supernatant (conditioned medium) from each well. Centrifuge briefly to pellet any floating cells or debris.

  • ELISA: Perform the ELISA using a commercial kit (e.g., R&D Systems Human VEGF DuoSet) according to the manufacturer's protocol.[15] This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding standards and collected supernatant samples.

    • Adding a detection antibody.

    • Adding a substrate (e.g., TMB) to generate a colorimetric signal.

  • Measurement & Analysis: Read the absorbance at the appropriate wavelength using a microplate reader. Calculate the concentration of VEGF in each sample by interpolating from the standard curve. Normalize the VEGF concentration to the total protein content from the corresponding cell lysate to account for any differences in cell number.

Summary of Expected Quantitative Data

The following table provides representative data that could be expected from these assays when characterizing a potent PHD inhibitor. Values are illustrative and should be determined experimentally for this compound.

AssayEndpoint MeasuredExpected EC₅₀ / OutcomeKey Controls
Western Blot HIF-1α Protein LevelDose-dependent increase; visible at low µM rangeVehicle, CoCl₂/DFO
RT-qPCR VEGFA mRNA Fold Change2-10 fold increase over vehicle; EC₅₀ in low µM rangeVehicle, Positive Control
VEGF ELISA Secreted VEGF ProteinDose-dependent increase; EC₅₀ in low-mid µM rangeVehicle, Positive Control
HRE Reporter Assay Luciferase ActivityDose-dependent increase in signal; EC₅₀ in low µM rangeVehicle, Hypoxia (1% O₂)

References

Application Notes & Protocols: Investigating the Anti-inflammatory Potential of 2,4-Dihydroxy-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Inflammation is a fundamental biological process that, when dysregulated, contributes to a myriad of chronic diseases. Nicotinic acid (niacin) and its derivatives have emerged as promising modulators of inflammatory responses, primarily through the activation of the hydroxycarboxylic acid receptor 2 (HCAR2 or GPR109A)[1][2][3]. This document provides a comprehensive guide for the investigation of a novel class of compounds, 2,4-dihydroxy-6-methylnicotinic acid derivatives, as potential anti-inflammatory agents. We present detailed protocols for the chemical synthesis, in vitro characterization, and in vivo evaluation of these derivatives. The methodologies are designed to be robust and self-validating, enabling researchers to systematically explore the structure-activity relationships and therapeutic potential of this chemical series.

Introduction: The Rationale for Targeting Nicotinic Acid Pathways in Inflammation

Chronic inflammation is a hallmark of numerous pathologies, including cardiovascular diseases, neurodegenerative disorders, and autoimmune conditions[4]. Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with significant side effects, necessitating the discovery of novel therapeutic agents with improved safety profiles[5]. Nicotinic acid, a B-vitamin, has well-documented anti-inflammatory properties that are independent of its lipid-modifying effects[2][3]. These effects are largely mediated by the G-protein coupled receptor, GPR109A, which is expressed on various immune cells, including monocytes and macrophages[2].

The chemical scaffold of this compound offers a unique platform for the design of novel anti-inflammatory agents. The dihydroxy substitution pattern on the pyridine ring, coupled with the methyl group, provides distinct electronic and steric properties that can be systematically modified to optimize potency, selectivity, and pharmacokinetic profiles. This guide outlines a strategic approach to synthesize and evaluate a library of this compound derivatives to identify lead candidates for further drug development.

Proposed Mechanism of Action: GPR109A-Mediated Attenuation of Inflammatory Signaling

We hypothesize that this compound derivatives will exert their anti-inflammatory effects primarily through the activation of GPR109A on immune cells. This interaction is proposed to initiate a signaling cascade that ultimately suppresses the production of pro-inflammatory mediators. The key steps in this proposed pathway are:

  • Receptor Binding and Gi Activation: The derivative binds to and activates the GPR109A receptor, which is coupled to an inhibitory G-protein (Gi).

  • Inhibition of Adenylyl Cyclase: Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).

  • Suppression of NF-κB Signaling: The reduction in cAMP levels leads to the downstream inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and chemokines[6][7].

  • Reduced Pro-inflammatory Cytokine Production: The net effect is a significant reduction in the synthesis and release of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β)[2][7].

GPR109A_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Derivative 2,4-Dihydroxy-6-methylnicotinic Acid Derivative GPR109A GPR109A Derivative->GPR109A Binds & Activates Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates IKK IKK Complex PKA->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates for Degradation NFκB_inactive NF-κB IκBα IκBα->NFκB_inactive Inhibits NFκB_active NF-κB (active) NFκB_inactive->NFκB_active Translocates to Nucleus DNA DNA NFκB_active->DNA Binds to Promoter Regions Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates Transcription Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Start 2,4-Dihydroxy-6- methylnicotinic Acid Derivatization Esterification Start->Derivatization Purification Column Chromatography Derivatization->Purification Characterization NMR, MS Purification->Characterization Compound_Library Derivative Library Characterization->Compound_Library Protein_Denaturation Protein Denaturation Assay Compound_Library->Protein_Denaturation HRBC HRBC Membrane Stabilization Assay Protein_Denaturation->HRBC LPS_Assay LPS-induced Cytokine Release in Macrophages HRBC->LPS_Assay Active_Hits Identification of Active Hits LPS_Assay->Active_Hits Animal_Model Carrageenan-induced Paw Edema Model Active_Hits->Animal_Model Treatment Oral Administration of Active Hits Animal_Model->Treatment Measurement Paw Volume Measurement, Histopathology, Cytokine Analysis Treatment->Measurement Efficacy Confirmation of Anti-inflammatory Efficacy Measurement->Efficacy

References

Antioxidant capacity assays for dihydroxynicotinic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: High-Throughput Screening of Dihydroxynicotinic Acid Isomers for Antioxidant Capacity

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dihydroxynicotinic acid (DHNA) isomers represent a class of compounds with significant therapeutic potential, owing to their structural relation to biologically active molecules. A key aspect of their potential mechanism of action is their ability to mitigate oxidative stress, a pathological process implicated in numerous diseases including neurodegeneration, cardiovascular disease, and cancer.[1] This document provides a comprehensive guide for the robust assessment of the antioxidant capacity of DHNA isomers. We present detailed, self-validating protocols for four standard colorimetric and fluorometric assays: DPPH, ABTS, FRAP, and ORAC. The causality behind experimental choices is explained, and methods for accurate data interpretation are provided to empower researchers in the rational design and evaluation of novel antioxidant drug candidates.

Introduction: The Rationale for Antioxidant Profiling of DHNA Isomers

Nicotinic acid (Vitamin B3) and its derivatives are fundamental to cellular metabolism. The addition of hydroxyl groups to the pyridine ring, creating dihydroxynicotinic acid isomers (e.g., 2,5-DHNA, 2,6-DHNA), can confer potent antioxidant properties. The specific positioning of these hydroxyl groups dictates the molecule's ability to donate hydrogen atoms or electrons, thereby neutralizing reactive oxygen species (ROS). This structure-activity relationship is critical; for instance, studies on dihydroxybenzoic acids show that the relative position of hydroxyl groups significantly impacts antioxidant efficacy.[2][3]

Evaluating the antioxidant capacity of these isomers is a crucial first step in preclinical assessment. However, the multifaceted nature of antioxidant action necessitates a multi-assay approach. Antioxidants can act via two primary mechanisms: Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET).[4] No single assay can fully capture a compound's total antioxidant profile. Therefore, this guide details protocols for assays representing both mechanisms to provide a comprehensive and reliable characterization.

Overall Experimental Workflow

A systematic approach is essential for comparing the antioxidant capacities of different DHNA isomers. The workflow involves preparing the compounds and then subjecting them to a battery of assays that probe different aspects of antioxidant action.

G cluster_prep Phase 1: Preparation cluster_assays Phase 2: Antioxidant Assays cluster_analysis Phase 3: Data Analysis & Interpretation PREP1 Synthesize or Procure DHNA Isomers (e.g., 2,5-DHNA, 2,6-DHNA) PREP2 Prepare Stock Solutions (e.g., in DMSO or Ethanol) PREP1->PREP2 PREP3 Create Serial Dilutions for Dose-Response Analysis PREP2->PREP3 ASSAY1 DPPH Assay (HAT/SET Mechanism) PREP3->ASSAY1 ASSAY2 ABTS Assay (SET/HAT Mechanism) PREP3->ASSAY2 ASSAY3 FRAP Assay (SET Mechanism) PREP3->ASSAY3 ASSAY4 ORAC Assay (HAT Mechanism) PREP3->ASSAY4 ANALYSIS1 Calculate % Inhibition and IC50 Values ASSAY1->ANALYSIS1 ASSAY2->ANALYSIS1 ASSAY3->ANALYSIS1 ASSAY4->ANALYSIS1 ANALYSIS2 Determine Trolox Equivalents (TEAC, ORAC Units) ANALYSIS1->ANALYSIS2 ANALYSIS3 Comparative Analysis of DHNA Isomers ANALYSIS2->ANALYSIS3 ANALYSIS4 Correlate Structure with Activity ANALYSIS3->ANALYSIS4

Caption: General workflow for assessing DHNA isomer antioxidant capacity.

Comparative Overview of Featured Assays

Choosing the right assay depends on the specific research question. The following table summarizes the key characteristics of the protocols detailed in this guide.

FeatureDPPH AssayABTS AssayFRAP AssayORAC Assay
Primary Mechanism Mixed HAT/SET[5]Mixed SET/HAT[5]Single Electron Transfer (SET)[5]Hydrogen Atom Transfer (HAT)[5]
Principle Neutralization of a stable radicalDecolorization of a radical cationReduction of Ferric (Fe³⁺) ionInhibition of peroxyl radical damage
Measurement Absorbance decrease at ~517 nm[6][7]Absorbance decrease at ~734 nm[8][9]Absorbance increase at ~593 nm[10][11]Fluorescence decay over time[12][13]
Standard Control Trolox / Ascorbic AcidTrolox[8]FeSO₄ / Trolox[10]Trolox[12]
Key Advantage Simple, rapid, stable radical[6]Soluble in aqueous & organic solvents[14]High-throughput, automated[1][15]Biologically relevant radical source[13]
Key Limitation Absorbance may interfere with colored samplesSteric hindrance can be a factorNot reactive with thiol antioxidantsSensitive to temperature fluctuations

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle & Scientific Rationale

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[6] The DPPH radical has a deep violet color in solution, with a characteristic absorbance maximum around 517 nm.[16] Upon reduction by an antioxidant, the violet color fades to a pale yellow, and the absorbance at 517 nm decreases. The degree of discoloration is directly proportional to the radical-scavenging activity of the sample.[7]

G DPPH_V DPPH• (Violet Radical) DPPH_H DPPH-H (Pale Yellow, Reduced) DPPH_V->DPPH_H + H• (from DHNA) DHNA DHNA-OH (Antioxidant) DHNA_Radical DHNA-O• (Oxidized Antioxidant) DHNA->DHNA_Radical - H•

Caption: DPPH radical reduction by a DHNA antioxidant.

Detailed Protocol (96-Well Plate Format)

A. Reagent Preparation:

  • DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol or ethanol. Store this solution in an amber bottle at 4°C. It is crucial to protect it from light.[6]

  • DPPH Working Solution: On the day of the experiment, dilute the stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This ensures the reading is within the linear range of the spectrophotometer.[16]

  • DHNA Isomer Samples: Prepare a 1 mg/mL stock solution of each DHNA isomer in a suitable solvent (e.g., methanol, ethanol, or DMSO). From this stock, create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

  • Positive Control (Trolox): Prepare a Trolox stock solution and dilute it to the same concentration range as the DHNA samples.

B. Assay Procedure:

  • Plate Setup: Add 100 µL of each DHNA sample dilution, positive control, or solvent (for the blank) into the wells of a 96-well microplate.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells. Mix gently by pipetting.

  • Incubation: Cover the plate to protect it from light and incubate at room temperature for 30 minutes.[6] The incubation time is critical as the reaction needs to reach a steady state.

  • Measurement: Read the absorbance at 517 nm using a microplate reader.[7]

C. Data Analysis:

  • Calculate Percent Inhibition: The scavenging activity is calculated using the following formula:

    • % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100[7]

    • Where Abs_control is the absorbance of the DPPH solution with the solvent blank, and Abs_sample is the absorbance of the DPPH solution with the DHNA sample.

  • Determine IC₅₀ Value: Plot the % inhibition against the sample concentrations. The IC₅₀ value is the concentration of the DHNA isomer required to scavenge 50% of the DPPH radicals. A lower IC₅₀ indicates higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle & Scientific Rationale

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). ABTS is oxidized using a strong oxidizing agent like potassium persulfate to generate the radical cation, which is a stable, blue-green chromophore.[14][17] In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The reaction is monitored by measuring the decrease in absorbance at 734 nm.[8] This assay is advantageous as it can be used for both hydrophilic and lipophilic compounds.[14]

G ABTS ABTS (Colorless) ABTS_Radical ABTS•⁺ (Blue-Green Radical) ABTS->ABTS_Radical + K₂S₂O₈ (Oxidation) ABTS_Radical->ABTS + e⁻ (from DHNA) DHNA DHNA-OH (Antioxidant) DHNA_Oxidized DHNA-O• + H⁺ (Oxidized Antioxidant) DHNA->DHNA_Oxidized - e⁻

Caption: Generation and scavenging of the ABTS radical cation.

Detailed Protocol (96-Well Plate Format)

A. Reagent Preparation:

  • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

  • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

  • ABTS•⁺ Radical Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[9]

  • ABTS•⁺ Working Solution: On the day of the experiment, dilute the radical solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample and Control Preparation: Prepare DHNA isomer and Trolox standard solutions as described in the DPPH protocol.

B. Assay Procedure:

  • Plate Setup: Add 20 µL of each DHNA sample dilution, positive control, or solvent blank into the wells of a 96-well microplate.

  • Reaction Initiation: Add 180 µL of the ABTS•⁺ working solution to all wells. Mix thoroughly.

  • Incubation: Incubate the plate at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm using a microplate reader.[9]

C. Data Analysis:

  • Calculate Trolox Equivalent Antioxidant Capacity (TEAC):

    • Calculate the percent inhibition for each standard and sample as done for the DPPH assay.

    • Plot a standard curve of % inhibition versus Trolox concentration.

    • Use the linear regression equation from the standard curve to determine the TEAC value for each DHNA sample. Results are expressed as µM Trolox Equivalents (TE) per µM of the compound.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle & Scientific Rationale

The FRAP assay directly measures the ability of an antioxidant to reduce a ferric complex (Fe³⁺-TPTZ) to its ferrous form (Fe²⁺-TPTZ).[10][11] This reduction is based on a single electron transfer mechanism. The reaction occurs at a low pH (3.6), and the reduction of the ferric ion produces an intense blue-colored ferrous complex, which has a strong absorbance at 593 nm.[5] The increase in absorbance is proportional to the total reducing power of the antioxidant.[10]

G Fe3 [Fe(III)(TPTZ)₂]³⁺ (Yellowish) Fe2 [Fe(II)(TPTZ)₂]²⁺ (Intense Blue) Fe3->Fe2 + e⁻ (from DHNA) DHNA DHNA-OH (Antioxidant) DHNA_Oxidized DHNA-O• + H⁺ (Oxidized Antioxidant) DHNA->DHNA_Oxidized - e⁻

Caption: Reduction of the Fe(III)-TPTZ complex in the FRAP assay.

Detailed Protocol (96-Well Plate Format)

A. Reagent Preparation:

  • Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid. Make up to 1 L with deionized water.

  • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) in 10 mL of 40 mM HCl.

  • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

  • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this reagent to 37°C before use.[10]

  • Standard Curve: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions (e.g., 100 to 2000 µM) in deionized water.

B. Assay Procedure:

  • Plate Setup: Add 20 µL of DHNA sample, standard, or deionized water (blank) into the wells of a 96-well microplate.

  • Reaction Initiation: Add 180 µL of the pre-warmed FRAP reagent to all wells.[18]

  • Incubation: Incubate the plate at 37°C for 4-6 minutes.[10]

  • Measurement: Read the absorbance at 593 nm.[10]

C. Data Analysis:

  • Construct Standard Curve: Plot the absorbance of the FeSO₄ standards against their concentrations.

  • Calculate FRAP Value: Use the regression equation from the standard curve to determine the Fe²⁺ equivalent concentration for each DHNA sample. Results are typically expressed as µmol Fe²⁺ equivalents per gram or per mole of the compound.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle & Scientific Rationale

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative damage induced by a peroxyl radical generator, AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[12][19] Peroxyl radicals are biologically relevant as they are major players in lipid peroxidation.[5] In the absence of an antioxidant, AAPH-generated radicals quench the fluorescence of fluorescein over time. An antioxidant protects the probe by neutralizing the peroxyl radicals via a hydrogen atom transfer (HAT) mechanism, thus preserving the fluorescence signal.[12] The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).[20]

Detailed Protocol (96-Well Black Plate Format)

A. Reagent Preparation:

  • Phosphate Buffer (75 mM, pH 7.4): Prepare and keep at 37°C.

  • Fluorescein Stock Solution: Prepare a stock in DMSO and dilute with the phosphate buffer to create a working solution (e.g., 70 nM).

  • AAPH Solution (e.g., 240 mM): Prepare fresh daily in phosphate buffer. The concentration may need optimization.

  • Trolox Standard: Prepare a series of dilutions (e.g., 6.25 to 100 µM) in phosphate buffer.

  • DHNA Samples: Prepare dilutions in phosphate buffer.

B. Assay Procedure:

  • Plate Setup: Use a black, clear-bottom 96-well plate to minimize background fluorescence.

  • Addition of Probe and Sample: Add 150 µL of the fluorescein working solution to each well, followed by 25 µL of the DHNA sample, Trolox standard, or buffer (blank).[12][21]

  • Pre-incubation: Incubate the plate in the reader at 37°C for 15-30 minutes to allow temperature equilibration.[12]

  • Reaction Initiation: Add 25 µL of the AAPH solution to all wells. This step is often performed by the plate reader's injectors to ensure consistent timing.

  • Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes. Use an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[12][21]

C. Data Analysis:

  • Calculate Area Under the Curve (AUC): The AUC is calculated for the blank, standards, and samples using the reader's software.

    • AUC = (0.5 + f₁/f₀ + f₂/f₀ + ... + fᵢ/f₀) × reading_interval

    • Where f₀ is the initial fluorescence reading and fᵢ is the reading at time i.

  • Calculate Net AUC: Subtract the AUC of the blank from the AUC of each sample and standard.

    • Net AUC = AUC_sample - AUC_blank

  • Determine ORAC Value: Plot the Net AUC of the Trolox standards against their concentration to create a standard curve. Use the regression equation to calculate the Trolox Equivalents for the DHNA samples. Results are expressed as µmol TE/g or µmol TE/mol.[13]

Conclusion and Best Practices

This guide provides standardized, high-throughput methods to assess the antioxidant capacity of dihydroxynicotinic acid isomers. For a comprehensive evaluation, it is critical to employ multiple assays. We recommend using at least one SET-based assay (FRAP) and one HAT-based assay (ORAC) in conjunction with a radical scavenging assay (DPPH or ABTS). This multi-faceted approach provides a more complete picture of a compound's antioxidant profile.

Key Best Practices:

  • Solvent Consistency: Use the same solvent for blanks, standards, and samples wherever possible to avoid solvent effects.

  • Controls are Crucial: Always include a known antioxidant standard (e.g., Trolox) as a positive control to validate assay performance.

  • Dose-Response: Always test samples across a range of concentrations to determine IC₅₀ values and ensure readings fall within the linear range of the standard curve.

  • Protect from Light: Assays involving radical species like DPPH and ABTS are light-sensitive and should be performed with minimal light exposure.

By following these detailed protocols and considerations, researchers can generate reliable and comparable data, accelerating the discovery and development of novel therapeutics based on the antioxidant properties of DHNA isomers.

References

Application Notes & Protocols: Investigating 2,4-Dihydroxy-6-methylnicotinic Acid in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Therapeutic Candidate for Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex pathology, which includes neuronal loss, synaptic dysfunction, and cognitive decline. A key pathological feature in many of these diseases is the dysregulation of neurotransmitter systems. The cholinergic system, in particular, is significantly compromised in Alzheimer's disease, leading to deficits in memory and learning[1]. One established therapeutic strategy is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.

2,4-Dihydroxy-6-methylnicotinic acid is a nicotinic acid derivative with a structural resemblance to compounds that have shown biological activity. While direct research on this specific molecule in neurodegenerative disease is emerging, its methyl ester derivative, methyl this compound, has been identified as a potent acetylcholinesterase (AChE) inhibitor[2]. This finding provides a strong rationale for investigating the parent compound, this compound, as a potential therapeutic agent for neurodegenerative diseases where cholinergic dysfunction is a key pathological feature.

These application notes provide a comprehensive guide for researchers to explore the neuroprotective potential of this compound. The protocols outlined below detail in vitro and in vivo methodologies to assess its efficacy in protecting neurons from degeneration, modulating key signaling pathways, and mitigating cellular stress.

PART 1: In Vitro Assessment of Neuroprotective Effects

In vitro models are essential for the initial screening and mechanistic evaluation of potential neuroprotective compounds.[3][4][5][6][7] These systems allow for controlled investigation of cellular and molecular responses to the compound of interest.

Cell Models for Neurodegenerative Disease Research

A variety of cell models can be employed to mimic the neuronal dysfunction seen in neurodegenerative diseases.

Cell Line/ModelRelevance to Neurodegenerative DiseaseKey Advantages
SH-SY5Y Neuroblastoma Cells Commonly used to model Alzheimer's and Parkinson's disease. Can be differentiated into a more mature neuronal phenotype.Readily available, easy to culture, and well-characterized.[6]
Primary Neuronal Cultures Derived from embryonic or neonatal rodent brains (e.g., cortical or hippocampal neurons).More physiologically relevant than cell lines, exhibiting mature neuronal characteristics.
Induced Pluripotent Stem Cells (iPSCs) Can be differentiated into various neuronal subtypes from patient-derived somatic cells.Provides a patient-specific genetic background for disease modeling.[3][4][6]
Protocol: Assessment of Neuroprotection against Beta-Amyloid (Aβ) Induced Toxicity

This protocol details the evaluation of this compound's ability to protect neuronal cells from the toxic effects of Aβ, a hallmark of Alzheimer's disease.[8]

Materials:

  • SH-SY5Y cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • Aβ₂₅₋₃₅ peptide

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours. Include a vehicle control (DMSO).

  • Aβ₂₅₋₃₅ Insult: Add Aβ₂₅₋₃₅ peptide to the wells to a final concentration of 25 µM.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Expected Outcome: An increase in cell viability in the presence of this compound would suggest a neuroprotective effect against Aβ-induced toxicity.

Workflow for In Vitro Neuroprotection Assessment

G cluster_0 Cell Culture & Plating cluster_1 Treatment cluster_2 Viability Assessment seed_cells Seed SH-SY5Y cells in 96-well plate adhere Allow cells to adhere (24 hours) seed_cells->adhere pretreat Pre-treat with This compound adhere->pretreat insult Induce toxicity with Beta-Amyloid (Aβ) pretreat->insult mtt_assay Perform MTT Assay (measure cell viability) insult->mtt_assay data_analysis Analyze and Quantify Neuroprotection mtt_assay->data_analysis

Caption: Experimental workflow for in vitro neuroprotection assessment.

PART 2: Mechanistic Insights - Mitochondrial Function and Oxidative Stress

Mitochondrial dysfunction and oxidative stress are central to the pathogenesis of many neurodegenerative diseases.[9][10][11][12][13] Assessing the impact of this compound on these processes can provide crucial mechanistic insights.

Protocol: Measurement of Mitochondrial Membrane Potential (ΔΨm)

A decrease in mitochondrial membrane potential is an early indicator of cellular apoptosis and dysfunction.

Materials:

  • Differentiated SH-SY5Y cells or primary neurons

  • This compound

  • Aβ₂₅₋₃₅ peptide

  • Tetramethylrhodamine, methyl ester (TMRM) or JC-1 dye

  • Fluorescence microscope or plate reader

Procedure:

  • Follow steps 1-4 from the neuroprotection protocol (Section 1.2).

  • Staining: Add TMRM (20 nM) or JC-1 (2 µM) to the culture medium and incubate for 30 minutes at 37°C.

  • Imaging/Reading:

    • For TMRM: Measure fluorescence intensity (Excitation/Emission ~549/573 nm).

    • For JC-1: Measure the ratio of red (J-aggregates, healthy mitochondria) to green (J-monomers, depolarized mitochondria) fluorescence.

  • Data Analysis: A higher TMRM intensity or a higher red/green fluorescence ratio in treated cells indicates the preservation of mitochondrial membrane potential.

Protocol: Assessment of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the levels of intracellular ROS, a key indicator of oxidative stress.

Materials:

  • Differentiated SH-SY5Y cells or primary neurons

  • This compound

  • Aβ₂₅₋₃₅ peptide

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFDA)

  • Fluorescence plate reader

Procedure:

  • Follow steps 1-4 from the neuroprotection protocol (Section 1.2).

  • Staining: Add DCFDA (10 µM) to the culture medium and incubate for 30 minutes at 37°C.

  • Measurement: Measure the fluorescence intensity (Excitation/Emission ~485/535 nm).

  • Data Analysis: A reduction in fluorescence intensity in treated cells suggests a decrease in ROS production.

Potential Signaling Pathway for Neuroprotection

G cluster_0 compound 2,4-Dihydroxy-6- methylnicotinic acid ache Acetylcholinesterase (AChE) compound->ache Inhibition ach Increased Acetylcholine nachr Nicotinic Acetylcholine Receptors (nAChRs) ach->nachr Activation pi3k_akt PI3K/Akt Pathway nachr->pi3k_akt erk ERK Pathway nachr->erk neuroprotection Neuroprotection & Cell Survival pi3k_akt->neuroprotection erk->neuroprotection

Caption: Putative neuroprotective signaling pathway.

PART 3: In Vivo Evaluation in Animal Models of Neurodegeneration

Animal models are indispensable for evaluating the therapeutic efficacy of a compound in a complex biological system.[14][15][16][17][18]

Animal Models of Alzheimer's Disease
ModelDescriptionKey Pathological Features
Aβ₂₅₋₃₅-induced Rat Model Intracerebroventricular injection of Aβ₂₅₋₃₅ peptide.Induces cognitive deficits, oxidative stress, and neuroinflammation.[1]
5XFAD Transgenic Mice Expresses five familial Alzheimer's disease mutations.Rapid and aggressive amyloid plaque deposition, gliosis, and cognitive decline.[18]
APP/PS1 Transgenic Mice Expresses mutant forms of human amyloid precursor protein (APP) and presenilin-1 (PS1).Age-dependent development of amyloid plaques and cognitive impairment.[14][17]
Protocol: Assessment of Cognitive Function using the Morris Water Maze

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.[19]

Apparatus:

  • A large circular pool filled with opaque water.

  • A hidden escape platform submerged beneath the water surface.

  • Visual cues placed around the room.

  • A video tracking system.

Procedure:

  • Animal Groups:

    • Sham-operated + Vehicle

    • AD model + Vehicle

    • AD model + this compound (various doses)

  • Acquisition Phase (4-5 days):

    • Four trials per day for each animal.

    • Place the animal into the pool at different starting positions.

    • Record the time taken to find the hidden platform (escape latency).

    • If the animal does not find the platform within 60 seconds, guide it to the platform.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis: Compare the escape latency during the acquisition phase and the time spent in the target quadrant during the probe trial between the different groups.

Expected Outcome: A shorter escape latency and increased time in the target quadrant for the compound-treated group would indicate improved cognitive function.

Workflow for In Vivo Neuroprotection Assessment

G cluster_0 Animal Model & Treatment cluster_1 Behavioral Assessment cluster_2 Post-mortem Analysis model Induce Neurodegeneration (e.g., Aβ injection) treatment Administer 2,4-Dihydroxy-6- methylnicotinic acid model->treatment mwm Morris Water Maze (Cognitive Function) treatment->mwm y_maze Y-Maze (Spatial Memory) mwm->y_maze histology Histology (Neuronal Loss, Plaque Load) y_maze->histology biochem Biochemical Assays (Oxidative Stress Markers) histology->biochem

Caption: Experimental workflow for in vivo neuroprotection assessment.

Post-mortem Brain Tissue Analysis

Following behavioral testing, brain tissue should be collected for histological and biochemical analysis to further elucidate the neuroprotective mechanisms of this compound.

Recommended Assays:

  • Immunohistochemistry: To assess neuronal survival (e.g., NeuN staining), amyloid plaque deposition (e.g., Thioflavin S or anti-Aβ antibodies), and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes).

  • Western Blotting: To quantify the levels of key proteins involved in apoptotic pathways (e.g., Bcl-2, Bax, cleaved caspase-3) and signaling cascades (e.g., p-Akt, p-ERK).

  • Oxidative Stress Markers: Measurement of malondialdehyde (MDA) levels as an indicator of lipid peroxidation, and the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.[20][21][22][23][24]

Conclusion

The protocols detailed in these application notes provide a robust framework for the comprehensive evaluation of this compound as a potential therapeutic agent for neurodegenerative diseases. Based on the known acetylcholinesterase inhibitory activity of its methyl ester, this compound holds promise for mitigating the cholinergic deficits and downstream pathological events characteristic of diseases like Alzheimer's. By systematically assessing its neuroprotective effects, impact on mitochondrial function and oxidative stress, and in vivo efficacy, researchers can elucidate its therapeutic potential and mechanism of action.

References

Application Note: A Framework for Assessing the Cytotoxicity of 2,4-Dihydroxy-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Introduction

Nicotinic acid (a form of vitamin B3) and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery.[1] Their diverse biological activities have led to the exploration of novel synthetic analogs for various therapeutic applications, including anticancer agents.[1][2] Specifically, derivatives of the 2,4-dihydroxy-6-methylnicotinic acid scaffold are being investigated for their potential to inhibit cancer cell proliferation and induce cell death.[3] This document, intended for researchers in oncology, cell biology, and drug development, provides a comprehensive guide to evaluating the cytotoxic potential of these compounds. It outlines a logical workflow, from initial viability screening to in-depth mechanistic studies, ensuring robust and reproducible data generation.

Part 1: Foundational Cytotoxicity Assessment

The initial phase of screening aims to determine whether a test compound exhibits cytotoxic activity and to quantify its potency, typically by determining the half-maximal inhibitory concentration (IC50). We will employ two distinct, yet complementary, assays that measure different hallmarks of cell health.

MTT Assay: A Measure of Metabolic Viability

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability based on mitochondrial function.[4] In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product. The quantity of formazan, which is solubilized for measurement, is directly proportional to the number of living cells.[4] This assay is a robust and widely used method for initial high-throughput screening.

Detailed Experimental Protocol: MTT Assay [4][5]

  • Cell Seeding:

    • Culture your chosen cancer cell lines (e.g., HCT-15, PC-3, A549) to approximately 80% confluency.

    • Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete culture medium).

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a concentrated stock solution of each this compound derivative in a suitable solvent, such as dimethyl sulfoxide (DMSO).

    • Perform a serial dilution of the stock solution in complete culture medium to achieve a range of final treatment concentrations. Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic (typically ≤ 0.5%).

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the test compounds, vehicle control (DMSO), or a positive control (e.g., Doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • After the treatment period, remove the compound-containing medium and add 100 µL of fresh, serum-free medium and 20 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the MTT-containing medium without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the crystals.

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.

Data Analysis and Presentation:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration using the following formula:

    • % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100

  • Plot % Viability against the logarithm of the compound concentration.

  • Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to determine the IC50 value.

Compound Cell Line Exposure Time (h) IC50 (µM)
Derivative AHCT-154815.2 ± 1.8
Derivative BHCT-154828.9 ± 3.1
DoxorubicinHCT-15480.8 ± 0.1
Derivative APC-34821.5 ± 2.5
Derivative BPC-34845.1 ± 4.9
DoxorubicinPC-3481.1 ± 0.2
Table 1: Example data presentation for IC50 values derived from the MTT assay. Values are represented as mean ± standard deviation from three independent experiments.
Lactate Dehydrogenase (LDH) Assay: A Measure of Membrane Integrity

Principle of the Assay: The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase, a stable cytosolic enzyme, that is released into the culture medium upon the loss of plasma membrane integrity—a hallmark of necrosis or late-stage apoptosis.[4][6] The released LDH catalyzes a reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is directly proportional to the number of damaged cells.[4] This assay serves as an excellent orthogonal method to validate findings from metabolic assays like MTT.

Detailed Experimental Protocol: LDH Assay [4][6]

  • Cell Seeding and Treatment:

    • Follow the same procedure as steps 1 and 2 of the MTT protocol. It is efficient to run both assays in parallel from the same initial cell suspension.

    • Crucially, you must set up additional controls for this assay:

      • Spontaneous LDH Release: Untreated cells (vehicle control) to measure background LDH release.

      • Maximum LDH Release: A set of untreated cells that will be lysed with a detergent (e.g., Triton X-100) 45 minutes before the assay endpoint. This represents 100% cytotoxicity.[6]

      • Medium Background: Wells with culture medium but no cells.

  • Supernatant Collection:

    • After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new, clean 96-well plate. Avoid disturbing the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits from Promega, Thermo Fisher, or Roche are recommended).

    • Add the reaction mixture (e.g., 50 µL) to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measurement:

    • Add the stop solution provided in the kit, if applicable.

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

Data Analysis and Presentation:

  • Subtract the medium background absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula:[4]

    • % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

  • Present the data in a bar graph or table format.

Compound Concentration (µM) Cell Line % Cytotoxicity (48h)
Derivative A10PC-325.4 ± 3.2
Derivative A25PC-358.1 ± 5.5
Derivative A50PC-389.7 ± 6.1
Doxorubicin5PC-392.3 ± 4.8
Table 2: Example data presentation for LDH assay results. Values are mean ± SD.

Part 2: Mechanistic Elucidation of Cell Death

Once the cytotoxic activity of the derivatives is confirmed, the next critical step is to understand the underlying mechanism of cell death. The two most common cellular fates induced by anticancer agents are apoptosis (programmed cell death) and cell cycle arrest. Flow cytometry is an indispensable tool for these investigations.[7]

Apoptosis Analysis by Annexin V & Propidium Iodide (PI) Staining

Principle of the Assay: This flow cytometry-based method discriminates between healthy, early apoptotic, late apoptotic, and necrotic cells.[7]

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS). In early apoptosis, PS translocates from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.

  • Propidium Iodide (PI): A fluorescent DNA intercalating agent that is excluded by cells with an intact plasma membrane. It can only enter late apoptotic and necrotic cells where membrane integrity is compromised.[8]

Detailed Experimental Protocol: Apoptosis Assay [8][9]

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at an appropriate density and allow them to adhere overnight.

    • Treat cells with the test compounds at their IC50 and 2x IC50 concentrations for a specified time (e.g., 24 or 48 hours). Include vehicle-treated cells as a negative control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. First, collect the culture medium (which contains floating apoptotic cells).

    • Wash the adherent cells with PBS, then detach them using a gentle, non-enzymatic cell dissociation buffer or brief trypsinization.

    • Combine the adherent cells with their corresponding supernatant, and centrifuge the cell suspension at 300 x g for 5 minutes.

  • Staining:

    • Discard the supernatant and wash the cell pellet once with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer (typically provided in commercial kits).

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Use appropriate single-stain controls (Annexin V only, PI only) and an unstained control to set up compensation and gates.

    • Collect data from at least 10,000 events per sample.

Data Interpretation: The results are typically displayed as a quadrant dot plot:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).

An increase in the percentage of cells in the lower-right and upper-right quadrants indicates the induction of apoptosis.

Cell Cycle Analysis by PI Staining

Principle of the Assay: Many cytotoxic compounds exert their effects by disrupting the normal progression of the cell cycle, leading to arrest at a specific phase (G0/G1, S, or G2/M). This can be analyzed by staining fixed, permeabilized cells with a fluorescent dye like Propidium Iodide (PI) that binds stoichiometrically to DNA.[10] The fluorescence intensity of a cell is therefore directly proportional to its DNA content, allowing for the quantification of cells in each phase. Apoptotic cells with fragmented DNA will appear as a "sub-G1" peak.

Detailed Experimental Protocol: Cell Cycle Analysis [10]

  • Cell Culture and Treatment:

    • Seed and treat cells in 6-well plates as described for the apoptosis assay.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells as described previously.

    • Wash the cell pellet with cold PBS.

    • Resuspend the pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing. This permeabilizes the cells and prevents clumping.

    • Incubate the cells for at least 2 hours at -20°C (or overnight).

  • Staining:

    • Centrifuge the fixed cells and discard the ethanol.

    • Wash the cell pellet with PBS to remove residual ethanol.

    • Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is essential to degrade RNA, ensuring that PI only stains DNA.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a histogram to visualize the distribution of DNA content.

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases.

Data Interpretation: An accumulation of cells in a particular phase (e.g., a significant increase in the G2/M peak) compared to the vehicle control indicates cell cycle arrest at that checkpoint. A prominent sub-G1 peak is indicative of apoptosis.

Part 3: Visualizing Workflows and Mechanisms

Diagrams

Cytotoxicity_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Viability Assessment (Orthogonal Assays) cluster_2 Phase 3: Data Analysis & Decision cluster_3 Phase 4: Mechanistic Studies Compound Test Compound (Nicotinic Acid Derivative) Treatment Treat Cells with Serial Dilutions Compound->Treatment Cell_Culture Select & Culture Cancer Cell Lines Cell_Culture->Treatment MTT MTT Assay (Metabolic Activity) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH IC50 Calculate IC50 & % Cytotoxicity MTT->IC50 LDH->IC50 Decision Compound Active? IC50->Decision Apoptosis Apoptosis Assay (Annexin V / PI) Decision->Apoptosis Yes Cell_Cycle Cell Cycle Analysis (PI Staining) Decision->Cell_Cycle Yes MoA Determine Mode of Cell Death Apoptosis->MoA Cell_Cycle->MoA

Caption: General workflow for cytotoxicity testing of novel compounds.

Mechanism_of_Action cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Compound Nicotinic Acid Derivative Receptor Growth Factor Receptor (e.g., VEGFR-2) Compound->Receptor Inhibition PI3K PI3K/Akt Pathway (Survival Signaling) Receptor->PI3K Activation Caspase9 Caspase-9 (Initiator) PI3K->Caspase9 Inhibition of Apoptosis Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis (DNA Fragmentation, Cell Death) Caspase3->Apoptosis Execution

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,4-Dihydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dihydroxy-6-methylnicotinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system for troubleshooting and improving your yield and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively approached via a two-step process. The core of this strategy is the construction of the substituted pyridine ring through a base-catalyzed condensation reaction, followed by the hydrolysis of a nitrile intermediate.

  • Step 1: Knoevenagel-Type Condensation & Cyclization. The synthesis begins with the reaction between ethyl acetoacetate and cyanoacetamide. This reaction, typically catalyzed by a base like piperidine, proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the key intermediate, 2,4-dihydroxy-6-methylnicotinonitrile.

  • Step 2: Hydrolysis. The nitrile group of the intermediate is then hydrolyzed under strong acidic or basic conditions to yield the final product, this compound.

This pathway is reliable and utilizes readily available starting materials. However, careful control of reaction conditions is paramount to achieving high yield and purity.

Synthetic Workflow Diagram

G cluster_0 Step 1: Condensation & Cyclization cluster_1 Step 2: Hydrolysis cluster_2 Workup & Purification A Ethyl Acetoacetate D Reaction Mixture A->D B Cyanoacetamide B->D C Base Catalyst (e.g., Piperidine) C->D Catalyzes E 2,4-Dihydroxy-6- methylnicotinonitrile D->E Reflux G Reaction Mixture E->G F Strong Acid (e.g., H2SO4) F->G Reacts with H 2,4-Dihydroxy-6- methylnicotinic acid G->H Heat I Cooling & Precipitation H->I J Filtration I->J K Recrystallization J->K L Pure Product K->L

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Q1: My overall yield is consistently low. What are the most common causes and how can I improve it?

A1: Low yield is a frequent issue that can stem from problems in either the cyclization or hydrolysis step. A systematic approach is the most effective way to troubleshoot.[1]

Potential Causes & Solutions:

  • Poor Quality of Starting Materials:

    • The "Why": Cyanoacetamide is susceptible to hydrolysis over time, and ethyl acetoacetate can undergo self-condensation. Impurities in either starting material can inhibit the reaction or lead to side-product formation.[1]

    • The Solution: Use freshly opened or purified reagents. The purity of cyanoacetamide can be checked by its melting point (119-120°C).[2] If necessary, recrystallize it from hot alcohol.[2] Ensure your ethyl acetoacetate is from a reliable source and stored properly.

  • Suboptimal Reaction Conditions in Step 1 (Cyclization):

    • The "Why": The base-catalyzed condensation is sensitive to temperature and reaction time. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation of reactants and products, leading to tar formation.[3]

    • The Solution: Carefully control the reaction temperature. A gentle reflux is typically optimal. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the ideal reaction time.

  • Incomplete Hydrolysis in Step 2:

    • The "Why": The hydrolysis of the nitrile to a carboxylic acid requires harsh conditions. If the acid concentration, temperature, or reaction time is insufficient, you will be left with unreacted nitrile intermediate, lowering the yield of your final product.

    • The Solution: Ensure you are using a sufficiently concentrated acid (e.g., 70-80% sulfuric acid). Monitor the reaction until the starting nitrile is fully consumed (via TLC). If the reaction stalls, consider slightly increasing the temperature or extending the reaction time.

  • Product Loss During Workup:

    • The "Why": The desired product, this compound, has some solubility in acidic water. Premature precipitation or excessive washing can lead to significant product loss.

    • The Solution: Ensure the reaction mixture is thoroughly cooled on an ice bath before filtering the precipitated product. Wash the collected solid with a minimal amount of ice-cold water to remove residual acid without dissolving the product.

Troubleshooting Flowchart for Low Yield

G start Low Yield Observed reagent_check Assess Reagent Purity (Cyanoacetamide, Ethyl Acetoacetate) start->reagent_check reagent_impure Reagents Impure reagent_check->reagent_impure step1_check Verify Step 1 Conditions (Temp, Time, Catalyst) step1_subopt Conditions Suboptimal step1_check->step1_subopt step2_check Verify Step 2 Conditions (Acid Conc., Temp, Time) step2_subopt Conditions Suboptimal step2_check->step2_subopt workup_check Review Workup Procedure (Cooling, Washing) workup_losses Losses Detected workup_check->workup_losses reagent_impure->step1_check No purify_reagents Purify/Replace Reagents reagent_impure->purify_reagents Yes step1_subopt->step2_check No optimize_step1 Optimize Step 1: Monitor with TLC, adjust temp/time step1_subopt->optimize_step1 Yes step2_subopt->workup_check No optimize_step2 Optimize Step 2: Increase acid conc. or reaction time step2_subopt->optimize_step2 Yes optimize_workup Optimize Workup: Ensure thorough cooling, use minimal ice-cold water workup_losses->optimize_workup Yes

Caption: Decision tree for troubleshooting low product yield.

Q2: I'm observing a dark, tar-like substance in my reaction flask. What is it and how can I prevent it?

A2: Tar formation is a common sign of product or reagent decomposition, often caused by excessive heat or localized hot spots in the reaction mixture.[3]

  • The "Why": The starting materials and the pyridine product can polymerize or decompose under harsh conditions. This is particularly problematic in the acid-catalyzed hydrolysis step if the temperature is too high.

  • The Solution:

    • Ensure Efficient Stirring: Use a suitable stir bar and stir rate to ensure even heat distribution throughout the reaction mixture.[1]

    • Controlled Heating: Use an oil bath for heating rather than a heating mantle to provide uniform and well-regulated temperature control.

    • Optimize Temperature: If tarring persists, try running the reaction at a slightly lower temperature for a longer duration.

Q3: My final product is difficult to purify and appears contaminated with the nitrile intermediate. How can I improve purity?

A3: This indicates an incomplete hydrolysis reaction. Pushing the reaction to completion is the best strategy before attempting purification.

  • The "Why": The nitrile intermediate (2,4-dihydroxy-6-methylnicotinonitrile) and the final carboxylic acid product have similar structural features, which can make them difficult to separate by simple recrystallization if significant amounts of starting material remain.

  • The Solution:

    • Drive the Hydrolysis to Completion: As mentioned in A1, ensure the hydrolysis step runs to completion by monitoring via TLC. Use a mobile phase that gives good separation between the nitrile intermediate and the acid product (which will likely have a much lower Rf value).

    • Optimize Recrystallization: If minor impurities persist, a carefully chosen recrystallization solvent is key. Aqueous ethanol or acetic acid are often good starting points for this class of compounds. The goal is to find a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurity remains soluble.

Frequently Asked Questions (FAQs)

Q1: What is the optimal catalyst and solvent for the initial cyclization reaction? A1: A weak organic base like piperidine is an excellent catalyst for this reaction. It is effective at promoting the initial condensation without causing significant side reactions. The reaction is often run in ethanol or even neat (without an additional solvent) by heating the reactants together.

Q2: Can I use a strong base like sodium hydroxide for the hydrolysis step? A2: While basic hydrolysis is a valid method for converting nitriles to carboxylic acids, acidic hydrolysis is generally preferred for this specific synthesis. Strong basic conditions can potentially lead to ring-opening or other side reactions with the dihydroxypyridine core. Sulfuric acid provides a cleaner conversion to the desired product.

Q3: How do I confirm the identity of my final product? A3: A combination of analytical techniques should be used:

  • ¹H NMR Spectroscopy: To confirm the structure by looking for the characteristic peaks of the methyl group, the aromatic proton on the pyridine ring, and the exchangeable protons of the hydroxyl and carboxylic acid groups.

  • Mass Spectrometry: To confirm the molecular weight of the compound (C₇H₇NO₄, MW: 169.13 g/mol ).[4]

  • Melting Point: Compare the observed melting point with the literature value. A sharp melting point is also an indicator of high purity.

Experimental Protocols & Data

Protocol 1: Synthesis of 2,4-Dihydroxy-6-methylnicotinonitrile
  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (13.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol).

  • Catalyst Addition: Add piperidine (1 mL) to the mixture.

  • Reaction: Heat the mixture in an oil bath at 110-120°C with stirring for 2-3 hours. The mixture will become a thick paste.

  • Workup: Allow the flask to cool to room temperature. Add 50 mL of ethanol and stir to break up the solid.

  • Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol (2 x 15 mL), and dry in a vacuum oven. The product is typically a pale yellow or off-white solid.

Protocol 2: Synthesis of this compound
  • Setup: In a 250 mL round-bottom flask, carefully add 2,4-dihydroxy-6-methylnicotinonitrile (15.0 g, 0.1 mol) to 75 mL of 75% (v/v) sulfuric acid.

  • Reaction: Heat the mixture with stirring in an oil bath at 120-130°C for 4-6 hours. Monitor the reaction by TLC until the starting material is no longer visible.

  • Workup: Carefully pour the hot reaction mixture into a beaker containing 300 g of crushed ice with vigorous stirring. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with a minimal amount of ice-cold water (2 x 20 mL) to remove residual acid. The product can be further purified by recrystallization from hot water or aqueous ethanol. Dry the final product under vacuum.

Table 1: Summary of Reaction Parameters
ParameterStep 1: CyclizationStep 2: Hydrolysis
Key Reagents Ethyl acetoacetate, Cyanoacetamide2,4-dihydroxy-6-methylnicotinonitrile
Catalyst/Solvent Piperidine / Ethanol or Neat75% Sulfuric Acid
Temperature 110 - 120 °C120 - 130 °C
Reaction Time 2 - 3 hours4 - 6 hours
Monitoring TLC (e.g., 1:1 Ethyl Acetate:Hexane)TLC (e.g., 9:1 DCM:Methanol)
Expected Yield ~75-85%~80-90%

References

Technical Support Center: Synthesis of Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during their synthetic work. Here, we move beyond simple protocols to explain the "why" behind experimental observations and provide actionable, field-proven solutions to optimize your reactions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing in-depth explanations of the underlying mechanisms and step-by-step troubleshooting protocols.

Issue 1: Formation of Nicotinamide and Other Hydrolysis Byproducts from Nitrile Precursors

Q: My synthesis starting from 3-cyanopyridine is yielding significant amounts of nicotinamide and even some nicotinic acid. What is causing this, and how can I minimize these byproducts?

A: The formation of nicotinamide and its subsequent hydrolysis to nicotinic acid is a common side reaction when using 3-cyanopyridine as a starting material, especially in the presence of water.[1] The reaction proceeds in two steps, and the rate of each step is highly dependent on the reaction conditions.

Underlying Mechanism

The hydrolysis of the nitrile group is catalyzed by either acid or base.[1]

  • Acid-catalyzed hydrolysis: The nitrile nitrogen is protonated, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

  • Base-catalyzed hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile group.

The resulting nicotinamide can then undergo further hydrolysis to nicotinic acid under similar conditions.[2]

G cluster_main Main Reaction Pathway cluster_side Side Reaction: Hydrolysis 3_Cyanopyridine 3_Cyanopyridine Desired_Product Desired_Product 3_Cyanopyridine->Desired_Product Desired Reaction (e.g., Reduction, Alkylation) Nicotinamide Nicotinamide 3_Cyanopyridine->Nicotinamide H2O (Acid or Base) Nicotinic_Acid Nicotinic_Acid Nicotinamide->Nicotinic_Acid H2O (Acid or Base)

Caption: Hydrolysis of 3-cyanopyridine side reaction pathway.

Troubleshooting Workflow

G start High Levels of Nicotinamide/Nicotinic Acid Detected check_water Are anhydrous solvents and reagents being used? start->check_water use_anhydrous Switch to anhydrous conditions. Dry solvents and reagents thoroughly. check_water->use_anhydrous No check_ph What is the pH of the reaction? check_water->check_ph Yes use_anhydrous->check_ph adjust_ph Adjust pH to be as close to neutral as the reaction conditions allow. check_ph->adjust_ph Acidic or Basic check_temp_time Review reaction temperature and duration. check_ph->check_temp_time Neutral adjust_ph->check_temp_time optimize_conditions Reduce temperature and/or reaction time. Monitor via TLC/HPLC. check_temp_time->optimize_conditions end Hydrolysis Minimized optimize_conditions->end

Caption: Troubleshooting hydrolysis of 3-cyanopyridine.

Experimental Protocol: Minimizing Hydrolysis
  • Reagent and Solvent Preparation:

    • Use freshly distilled, anhydrous solvents. For example, distill THF from sodium/benzophenone or dichloromethane from calcium hydride.

    • Ensure all reagents are dry. If necessary, dry them in a vacuum oven or desiccator before use.

  • Reaction Setup:

    • Assemble your glassware and flame-dry it under a vacuum.

    • Maintain a positive pressure of an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.

  • pH Control:

    • If your reaction can tolerate it, consider adding a non-nucleophilic base (e.g., proton sponge) to neutralize any trace acids.

    • For reactions that are sensitive to pH, consider using a buffered system if compatible with your chemistry.

  • Reaction Monitoring:

    • Monitor the reaction progress closely using TLC or HPLC.[1]

    • Aim to stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to conditions that favor hydrolysis.

Issue 2: Over-oxidation of Alkylpyridine Precursors

Q: I am trying to synthesize nicotinic acid by oxidizing 3-picoline (3-methylpyridine), but I am getting a low yield and suspect the formation of byproducts. How can I improve the selectivity?

A: The oxidation of alkylpyridines, while a common route to pyridinecarboxylic acids, can be challenging to control. Over-oxidation can lead to the formation of byproducts, and in the case of precursors with multiple alkyl groups, such as 5-ethyl-2-methylpyridine, can lead to the formation of di-acids that require a subsequent selective decarboxylation step.[2][3]

Underlying Mechanism

The oxidation of an alkyl group on the pyridine ring typically proceeds through a radical mechanism, especially when using catalysts like cobalt salts.[4] The desired outcome is the selective oxidation of the methyl group to a carboxylic acid. However, under harsh conditions, other side reactions can occur, including complete combustion to CO2 and water, or in the case of more complex substrates, oxidation of other positions on the ring or other alkyl groups. For instance, the industrial oxidation of 5-ethyl-2-methylpyridine with nitric acid first produces pyridine-2,5-dicarboxylic acid, which must then be decarboxylated to yield nicotinic acid.[3][5][6]

G cluster_main Desired Oxidation Pathway cluster_side Potential Side Reactions 5_Ethyl_2_Methylpyridine 5_Ethyl_2_Methylpyridine Pyridine_2_5_dicarboxylic_acid Pyridine_2_5_dicarboxylic_acid 5_Ethyl_2_Methylpyridine->Pyridine_2_5_dicarboxylic_acid [O] Complete_Oxidation CO2 + H2O 5_Ethyl_2_Methylpyridine->Complete_Oxidation Harsh [O] Nicotinic_Acid Nicotinic_Acid Pyridine_2_5_dicarboxylic_acid->Nicotinic_Acid Heat (-CO2)

Caption: Oxidation of 5-ethyl-2-methylpyridine pathways.

Troubleshooting and Optimization Strategies
ParameterRecommendationRationale
Oxidizing Agent Use milder or more selective oxidizing agents. Consider O2 with a catalyst system (e.g., Co(OAc)2/NHPI) over harsh reagents like nitric acid.[4][6]Harsh oxidants increase the likelihood of over-oxidation and the formation of unwanted byproducts.
Temperature Optimize the reaction temperature. Start with lower temperatures and gradually increase while monitoring the reaction.Higher temperatures can lead to less selective oxidation and increased byproduct formation.
Catalyst System If using a catalytic system, ensure the catalyst is active and not poisoned. Use the correct co-catalysts as specified in the literature.Catalyst deactivation can lead to incomplete reactions or the promotion of side reactions.
Reaction Time Monitor the reaction closely and quench it once the desired product is formed to prevent further oxidation.Prolonged reaction times can lead to the degradation of the desired product.
Issue 3: Unwanted Decarboxylation

Q: During the workup or a subsequent high-temperature reaction, I am losing my carboxyl group from the nicotinic acid derivative. Why is this happening and can it be prevented?

A: Pyridinecarboxylic acids can undergo thermal decarboxylation, and the ease with which this occurs is dependent on the position of the carboxylic acid group.[7] Picolinic acid (pyridine-2-carboxylic acid) is particularly susceptible to decarboxylation due to the stabilizing effect of the adjacent nitrogen atom on the reaction intermediate.[8][9] While nicotinic acid (pyridine-3-carboxylic acid) is more stable, it can still decarboxylate under sufficiently harsh conditions, such as in the presence of a copper chromite catalyst.[10]

Underlying Mechanism

The decarboxylation of picolinic acid is thought to proceed through a zwitterionic intermediate where the nitrogen is protonated. This facilitates the loss of CO2 by stabilizing the resulting carbanion at the 2-position.[8] For nicotinic acid, this mechanism is less favorable, and thus higher temperatures are generally required.

G Picolinic_Acid Picolinic Acid Zwitterion Zwitterionic Intermediate Picolinic_Acid->Zwitterion Protonation 2_Pyridyl_Carbanion 2-Pyridyl Carbanion (stabilized by N) Zwitterion->2_Pyridyl_Carbanion -CO2 Pyridine Pyridine 2_Pyridyl_Carbanion->Pyridine +H+

Caption: Mechanism of picolinic acid decarboxylation.

Troubleshooting and Mitigation
  • Avoid Excessive Heat: During workup and purification steps like distillation or recrystallization, use the minimum temperature necessary. Consider purification methods that do not require high heat, such as column chromatography.

  • pH Control: In some cases, the stability of the carboxylate salt is greater than the free acid. If compatible with your overall scheme, consider converting the acid to its salt before any high-temperature steps.

  • Choice of Catalyst: Be mindful that certain metals, like copper, can catalyze decarboxylation.[10] If a subsequent step requires a metal catalyst, screen for alternatives that do not promote this side reaction.

Issue 4: Side Reactions in Hantzsch Pyridine Synthesis

Q: I am using the Hantzsch synthesis to prepare a substituted pyridine, but the final aromatization step is giving me a low yield and a mixture of products. What could be going wrong?

A: The Hantzsch synthesis is a powerful tool, but the final oxidation of the dihydropyridine intermediate to the aromatic pyridine is a critical step where side reactions can occur.[11] The choice of oxidizing agent and the nature of the substituent at the 4-position of the dihydropyridine ring are crucial factors.[12]

Common Side Reactions During Aromatization
  • Dealkylation: If the substituent at the 4-position is a benzylic or secondary alkyl group, dealkylation can compete with dehydrogenation, leading to an unsubstituted pyridine at that position.[12]

  • Incomplete Oxidation: The reaction may not go to completion, leaving unreacted dihydropyridine in the product mixture.

  • Formation of Other Byproducts: Harsh oxidizing agents like chromium trioxide or potassium permanganate can lead to the formation of various side products and make purification difficult.[11][13]

G cluster_main Desired Reaction cluster_side Side Reaction Dihydropyridine 4-Substituted 1,4-Dihydropyridine Desired_Pyridine 4-Substituted Pyridine Dihydropyridine->Desired_Pyridine [O] (Dehydrogenation) Dealkylated_Pyridine Unsubstituted Pyridine Dihydropyridine->Dealkylated_Pyridine [O] (Dealkylation)

Caption: Competing pathways in Hantzsch aromatization.

Optimization of the Aromatization Step
Oxidizing AgentConditionsAdvantagesDisadvantages
Nitric Acid Often used traditionallyEffective for many substratesHarsh conditions, can lead to side reactions
Iodine in Methanol Refluxing methanolMild, high-yielding, tolerates various functional groups[13]Can be slow, but addition of a base like KOH can accelerate the reaction[13]
Sodium Nitrite in Acetic Acid Low temperaturesEfficient and sustainableAldehydic precursors might undergo side reactions like aldol condensation[14]
Ferric Chloride Water as solvent"Green" conditions, can be done as a one-pot synthesis[11]May not be suitable for all substrates

Protocol for Mild Aromatization using Iodine: [13]

  • Dissolve the Hantzsch 1,4-dihydropyridine in methanol.

  • Add a stoichiometric amount of iodine.

  • Reflux the mixture for 4-10 hours, monitoring by TLC.

  • For a faster reaction, cool the methanolic solution of the dihydropyridine to 0°C, add iodine and a solution of KOH in methanol. The reaction is often complete in 15-35 minutes.

  • After completion, quench the reaction with sodium thiosulfate solution, extract the product with an organic solvent, dry, and concentrate.

Frequently Asked Questions (FAQs)

Q1: How can I purify my crude nicotinic acid that has a yellow color after nitric acid oxidation?

A1: The yellow coloration is a common issue. A simple and effective method involves melting the crude yellow nicotinic acid and holding it in a molten state (around 235-250°C) for at least two minutes. This process helps to destroy the chromophore. After cooling, the resulting tan-colored solid can be purified to a colorless, USP-grade product by a single recrystallization from hot water with the addition of activated carbon.[15]

Q2: I'm having trouble with the purification of a nicotinic acid ester. The unreacted nicotinic acid is co-extracting with my product. What's the best approach?

A2: This is a common challenge due to the amphoteric nature of nicotinic acid. A good strategy is to dissolve the crude reaction mixture in a solvent like dichloromethane (DCM) and perform a basic wash with a mild base like sodium bicarbonate solution.[16] The bicarbonate will deprotonate the unreacted nicotinic acid, forming the water-soluble sodium nicotinate, which will move to the aqueous layer. Your ester will remain in the organic layer. Be cautious with stronger bases like NaOH, as they can potentially hydrolyze your ester product.[16]

Q3: When reducing a nicotinic acid derivative, I'm observing the formation of dihydropyridine byproducts. How can I avoid this?

A3: The formation of 1,2- or 1,4-dihydropyridines is a known side reaction during the reduction of pyridines. The regioselectivity of the reduction depends on the reducing agent and the catalyst used.[17][18] To favor the desired reduction pathway (e.g., reduction of a carboxylic acid to an alcohol without touching the ring), consider using chemoselective reducing agents. For instance, borane complexes are often used for the selective reduction of carboxylic acids in the presence of other reducible functional groups. The choice of catalyst in catalytic hydrogenations is also critical; for example, different transition metal catalysts (e.g., Ni, Ru, Rh, Ir) can favor different reduction products.[17]

Q4: What are the best analytical techniques for identifying and quantifying side products in my reaction?

A4: A combination of techniques is often best.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and identifying the number of components in your mixture.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for both qualitative and quantitative analysis. Reversed-phase HPLC with a C18 column and UV detection is commonly used for nicotinic acid and its derivatives.[19]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile derivatives and for identifying impurities by their mass spectra.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation of both the desired product and any isolated byproducts.

References

Technical Support Center: Optimizing Reaction Conditions for 2,4-Dihydroxy-6-methylnicotinic Acid Esterification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 2,4-dihydroxy-6-methylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this specific chemical transformation. Our focus is on providing scientifically sound, field-tested insights to help you achieve optimal results in your experiments.

Introduction: The Challenge of Selective Esterification

This compound presents a unique challenge for esterification. The molecule contains three potentially reactive functional groups: a carboxylic acid and two phenolic hydroxyl groups on the pyridine ring. The primary goal is typically the selective esterification of the carboxylic acid without undesired side reactions at the hydroxyl groups. This guide will explore various methodologies to achieve this selectivity, addressing common issues and providing robust protocols.

Method 1: Direct Chemoselective Esterification with an Alkyl Halide and Mild Base

This method is often a highly effective and selective approach for the esterification of phenolic acids, offering excellent yields under mild conditions.[1]

Underlying Principle: Differentiated Acidity

The success of this method hinges on the difference in acidity between the carboxylic acid and the phenolic hydroxyl groups. A carefully chosen mild base will deprotonate the more acidic carboxylic acid, forming a carboxylate anion. This carboxylate is a potent nucleophile that readily attacks the alkyl halide (e.g., methyl iodide) in an SN2 reaction to form the ester. The phenolic hydroxyl groups, being less acidic, remain largely protonated and thus are poor nucleophiles, preventing their reaction.

Experimental Protocol: Methyl Ester Synthesis
  • Dissolution: Dissolve this compound (1 equivalent) in dry N,N-dimethylformamide (DMF).

  • Base Addition: Add potassium bicarbonate (KHCO₃, 1.2 equivalents) to the solution and stir for 10-15 minutes at room temperature.[1]

  • Alkylating Agent: Add the alkyl halide, for example, methyl iodide (CH₃I, 1.5 equivalents), to the mixture.[1]

  • Reaction: Heat the reaction mixture to 40°C and monitor its progress using Thin Layer Chromatography (TLC).[1]

  • Work-up: Once the reaction is complete, cool the mixture, and pour it into water. Extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting and FAQs for Method 1

Q1: My reaction is very slow or incomplete. What could be the issue?

  • A1: Several factors could be at play:

    • Insufficient Base: Ensure you are using at least 1.2 equivalents of a fresh, dry mild base like KHCO₃. An insufficient amount of base will result in incomplete formation of the nucleophilic carboxylate.

    • Solvent Purity: The DMF must be anhydrous. Water can interfere with the reaction by hydrolyzing the alkyl halide and competing with the carboxylate as a nucleophile.

    • Temperature: While 40°C is a good starting point, you may need to gently increase the temperature to 50-60°C if the reaction is sluggish. However, be cautious as higher temperatures can promote side reactions.[1]

    • Alkyl Halide Reactivity: If you are using a less reactive alkyl halide (e.g., ethyl bromide instead of methyl iodide), a longer reaction time or a slightly higher temperature may be necessary.

Q2: I am observing the formation of a byproduct. What could it be?

  • A2: The most likely byproduct is the O-alkylated product, where one or both of the hydroxyl groups have reacted.

    • Base is too Strong: If you are using a stronger base than recommended (e.g., sodium hydride or potassium carbonate), it may be strong enough to deprotonate the phenolic hydroxyl groups, leading to undesired O-alkylation. Stick to a mild base like potassium bicarbonate.

    • Elevated Temperatures: Excessively high temperatures can also lead to a loss of selectivity.

    • Purification: These byproducts can typically be separated from the desired ester by column chromatography.

Q3: Can I use other alkylating agents besides methyl iodide?

  • A3: Yes, this method is adaptable for other alkyl esters. For instance, benzyl esters can be synthesized using benzyl bromide.[1] However, be aware that less reactive alkyl halides may require longer reaction times or slightly elevated temperatures.

Method 2: Fischer-Speier Esterification

The Fischer-Speier esterification is a classic method involving the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst.[2][3][4][5] While it can be effective for phenolic acids, the harsh conditions require careful optimization to maintain chemoselectivity.[6][7]

Underlying Principle: Acid Catalysis and Equilibrium

The strong acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[4][5] The reaction is an equilibrium, and to drive it towards the ester product, a large excess of the alcohol is typically used, and/or the water byproduct is removed.[3][4] The phenolic hydroxyls are generally less reactive under these conditions, but side reactions can occur.

Experimental Protocol: Ethyl Ester Synthesis
  • Suspension: Suspend this compound (1 equivalent) in a large excess of absolute ethanol.

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[4]

  • Reflux: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • Work-up: After completion, cool the reaction mixture and neutralize the acid catalyst carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extraction and Purification: Extract the product with an organic solvent, wash with brine, dry, and concentrate. Purify by column chromatography.

Troubleshooting and FAQs for Method 2

Q1: My yield is very low. How can I improve it?

  • A1: Low yields in Fischer esterification are common and can be addressed by:

    • Driving the Equilibrium: This is an equilibrium-controlled reaction.[4] Use a large excess of the alcohol (it can often serve as the solvent) to shift the equilibrium towards the product.[3][5] Alternatively, remove the water as it forms using a Dean-Stark apparatus.

    • Reaction Time: These reactions can be slow. Ensure you are allowing sufficient time for the reaction to reach completion. Monitor by TLC.

    • Catalyst Amount: Ensure a sufficient amount of the acid catalyst is used.

Q2: I am getting a dark, tarry mixture and multiple spots on my TLC plate. What is happening?

  • A2: The strong acid and high temperatures of Fischer esterification can lead to degradation of the sensitive dihydroxy-substituted pyridine ring.

    • Temperature Control: Avoid excessive heating. Maintain a gentle reflux.

    • Catalyst Choice: Consider using a milder solid acid catalyst to reduce degradation.

    • Side Reactions: At elevated temperatures, decarboxylation of the nicotinic acid derivative can occur. Additionally, etherification of the hydroxyl groups is a possibility, though generally less favorable than esterification of the carboxylic acid.

Q3: Is it possible to esterify the hydroxyl groups as well under these conditions?

  • A3: While the carboxylic acid is more reactive, prolonged reaction times or very harsh conditions could potentially lead to the formation of the corresponding ether at the hydroxyl positions. However, Fischer esterification generally favors the esterification of carboxylic acids over phenols.[2]

Method 3: Esterification using Coupling Agents (EDCI/DMAP)

This method offers a milder alternative to Fischer esterification and is well-suited for substrates with sensitive functional groups. A reported synthesis for a similar compound, methyl 4-hydroxy-6-methylnicotinate, utilized this approach with high yield.[8][9]

Underlying Principle: In Situ Activation of the Carboxylic Acid

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. 4-Dimethylaminopyridine (DMAP) acts as a catalyst by forming an even more reactive N-acylpyridinium species, accelerating the reaction.

Experimental Protocol: Methyl Ester Synthesis
  • Solution Preparation: To a solution of this compound (1 equivalent) in a mixture of dichloromethane (DCM) and methanol, add EDCI (1.1 equivalents) and a catalytic amount of DMAP (0.1 equivalents) at room temperature.[9]

  • Reaction: Stir the solution under reflux conditions.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed.[9]

  • Work-up: Concentrate the reaction mixture on a rotary evaporator.

  • Purification: Purify the residue by silica gel column chromatography.[9]

Troubleshooting and FAQs for Method 3

Q1: The reaction is not going to completion. What should I check?

  • A1:

    • Reagent Quality: Ensure that the EDCI and DMAP are of good quality and have not degraded. EDCI is particularly sensitive to moisture.

    • Solvent: Use anhydrous solvents (DCM and methanol) to prevent hydrolysis of the activated intermediate.

    • Stoichiometry: Double-check the stoichiometry of your reagents. A slight excess of EDCI may be beneficial.

Q2: I have difficulty removing the urea byproduct during purification. Any tips?

  • A2: The urea byproduct from EDCI can sometimes be challenging to remove.

    • Aqueous Wash: After concentrating the reaction mixture, dissolve the residue in an organic solvent like ethyl acetate and wash with a dilute acid (e.g., 1M HCl) to remove the basic DMAP and any remaining EDCI. The urea byproduct is often more soluble in the organic layer.

    • Chromatography: Careful column chromatography is usually effective in separating the desired ester from the urea byproduct.

Q3: Can this method lead to reactions at the hydroxyl groups?

  • A3: While this method is generally selective for the carboxylic acid, the highly reactive activated intermediate could potentially acylate the phenolic hydroxyls, especially if a large excess of the coupling agent and catalyst are used or at elevated temperatures for prolonged periods. Careful monitoring and control of reaction conditions are key.

Method 4: The Protecting Group Strategy

When direct selective esterification proves challenging or if derivatization of the hydroxyl groups is also a goal, a protecting group strategy can be employed. This involves protecting the two hydroxyl groups, performing the esterification, and then deprotecting the hydroxyls.

Workflow Overview

G A Starting Material (this compound) B Protection of Hydroxyl Groups A->B e.g., TBSCl, imidazole C Esterification of Carboxylic Acid B->C e.g., Fischer or EDCI/DMAP conditions D Deprotection of Hydroxyl Groups C->D e.g., TBAF for TBS E Final Product (Ester) D->E

Common Protecting Groups for Phenolic Hydroxyls
  • Silyl Ethers (e.g., TBDMS or TBS): Tert-butyldimethylsilyl (TBS) ethers are robust and can be installed using TBSCl and a base like imidazole. They are stable to many reaction conditions used for esterification and can be selectively removed with a fluoride source like tetrabutylammonium fluoride (TBAF).[10]

  • Acetals (for diols): If the hydroxyl groups were situated as a 1,2- or 1,3-diol, they could be protected as an acetal or ketal.[11] For the 2,4-dihydroxy substitution pattern, this is not a straightforward single-step protection.

Troubleshooting and FAQs for Method 4

Q1: The protection step is giving me a mixture of mono- and di-protected products. How can I improve the yield of the di-protected compound?

  • A1: Use a sufficient excess of the protecting group reagent and the base to ensure complete protection of both hydroxyl groups. You may also need to increase the reaction time or temperature.

Q2: My protecting group is being cleaved during the esterification step.

  • A2: This indicates that your esterification conditions are too harsh. If you are using Fischer esterification, the strong acid can cleave acid-labile protecting groups like silyl ethers. In this case, switch to a milder esterification method like the EDCI/DMAP protocol.

Q3: The deprotection step is not working or is leading to decomposition.

  • A3: Ensure you are using the correct deprotection conditions for your chosen protecting group. For example, TBAF is effective for TBS ethers, but acidic conditions are needed for others. If your molecule is sensitive to the deprotection conditions, you may need to screen different reagents or conditions (e.g., different fluoride sources or buffered solutions).

Summary of Methods and Recommendations

MethodKey ReagentsAdvantagesDisadvantagesBest For
1. Alkyl Halide/Mild Base Alkyl Halide, KHCO₃, DMFHigh selectivity, mild conditions, excellent yields.[1]Requires anhydrous conditions, DMF can be difficult to remove.A first-line approach for achieving high chemoselectivity.
2. Fischer Esterification Alcohol, Strong Acid (H₂SO₄)Inexpensive reagents, simple procedure.[4][5]Harsh conditions, risk of degradation and side reactions, equilibrium limitations.[6][7]Large-scale synthesis where cost is a primary concern and the substrate is sufficiently robust.
3. Coupling Agents EDCI, DMAP, AlcoholMild conditions, good for sensitive substrates, high yields reported for similar compounds.[8][9]More expensive reagents, urea byproduct can complicate purification.Substrates that are sensitive to acidic conditions.
4. Protecting Groups Protecting Group Reagent, Deprotection ReagentProvides unambiguous selectivity, allows for further derivatization of hydroxyls.Adds two steps to the synthesis (protection and deprotection), increasing overall complexity and potentially lowering overall yield.When direct methods fail or when a multi-step derivatization is planned.

Final Recommendations

For researchers new to this specific esterification, we recommend starting with Method 1: Direct Chemoselective Esterification with an Alkyl Halide and Mild Base due to its reported high selectivity and mild conditions. If this method is not successful, Method 3: Esterification using Coupling Agents (EDCI/DMAP) is an excellent and often successful alternative. The Fischer-Speier esterification should be approached with caution due to the potential for substrate degradation. The protecting group strategy, while reliable, should be considered a secondary option due to the additional synthetic steps involved.

References

Technical Support Center: Stability of 2,4-Dihydroxy-6-methylnicotinic acid in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals. It provides in-depth information, troubleshooting advice, and validated protocols concerning the stability of 2,4-Dihydroxy-6-methylnicotinic acid in aqueous solutions. Our goal is to equip you with the necessary expertise to anticipate challenges, ensure data integrity, and optimize your experimental outcomes.

Compound of Interest: this compound
  • Molecular Formula: C₇H₇NO₄[1]

  • Molecular Weight: 169.13 g/mol [1]

  • Structure: A substituted pyridine ring with two hydroxyl groups, a methyl group, and a carboxylic acid group.

A critical feature of this molecule is its capacity for keto-enol tautomerism. The "dihydroxy" form can exist in equilibrium with pyridone structures. This equilibrium is sensitive to the solvent environment and pH, which is a central factor in its stability and reactivity.

Diagram: Tautomeric Forms of this compound

Tautomerism dihydroxy 2,4-Dihydroxy Form ketone1 4-Hydroxy-2-oxo Form (Pyridone) dihydroxy->ketone1 Equilibrium ketone2 2-Hydroxy-4-oxo Form (Pyridone) dihydroxy->ketone2 Equilibrium ketone1->ketone2 Equilibrium Troubleshooting issue1 Problem: Solution has changed color (e.g., yellowing) cause1 {Possible Cause|Oxidative degradation or photodecomposition.} issue1->cause1 issue2 Problem: Precipitate has formed in the solution cause2 {Possible Causes|pH shift affecting solubility. Exceeded solubility limit. Degradation to an insoluble product.} issue2->cause2 issue3 Problem: HPLC shows rapid loss of parent peak and/or new peaks cause3 {Possible Cause|Chemical instability under current conditions (pH, Temp, Light).} issue3->cause3 solution1 {Solution|Prepare fresh solution. Store protected from light. Use degassed solvents.} cause1->solution1 solution2 {Solution|Verify pH of the solution. Re-prepare at a lower concentration. Filter solution (if appropriate) and analyze filtrate for parent compound.} cause2->solution2 solution3 {Solution|Review storage conditions against recommendations. Run a forced degradation study to identify degradants. Verify analytical method is stability-indicating.} cause3->solution3 Workflow cluster_prep 1. Preparation cluster_stress 2. Incubation & Sampling cluster_analysis 3. Analysis prep_stock Prepare concentrated stock in appropriate solvent (e.g., DMSO) prep_samples Dilute stock into each buffer to final concentration prep_stock->prep_samples prep_buffers Prepare aqueous buffers (e.g., pH 3, 5, 7, 9) prep_buffers->prep_samples incubate Incubate all samples at a set temperature (e.g., 40°C) prep_samples->incubate Start Study sample Pull aliquots at time points (T=0, 2, 4, 8, 24 hours) incubate->sample quench Quench reaction (e.g., freeze at -80°C) sample->quench hplc Analyze all samples by stability-indicating HPLC method quench->hplc data Calculate % remaining of parent compound vs. T=0 for each pH hplc->data plot Plot % Remaining vs. Time data->plot

References

Degradation of 2,4-Dihydroxy-6-methylnicotinic acid under experimental conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the comprehensive technical support guide for researchers, scientists, and drug development professionals working with 2,4-Dihydroxy-6-methylnicotinic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to the stability and degradation of this compound. As a dihydroxy-substituted pyridine carboxylic acid, its unique chemical structure presents specific handling and analytical considerations. This guide is designed to equip you with the foundational knowledge and practical solutions to ensure the integrity of your experiments and the reliability of your results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common issues and observations you may encounter during your research.

I. Sample Stability and Storage

Question 1: I've observed a gradual color change (e.g., yellowing or browning) in my stock solution of this compound, which is stored at room temperature. What is causing this, and is my sample still viable?

Answer: The observed color change is a strong indicator of degradation, likely due to a combination of oxidation and photodecomposition. The dihydroxy-substituted pyridine ring in this compound is susceptible to oxidation, which can be accelerated by exposure to light and ambient temperatures.[1] The formation of colored products is common during the degradation of phenolic and dihydroxy-aromatic compounds.

Troubleshooting Steps:

  • Immediate Action: Protect your solution from light by storing it in an amber vial or by wrapping the container in aluminum foil. Store the solution at a lower temperature, preferably at 2-8°C for short-term storage or frozen at -20°C for long-term storage.

  • Viability Check: Before further use, it is crucial to re-analyze the purity of your stock solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). Compare the chromatogram to that of a freshly prepared standard to quantify the extent of degradation and identify any new impurity peaks. If significant degradation (e.g., >5-10%) has occurred, it is recommended to prepare a fresh stock solution.

Question 2: My aqueous solution of this compound shows a rapid loss of potency, even when stored in the dark. What could be the primary cause?

Answer: A rapid loss of potency in the absence of light suggests that the degradation is likely pH-dependent. Phenolic compounds are known to be unstable at high pH.[2][3] The hydroxyl groups on the pyridine ring of this compound can deprotonate under neutral to alkaline conditions, forming phenoxide ions. These ions are more susceptible to oxidation, leading to the degradation of the molecule.

Troubleshooting Steps:

  • pH Measurement: Measure the pH of your aqueous solution. If it is neutral or alkaline, this is a likely cause of the instability.

  • pH Adjustment: For optimal stability in aqueous solutions, it is advisable to maintain a slightly acidic pH, typically in the range of 4-6.[4] Use a suitable buffer system (e.g., acetate or citrate buffer) to maintain the desired pH.

  • Solvent Consideration: If your experimental conditions allow, consider preparing stock solutions in a non-aqueous solvent where the compound is stable, and then diluting it into the aqueous medium immediately before use.

II. Analytical Challenges

Question 3: I am developing an HPLC method to analyze this compound and I'm observing broad or tailing peaks. What are the possible reasons and how can I improve the peak shape?

Answer: Poor peak shape in HPLC for pyridine derivatives can often be attributed to interactions with residual silanol groups on the silica-based stationary phase of the column.[5] The basic nitrogen atom in the pyridine ring can interact with acidic silanols, leading to peak tailing.

Troubleshooting Steps:

  • Column Selection:

    • Use a modern, well-end-capped C18 column or a column specifically designed for the analysis of basic compounds.

    • Consider using a column with a different stationary phase, such as a polymer-based column or one with a polar-embedded group.

  • Mobile Phase Optimization:

    • pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with formic acid or phosphoric acid) will protonate the pyridine nitrogen, reducing its interaction with silanols.

    • Ionic Strength: Increase the ionic strength of the mobile phase by adding a salt (e.g., 20-50 mM ammonium acetate or phosphate buffer). This can help to mask the silanol interactions.

    • Organic Modifier: Vary the type and concentration of the organic modifier (e.g., acetonitrile vs. methanol).

  • Avoid TFA if using Mass Spectrometry: While trifluoroacetic acid (TFA) is an effective ion-pairing agent for improving peak shape, it can cause ion suppression in mass spectrometry detection.[5] If using LC-MS, opt for formic acid or ammonium acetate as mobile phase additives.

Question 4: I'm performing a forced degradation study and see multiple new peaks in my chromatograms. How can I identify these degradation products?

Answer: Identifying unknown degradation products requires a combination of chromatographic and spectroscopic techniques. A stability-indicating HPLC method is the first step to separate these new peaks.

Identification Workflow:

  • High-Resolution Mass Spectrometry (HRMS): Couple your HPLC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). This will provide accurate mass measurements of the degradation products, allowing you to determine their elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragment the degradation products in the mass spectrometer to obtain structural information. The fragmentation pattern can help to elucidate the structure of the molecule.

  • Propose Degradation Pathways: Based on the mass spectral data and known chemical reactivity of dihydroxypyridine derivatives, you can propose potential degradation pathways and the structures of the degradation products.

  • Synthesis and Confirmation (Optional but Recommended): If possible, synthesize the proposed degradation products and confirm their identity by comparing their retention times and mass spectra with the unknown peaks in your stressed samples.

Part 2: Understanding Degradation Pathways

While specific experimental data on the degradation of this compound is limited, we can infer likely degradation pathways based on its chemical structure and the behavior of analogous compounds.

A. Oxidative Degradation

The dihydroxy-substituted pyridine ring is electron-rich and therefore susceptible to oxidation.

  • Proposed Mechanism: Oxidation is likely to proceed via the formation of a quinone-like intermediate, followed by ring-opening reactions. The initial step could be the abstraction of a hydrogen atom from one of the hydroxyl groups.

  • Potential Degradation Products: Further oxidation could lead to the cleavage of the pyridine ring, forming smaller, more polar fragments. Bacterial degradation of similar compounds often involves hydroxylation followed by ring cleavage to yield intermediates like N-formylmaleamic acid, which is then metabolized to maleic and fumaric acids.[3][6]

B. Photodegradation

Exposure to light, particularly UV light, can induce photochemical reactions.

  • Proposed Mechanism: Photodegradation of dihydropyridine compounds often involves oxidation of the dihydropyridine ring to the corresponding pyridine derivative.[1] Although this compound already has an aromatic pyridine ring, UV irradiation can provide the energy for further oxidation and ring cleavage reactions, similar to those seen in oxidative degradation. In the presence of a photocatalyst like TiO₂, the generation of hydroxyl radicals can lead to the formation of hydroxylated products.[7]

  • Preventative Measures: All work with solutions of this compound should be performed under low-light conditions, and solutions should be stored in light-protecting containers.

C. Thermal Degradation

Elevated temperatures can lead to the decomposition of the molecule.

  • Proposed Mechanism: Thermal degradation of carboxylic acids can proceed via decarboxylation (loss of CO₂).[8] For nicotinic acid itself, thermal decomposition involves sublimation, melting, and evaporation at higher temperatures.[9]

  • Potential Degradation Products: Decarboxylation of this compound would yield 2,4-dihydroxy-6-methylpyridine. At higher temperatures, further decomposition into smaller volatile molecules like carbon oxides and nitrogen oxides is expected.

D. pH-Dependent Degradation (Hydrolysis)

As a carboxylic acid with phenolic hydroxyl groups, the stability of this compound in aqueous solution is highly dependent on pH.

  • Acidic Conditions: The compound is expected to be relatively stable in mildly acidic conditions (pH 4-6).

  • Alkaline Conditions: In neutral to alkaline solutions, the hydroxyl groups will deprotonate, making the molecule more susceptible to oxidation. This can lead to a cascade of degradation reactions.[2][3] The degradation is often irreversible upon re-acidification.[2]

Visualization of Proposed Degradation Pathways

DegradationPathways cluster_main This compound cluster_oxidation Oxidation / Photodegradation cluster_thermal Thermal Degradation cluster_ph Alkaline pH-Induced Oxidation A This compound B Quinone-like Intermediates A->B H₂O₂ or Light/O₂ D 2,4-Dihydroxy-6-methylpyridine (via Decarboxylation) A->D Heat (Δ) E Deprotonated Species (Phenoxides) A->E High pH (OH⁻) C Ring-Opened Products (e.g., N-formylmaleamic acid derivatives) B->C Further Oxidation E->B O₂

Caption: Proposed degradation pathways for this compound.

Part 3: Experimental Protocols

This section provides detailed protocols for conducting forced degradation studies and for the analysis of this compound using a stability-indicating HPLC method.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.[10][11]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • Heating block or water bath

  • Photostability chamber

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Incubate the mixture at room temperature for 2 hours.

    • At appropriate time points (e.g., 0.5, 1, 2 hours), withdraw an aliquot, neutralize with an equivalent amount of 1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Transfer a small amount of the solid compound into a glass vial.

    • Place the vial in an oven at 105°C for 48 hours.

    • After exposure, dissolve a known amount of the solid in the mobile phase for HPLC analysis.

  • Photodegradation:

    • Place a solution of the compound (e.g., 100 µg/mL in mobile phase) in a photostability chamber and expose it to light according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both the exposed and control samples by HPLC at appropriate time points.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method for the quantification of this compound and the separation of its degradation products.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions (Example):

Parameter Condition
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient 0-2 min: 5% B2-15 min: 5% to 95% B15-18 min: 95% B18-18.1 min: 95% to 5% B18.1-25 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 280 nm (or as determined by UV scan)

| Injection Volume | 10 µL |

Method Validation: The developed method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Visualization of Experimental Workflow

ExperimentalWorkflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A Prepare Stock Solution of This compound B Acid Hydrolysis (1M HCl, 60°C) A->B C Base Hydrolysis (1M NaOH, RT) A->C D Oxidation (3% H₂O₂, RT) A->D E Thermal Degradation (Solid, 105°C) A->E F Photodegradation (Solution, ICH Q1B) A->F G HPLC Analysis (Stability-Indicating Method) B->G C->G D->G E->G F->G H LC-MS/MS Analysis (Degradant Identification) G->H If unknown peaks are observed

Caption: Workflow for forced degradation studies and analysis.

References

Technical Support Center: Overcoming Solubility Challenges of 2,4-Dihydroxy-6-methylnicotinic Acid in Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,4-Dihydroxy-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in bioassay development. By understanding the physicochemical properties of this molecule and employing systematic formulation strategies, you can ensure accurate and reproducible experimental outcomes.

Understanding the Solubility Profile of this compound

This compound, with the IUPAC name 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid, possesses a unique chemical structure that dictates its solubility behavior.[1] Its molecular formula is C₇H₇NO₄, and it has a molecular weight of 169.13 g/mol .[1] The key to overcoming its solubility issues lies in understanding the contribution of its functional groups:

  • Hydroxyl (-OH) and Carboxylic Acid (-COOH) Groups: These polar groups can participate in hydrogen bonding with water molecules. However, they are also ionizable, making the compound's solubility highly dependent on the pH of the medium.

  • Pyridinone Core and Methyl (-CH₃) Group: The pyridinone ring system and the methyl group contribute to the molecule's lipophilicity, which can decrease its aqueous solubility.[2]

The interplay of these features means that while the compound has polar characteristics, its overall solubility in neutral aqueous buffers is often limited.

Frequently Asked Questions (FAQs)

Q1: I am starting a new project with this compound. What is the recommended solvent for preparing a stock solution?

A1: For initial stock solution preparation, we strongly recommend using high-purity dimethyl sulfoxide (DMSO) .

Causality: The decision to use DMSO is based on both theoretical considerations and empirical data from structurally related compounds. Nicotinic acid, the parent compound, exhibits its highest solubility in DMSO, far exceeding its solubility in water and other organic solvents. Furthermore, a close structural analog, 6-methylnicotinic acid, is highly soluble in DMSO, with reported concentrations of up to 100 mg/mL.[3] The polar aprotic nature of DMSO effectively disrupts the crystal lattice of the compound and solvates it.

Q2: My this compound is not readily dissolving in DMSO at room temperature. What should I do?

A2: It is not uncommon for compounds to require assistance to fully dissolve, even in a powerful solvent like DMSO. You can employ the following techniques:

  • Gentle Warming: Warm the solution in a water bath at 37°C. This will increase the kinetic energy of the molecules and facilitate dissolution. Avoid excessive heat, which could degrade the compound.

  • Vortexing: Agitate the solution vigorously using a vortex mixer.

  • Sonication: Use a bath sonicator to provide high-frequency energy that helps to break up solid particles and enhance dissolution.

Always visually inspect your stock solution to ensure there are no undissolved particulates before use.

Q3: I've successfully prepared a 10 mM stock solution in DMSO, but the compound precipitates when I add it to my aqueous cell culture medium or buffer. How can I solve this?

A3: This is a common issue known as "precipitation upon dilution." Your compound is crashing out of solution as the solvent environment changes from organic (DMSO) to aqueous. Here is a systematic troubleshooting approach:

Step 1: Lower the Final Concentration

The simplest solution is often to work at a lower final concentration of the compound in your assay. Determine the lowest effective concentration for your experiment to minimize the risk of precipitation.

Step 2: pH Modification of the Aqueous Buffer

The ionizable hydroxyl and carboxylic acid groups on this compound mean its solubility is highly pH-dependent. By adjusting the pH of your aqueous buffer, you can often significantly increase its solubility. Since it is a nicotinic acid derivative, its solubility is likely to increase in a slightly acidic to neutral pH range.

Experimental Protocol: pH Solubility Screen

  • Prepare a set of buffers with a range of pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).

  • In separate microcentrifuge tubes, add your DMSO stock of this compound to each buffer to achieve your desired final concentration.

  • Incubate at your experimental temperature for 15-30 minutes.

  • Visually inspect for any precipitation. For a more quantitative assessment, you can centrifuge the tubes and measure the concentration of the compound in the supernatant using HPLC-UV.

Step 3: Optimize the Co-solvent Concentration

While you want to minimize the final DMSO concentration in your assay, a slightly higher (but still non-toxic) amount may be necessary to maintain solubility.

  • For cell-based assays: The final concentration of DMSO should ideally be kept below 0.5% to avoid cellular toxicity, though some cell lines can tolerate up to 1%.[4] Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

  • For cell-free (e.g., enzyme) assays: Higher concentrations of DMSO may be acceptable, but you must validate that the solvent does not interfere with your assay components.

Table 1: Common Co-solvents and Their Typical Limits in Cell-Based Assays

Co-solventTypical Final Concentration LimitNotes
DMSO< 0.5% (v/v)Some cell lines may tolerate up to 1%. Always verify.
Ethanol< 0.5% (v/v)Can be more cytotoxic than DMSO for some cell lines.
Step 4: Consider Surfactants (for Cell-Free Assays)

For biochemical or enzymatic assays, the inclusion of a non-ionic surfactant can help to maintain the solubility of your compound.

  • Tween® 20 or Triton™ X-100: A final concentration of 0.01-0.05% is often sufficient to prevent precipitation.

Important: Surfactants are generally not suitable for cell-based assays as they can disrupt cell membranes.[3]

Q4: How can I be sure that my compound is truly dissolved in my final assay medium?

A4: Visual inspection is the first step, but for rigorous quantitative experiments, it is best to confirm the absence of precipitates. A simple method is to prepare your final working solution, let it equilibrate, and then centrifuge it at high speed (e.g., >10,000 x g) for 15-20 minutes. If the compound is fully dissolved, the concentration in the supernatant will be the same as your intended final concentration. You can measure the supernatant concentration using a suitable analytical method like HPLC-UV.

Experimental Protocols & Workflows

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Accurately weigh out 1.69 mg of this compound (MW: 169.13 g/mol ).

  • Add 1 mL of high-purity DMSO.

  • Vortex the solution for 1-2 minutes.

  • If not fully dissolved, place the vial in a 37°C water bath for 10-15 minutes, with intermittent vortexing.

  • If solids persist, sonicate the vial in a bath sonicator for 5-10 minutes.

  • Visually confirm that the solution is clear and free of particulates.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Workflow for Troubleshooting Precipitation

Below is a decision-making workflow to address compound precipitation in your bioassay.

G start Precipitation observed upon dilution in aqueous buffer q1 Is the final concentration absolutely necessary? start->q1 lower_conc Lower the final concentration and re-test q1->lower_conc No q2 Have you optimized the buffer pH? q1->q2 Yes end_success Solution Clear: Proceed with Assay lower_conc->end_success ph_screen Perform a pH solubility screen (e.g., pH 5.0 - 8.0) q2->ph_screen No q3 Is the final DMSO concentration < 0.1%? q2->q3 Yes ph_screen->end_success inc_dmso Increase final DMSO to 0.5% (include vehicle control) q3->inc_dmso Yes q4 Is this a cell-free assay? q3->q4 No inc_dmso->end_success add_surfactant Add non-ionic surfactant (e.g., 0.01% Tween-20) q4->add_surfactant Yes end_fail Still Precipitates: Consider advanced formulation (e.g., cyclodextrins) q4->end_fail No (Cell-based) add_surfactant->end_success

Caption: Troubleshooting workflow for precipitation issues.

General Assay Preparation Workflow

The following diagram illustrates the general workflow for preparing this compound for a bioassay.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation cluster_2 Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Warm / Sonicate to Dissolve add_dmso->dissolve store Store at -20°C dissolve->store thaw Thaw Stock store->thaw dilute Dilute in Assay Buffer (Optimized pH) thaw->dilute mix Mix Thoroughly dilute->mix add_to_assay Add to Assay Plate mix->add_to_assay incubate Incubate add_to_assay->incubate read Read Results incubate->read

Caption: General workflow for bioassay sample preparation.

References

Troubleshooting low yield in Fischer esterification of nicotinic acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of nicotinic acid esters. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the Fischer esterification for this class of compounds. Nicotinate esters are vital intermediates in the pharmaceutical and agrochemical industries.[1][2] While the Fischer esterification is a classic, cost-effective method, achieving high yields with heteroaromatic substrates like nicotinic acid presents unique challenges. This document provides in-depth, field-proven troubleshooting advice in a direct question-and-answer format to help you optimize your reaction outcomes.

Troubleshooting Guide & FAQs

Q1: My Fischer esterification of nicotinic acid has stalled, resulting in a very low yield (<40%). What are the primary factors I should investigate?

Low conversion in a Fischer esterification is almost always traced back to one of two core principles: unfavorable equilibrium or suboptimal reaction kinetics.

The reaction between a carboxylic acid and an alcohol to form an ester and water is a reversible process.[3][4]

Carboxylic Acid + Alcohol ⇌ Ester + Water

To achieve a high yield, the equilibrium must be actively shifted toward the products. If your yield is low, it is likely that the reaction has simply reached its equilibrium point, where the rate of the forward reaction (esterification) equals the rate of the reverse reaction (hydrolysis).

The most common culprits are:

  • Presence of Water: The water generated as a byproduct can hydrolyze the ester product, pushing the equilibrium back towards the starting materials.[5]

  • Insufficient Reagent Excess: Without a large excess of one reactant (typically the alcohol), the reaction will equilibrate with significant amounts of starting material still present.[6]

  • Catalyst Issues: An inadequate amount or inactive catalyst will result in a slow reaction that may not reach equilibrium within your allotted time.[7]

  • Substrate-Specific Effects: The electronic properties of the nicotinic acid ring and its interaction with the acid catalyst can influence reactivity.[7]

Q2: You mentioned equilibrium. How exactly does this limit my yield and what are the most effective strategies to overcome it?

This is the most critical concept for a successful Fischer esterification. According to Le Châtelier's principle, if a change of condition is applied to a system in equilibrium, the system will shift in a direction that relieves the stress. In this case, the formation of products (ester and water) is the "stress." To drive the reaction forward, you must either increase the concentration of reactants or decrease the concentration of products.[6]

There are two primary strategies to manipulate the equilibrium:

  • Use a Large Excess of a Reactant: The most common approach is to use the alcohol reactant in a large excess, often as the reaction solvent itself.[6][8] By dramatically increasing the concentration of the alcohol, the equilibrium is pushed strongly towards the product side. Studies have shown that increasing the alcohol from a 1:1 ratio to a 10-fold excess can increase yields from ~65% to over 95%.[6]

  • Remove Water as It Forms: Actively removing the water byproduct prevents the reverse reaction (ester hydrolysis) from occurring.[3][9] This is arguably the most efficient way to drive the reaction to completion.

The diagram below illustrates how these strategies shift the reaction equilibrium to favor product formation.

G cluster_reactants Reactants cluster_products Products cluster_strategy Strategies to Increase Yield Reactants Nicotinic Acid + Alcohol Products Nicotinate Ester + Water Reactants->Products Products->Reactants Strategy1 Increase [Alcohol] (Use as Solvent) Strategy1->Reactants Shifts Equilibrium -> Strategy2 Decrease [Water] (Dean-Stark Trap) Strategy2->Products Shifts Equilibrium ->

Caption: Strategies to overcome equilibrium limitations.

Q3: What is the most robust method for removing water during the reaction?

For laboratory and pilot-plant scale, the most effective method is azeotropic distillation using a Dean-Stark apparatus .[4][6]

How it Works: A water-immiscible solvent that forms a low-boiling azeotrope with water (e.g., toluene, benzene, or hexane) is used in the reaction.[9][10]

  • The reaction is heated to reflux. The vapor that boils off is the azeotrope of the solvent and the water being produced.

  • This vapor rises into the condenser, cools, and drips into the graduated collection arm of the Dean-Stark trap.

  • Because water is denser than toluene, it sinks to the bottom of the trap, while the lighter toluene forms an upper layer.

  • Once the collection arm fills, the excess toluene overflows and returns to the reaction flask, continuously removing water.

This physical sequestration of water completely prevents the reverse hydrolysis reaction.[6] Some modern variations even incorporate molecular sieves within the trap to ensure the returning solvent is perfectly dry.[11]

Q4: Are there any specific challenges associated with the nicotinic acid substrate itself?

Yes, the pyridine ring introduces electronic effects and potential side reactions that are not present with simple benzoic acids.

  • Protonation of Pyridine Nitrogen: In the presence of a strong acid catalyst (like H₂SO₄), the basic nitrogen atom of the pyridine ring becomes protonated.[7] This has two main consequences:

    • Deactivation: The resulting pyridinium cation is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack. While this isn't directly involved in the esterification mechanism, it's a key feature of the system.

    • Reactivity: The electron-withdrawing nature of the protonated ring can slightly increase the electrophilicity of the carbonyl carbon, which is beneficial for the reaction.

  • Decarboxylation Side Reaction: At elevated temperatures and under prolonged heating in strong acid, nicotinic acids can undergo decarboxylation to form pyridine or its derivatives.[7] If you are using high reflux temperatures for extended periods, this could be a source of yield loss. Monitoring your reaction temperature and time is crucial to minimize this pathway.[7]

G cluster_main Main Reaction Pathway cluster_side Potential Side Reaction NA Nicotinic Acid PNA Protonated Nicotinic Acid (Activated Carbonyl) NA->PNA + H+ (Catalyst) Ester Nicotinate Ester PNA->Ester + ROH - H2O Decarboxylation Decarboxylation (High Temp, Long Time) PNA->Decarboxylation Pyridine Pyridine Decarboxylation->Pyridine

Caption: Main vs. side reactions for nicotinic acid.

Q5: My workup procedure involves neutralizing the acid with a base. Could I be losing product at this stage?

Absolutely. The workup is a critical step where significant yield can be lost if not performed correctly. Adding an aqueous base (like NaHCO₃ or NaOH) to neutralize the strong acid catalyst can easily induce the hydrolysis of your newly formed ester product back to the carboxylic acid.[7][12]

Best Practices for Workup:

  • Cool the Reaction: Always cool the reaction mixture to room temperature and then in an ice bath before beginning neutralization.[12] Hydrolysis is much slower at lower temperatures.

  • Use a Mild Base: Use a saturated solution of sodium bicarbonate (NaHCO₃), added slowly, to neutralize the acid.[13] It is less harsh than stronger bases like sodium hydroxide.

  • Monitor pH: Carefully monitor the pH and adjust it to ~7.[2]

  • Efficient Extraction: Once neutralized, promptly extract your ester into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).[13] Perform multiple extractions (e.g., 3x) to ensure complete recovery of the product from the aqueous layer.

  • Wash and Dry: Wash the combined organic layers with brine to remove residual water, then dry over an anhydrous drying agent like Na₂SO₄ or MgSO₄ before solvent evaporation.[12][13]

Q6: I'm still getting a low yield. What alternative esterification methods should I consider for nicotinic acid?

If Fischer esterification is not providing the desired yield despite optimization, several other methods are available, though they often require different reagents and conditions.

MethodReagents & ConditionsAdvantagesDisadvantagesTypical Yield
Fischer Esterification Alcohol, Strong Acid (H₂SO₄, TsOH)Inexpensive, simple procedure.[1]Reversible, often requires high temps and water removal.[1]23-97%[1]
Acyl Chloride Formation 1. SOCl₂ or (COCl)₂2. AlcoholHigh reactivity, avoids equilibrium limitations.Two-step process, harsh reagents (SOCl₂), potential for side reactions.[1]~45% (overall)[1]
Steglich Esterification Alcohol, DCC or EDC, DMAPMild conditions, high yields, good for sensitive substrates.[1]Requires stoichiometric coupling agents, byproduct removal can be difficult.[1][14]~88%[1]
Mitsunobu Reaction Alcohol, PPh₃, DEAD or DIADVery mild conditions, stereochemical inversion at the alcohol.Stoichiometric reagents, formation of triphenylphosphine oxide byproduct.[1]Moderate to High[1]

Experimental Protocols

Protocol 1: High-Yield Synthesis of Ethyl Nicotinate using Dean-Stark Trap

This protocol is adapted from a high-yield procedure utilizing a solid acid catalyst and azeotropic water removal.[1]

Materials:

  • Nicotinic Acid (e.g., 246 g)

  • Absolute Ethanol (e.g., 92 g, 2 mol)

  • Toluene (e.g., 123 g)

  • Strong Acid Catalyst (e.g., H₂SO₄, p-TsOH, or a solid acid catalyst like HND230 at 2.5 g)

  • 500 mL four-necked flask, Dean-Stark trap, reflux condenser, magnetic stirrer.

Procedure:

  • To the four-necked flask, add toluene, absolute ethanol, the acid catalyst, and nicotinic acid.

  • Assemble the flask with the Dean-Stark trap and reflux condenser.

  • Slowly heat the mixture to 55°C and stir for 4 hours.[1]

  • Increase the temperature to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.

  • Continue refluxing until no more water is collected in the trap, indicating the reaction is complete.[1]

  • Cool the reaction mixture to room temperature.

  • If using a solid catalyst, recover it by filtration. If using a mineral acid, proceed to the workup step.

  • Workup: Cool the mixture in an ice bath. Slowly add saturated NaHCO₃ solution with vigorous stirring until CO₂ evolution ceases and the pH is neutral (~7).

  • Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Remove the solvent by distillation under reduced pressure to yield the final product, ethyl nicotinate.

Protocol 2: Synthesis of Methyl Nicotinate using Excess Methanol

This protocol uses the alcohol as the solvent to drive the equilibrium, forgoing the need for a Dean-Stark apparatus.[12][13]

Materials:

  • 6-Methylnicotinic Acid (e.g., 40 g, 290 mmol)

  • Methanol (750 mL)

  • Concentrated Sulfuric Acid (H₂SO₄) (40 mL)

  • Round-bottom flask, reflux condenser, magnetic stirrer.

Procedure:

  • In the round-bottom flask, dissolve the 6-methylnicotinic acid in methanol.

  • With stirring and under cooling (ice bath), slowly and carefully add the concentrated sulfuric acid.[12]

  • Attach the reflux condenser and heat the mixture to a gentle reflux.

  • Maintain reflux for 17 hours. Monitor reaction progress periodically by TLC.[13]

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.[12]

  • Workup: Place the flask containing the residue in a large ice bath. Very slowly and carefully add saturated NaHCO₃ solution until the pH is adjusted to 7.[2]

  • Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 500 mL).[13]

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product. Purify further by column chromatography or recrystallization if necessary.[12]

Troubleshooting Workflow

G Start Low Yield in Fischer Esterification CheckEquilibrium Is water being effectively removed OR is alcohol in large excess (>10 eq)? Start->CheckEquilibrium ImplementRemoval Implement water removal: 1. Use Dean-Stark trap with toluene. 2. Use alcohol as solvent. CheckEquilibrium->ImplementRemoval No CheckCatalyst Is the acid catalyst amount sufficient (e.g., 5-10 mol%) and active? CheckEquilibrium->CheckCatalyst Yes ImplementRemoval->CheckEquilibrium IncreaseCatalyst Increase catalyst loading or use fresh catalyst (H₂SO₄, p-TsOH). CheckCatalyst->IncreaseCatalyst No CheckConditions Are reaction time and temperature optimized? CheckCatalyst->CheckConditions Yes IncreaseCatalyst->CheckCatalyst OptimizeConditions Increase reaction time (monitor by TLC). Avoid excessive temperature to prevent decarboxylation. CheckConditions->OptimizeConditions No CheckWorkup Is the workup causing hydrolysis? CheckConditions->CheckWorkup Yes OptimizeConditions->CheckConditions OptimizeWorkup Neutralize at 0°C with NaHCO₃. Ensure thorough extraction. CheckWorkup->OptimizeWorkup Yes Success Yield Improved CheckWorkup->Success No ConsiderAlternatives Consider Alternative Methods: Steglich, Acyl Chloride, etc. CheckWorkup->ConsiderAlternatives All steps optimized, yield still low OptimizeWorkup->Success

Caption: A logical workflow for troubleshooting low yields.

References

Technical Support Center: Monitoring the Synthesis of 2,4-Dihydroxy-6-methylnicotinic Acid by TLC/HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring the synthesis of 2,4-Dihydroxy-6-methylnicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful application of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) in tracking your reaction progress.

Introduction: The Critical Role of Reaction Monitoring

The synthesis of this compound, a vital heterocyclic building block, requires careful monitoring to ensure optimal yield and purity. Both TLC and HPLC are powerful analytical techniques that provide real-time insights into the consumption of starting materials and the formation of the desired product. This guide will equip you with the practical knowledge to effectively utilize these techniques and troubleshoot common issues that may arise during your analysis.

Part 1: Thin-Layer Chromatography (TLC) Monitoring

TLC is an indispensable tool for rapid, qualitative assessment of reaction progress. Its simplicity and speed allow for multiple time points to be analyzed with minimal sample consumption.

Frequently Asked Questions (TLC)

Q1: What is a good starting point for a TLC solvent system for this synthesis?

A1: The polarity difference between the starting materials (e.g., ethyl acetoacetate and cyanoacetamide) and the product, this compound, is significant. The product is considerably more polar due to the carboxylic acid and two hydroxyl groups. A good starting mobile phase would be a mixture of a relatively polar and a non-polar solvent. We recommend starting with a mixture of ethyl acetate and hexane (e.g., 70:30 v/v) . You can adjust the ratio to achieve an optimal Rf value for your product, ideally between 0.3 and 0.5. For more polar compounds that do not move from the baseline, a more polar solvent system like dichloromethane and methanol (e.g., 90:10 v/v) can be effective.[1][2]

Q2: How do I visualize the spots on the TLC plate?

A2: Since the starting materials and product contain chromophores (the pyridine ring in the product), they should be visible under a UV lamp (254 nm). The product, with its extended conjugation, is expected to be UV active. For compounds that are not UV-sensitive, or for enhanced visualization, staining can be employed. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing organic compounds. Acidic compounds can also be visualized using a bromocresol green stain, which will appear as yellow spots on a blue background.[3]

Q3: My spots are streaking. What could be the cause and how can I fix it?

A3: Streaking on a TLC plate can be attributed to several factors:

  • Sample Overloading: You may be applying too much sample to the plate. Try diluting your sample or applying a smaller spot.[4]

  • Highly Polar Compound: this compound is a polar, acidic compound, which can interact strongly with the silica gel stationary phase, leading to streaking. Adding a small amount of acetic or formic acid (0.1-2%) to your mobile phase can help to suppress the ionization of the carboxylic acid, leading to more defined spots.[5]

  • Insoluble Sample: Ensure your sample is fully dissolved in the spotting solvent before applying it to the plate.

TLC Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Spots remain at the baseline (Rf ≈ 0) The mobile phase is not polar enough to move the highly polar product.Increase the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of ethyl acetate. Alternatively, switch to a more polar system like dichloromethane/methanol.[6]
Spots run with the solvent front (Rf ≈ 1) The mobile phase is too polar for the less polar starting materials.Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, increase the proportion of hexane.
No spots are visible under UV light. The compounds may not be UV-active at 254 nm, or the concentration is too low.Use a TLC stain such as potassium permanganate or p-anisaldehyde for visualization.[3] Concentrate your sample before spotting.
The separation between the starting material and product is poor. The chosen mobile phase does not provide adequate resolution.Experiment with different solvent systems. A ternary mixture (e.g., ethyl acetate/hexane/acetic acid) can sometimes provide better separation.
Experimental Protocol: TLC Monitoring
  • Plate Preparation: Using a pencil, gently draw a baseline approximately 1 cm from the bottom of a silica gel TLC plate. Mark lanes for your starting material standard, a co-spot (starting material and reaction mixture), and the reaction mixture.

  • Spotting:

    • Dissolve a small amount of your starting material(s) in a suitable solvent (e.g., ethyl acetate) to create a reference solution.

    • Using a capillary tube, apply a small spot of the reference solution to the designated lane on the baseline.

    • Carefully withdraw a small aliquot from your reaction mixture and spot it in its lane.

    • In the co-spot lane, apply a spot of the starting material reference, let it dry, and then spot the reaction mixture directly on top of it.

  • Development: Place the spotted TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the baseline. Cover the chamber to allow the solvent to ascend the plate via capillary action.

  • Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry.

  • Visualization: Visualize the spots under a UV lamp (254 nm) and circle them with a pencil. If necessary, use a chemical stain for visualization.

  • Interpretation: The disappearance of the starting material spot and the appearance of a new, more polar (lower Rf) product spot indicates the reaction is progressing. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.[7]

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Silica Gel) spot Spot Plate (Standards, Co-spot, Reaction) prep_plate->spot prep_solvent Prepare Mobile Phase (e.g., 70:30 EtOAc:Hexane) develop Develop Plate in Chamber prep_solvent->develop prep_sample Prepare Samples (Standards & Reaction Mixture) prep_sample->spot spot->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize (UV Lamp / Stain) dry->visualize interpret Interpret Results (Compare Rf values) visualize->interpret

Caption: Workflow for TLC Monitoring of Reaction Progress.

Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring

For a more quantitative analysis, HPLC is the method of choice. It provides accurate information on the relative concentrations of reactants and products, allowing for a precise determination of reaction completion and purity assessment.

Frequently Asked Questions (HPLC)

Q1: What type of HPLC column and mobile phase should I use?

A1: A reversed-phase (RP) C18 column is the most common and a good starting point for the analysis of nicotinic acid derivatives.[8] Given the polar and acidic nature of this compound, a mobile phase consisting of an aqueous buffer and an organic modifier is necessary. We recommend a gradient elution starting with a high aqueous component to retain the polar product. A typical mobile phase would be:

  • Solvent A: Water with 0.1% formic acid or 0.1% acetic acid (to control the pH and improve peak shape).

  • Solvent B: Acetonitrile or Methanol. A starting gradient could be 5-95% Solvent B over 15-20 minutes. The acidic modifier helps to suppress the ionization of the carboxylic acid, leading to better retention and peak symmetry.[9][10][11]

Q2: My peak for this compound is tailing. How can I improve the peak shape?

A2: Peak tailing for acidic compounds on a C18 column is often due to secondary interactions with residual silanol groups on the silica support. Here are some strategies to improve peak shape:

  • Adjust Mobile Phase pH: Ensure the pH of your mobile phase is at least 2 pH units below the pKa of your compound. Using 0.1% formic acid (pH ~2.8) or 0.1% trifluoroacetic acid (TFA) (pH ~2.1) is often effective.[9]

  • Use a Modern, High-Purity Column: Newer generation C18 columns are better end-capped and have fewer active silanol sites, which minimizes tailing for basic and acidic compounds.

  • Lower Sample Concentration: Overloading the column can lead to peak distortion. Try injecting a more dilute sample.

Q3: I am not getting enough retention for my product. What can I do?

A3: Poor retention of polar compounds is a common challenge in reversed-phase HPLC.[12] To increase retention:

  • Decrease the Organic Content: Start your gradient with a lower percentage of the organic solvent (Solvent B). You might even consider a short isocratic hold at a low organic percentage at the beginning of your run.

  • Use a "Polar-Embedded" or "Aqua" Type C18 Column: These columns are designed to be more stable in highly aqueous mobile phases and provide better retention for polar analytes.[4]

  • Consider HILIC: For extremely polar compounds that are not retained in reversed-phase, Hydrophilic Interaction Liquid Chromatography (HILIC) is an alternative separation mode.

HPLC Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
Fluctuating Baseline Air bubbles in the system; improper mobile phase mixing; detector lamp issue.Degas your mobile phase thoroughly. Purge the pump to remove air bubbles. Ensure mobile phase components are miscible. Check the detector lamp status and age.
Variable Retention Times Inconsistent mobile phase composition; temperature fluctuations; column equilibration issues.Prepare fresh mobile phase and ensure accurate composition. Use a column oven to maintain a constant temperature. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.[13][14]
Split Peaks Column void or contamination; mismatched sample solvent and mobile phase.Reverse flush the column to remove particulates from the inlet frit. Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase.[9]
High Backpressure Blockage in the system (e.g., guard column, column frit, tubing).Systematically disconnect components (starting from the detector and moving backwards) to identify the source of the blockage. Replace the guard column or column inlet frit if necessary. Filter your samples before injection.
Experimental Protocol: HPLC Monitoring
  • System Preparation:

    • Install a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Prepare your mobile phases: Solvent A (Water + 0.1% Formic Acid) and Solvent B (Acetonitrile). Degas both solvents.

  • Method Setup:

    • Set a flow rate of 1.0 mL/min.

    • Use a column oven set to 30 °C.

    • Set the UV detector to an appropriate wavelength (e.g., 260 nm, as nicotinic acid derivatives absorb in this region).[15]

    • Program a gradient (example): 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-17 min: 95% B; 17-18 min: 95% to 5% B; 18-25 min: 5% B (equilibration).

  • Sample Preparation:

    • Prepare a standard solution of your starting material(s) in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid).

    • Dilute an aliquot of your reaction mixture in the same solvent. Filter the sample through a 0.45 µm syringe filter.

  • Analysis:

    • Inject your standard(s) to determine their retention times.

    • Inject your reaction mixture sample.

  • Interpretation: Monitor the decrease in the peak area of the starting material(s) and the increase in the peak area of the product over time. The reaction is considered complete when the starting material peak area is negligible.

HPLC_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_pressure Pressure Issues start Poor Chromatogram peak_tailing Peak Tailing? start->peak_tailing rt_drift Retention Time Drift? start->rt_drift high_pressure High Backpressure? start->high_pressure peak_fronting Peak Fronting? peak_tailing->peak_fronting No sol_tailing Decrease mobile phase pH Use end-capped column Lower sample concentration peak_tailing->sol_tailing Yes split_peaks Split Peaks? peak_fronting->split_peaks No sol_fronting Reduce sample concentration Ensure proper sample solvent peak_fronting->sol_fronting Yes sol_split Check for column void Match sample solvent to mobile phase split_peaks->sol_split Yes no_retention No/Poor Retention? rt_drift->no_retention No sol_drift Control temperature Ensure mobile phase stability Allow for proper equilibration rt_drift->sol_drift Yes sol_retention Decrease initial % organic Use polar-embedded column Consider HILIC no_retention->sol_retention Yes pressure_fluctuation Pressure Fluctuating? high_pressure->pressure_fluctuation No sol_high_p Check for blockages Filter samples Flush system high_pressure->sol_high_p Yes sol_fluctuation Degas mobile phase Purge pump Check pump seals pressure_fluctuation->sol_fluctuation Yes

Caption: Troubleshooting Logic for Common HPLC Issues.

References

Technical Support Center: Purification of Polar Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to address the specific and often complex challenges encountered during the purification of polar nicotinic acid derivatives. These molecules, which are central to numerous pharmaceutical and biological studies, present unique purification hurdles due to their high polarity, ionizable nature, and potential for instability.

This document moves beyond standard protocols to provide in-depth, experience-driven troubleshooting advice. We will explore the causality behind common purification problems and offer validated strategies to overcome them, ensuring you can achieve your desired purity with maximum yield and compound integrity.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial challenges.

Q1: Why is my polar nicotinic acid derivative showing little to no retention on a standard C18 reversed-phase column?

A: This is the most frequent issue encountered. Standard reversed-phase (RP) chromatography separates molecules based on hydrophobicity.[1] Highly polar compounds, like many nicotinic acid derivatives, have minimal hydrophobic character and therefore weak interactions with the non-polar C18 stationary phase. They tend to travel with the highly polar mobile phase, eluting very early, often in the solvent front, which prevents effective separation.[2] To achieve retention, you must use a technique that leverages the molecule's polar characteristics, rather than its lack of non-polar ones.

Q2: I'm about to purify a novel polar nicotinic acid derivative. Which technique should I try first?

A: For a novel polar compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is the recommended starting point. HILIC utilizes a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile.[3][4] Water acts as the strong solvent. This "reverse-reversed phase" setup is ideal for retaining and separating highly polar compounds that perform poorly in RP chromatography.[2][5] If your derivative is charged (acidic or basic), Ion-Exchange Chromatography (IEX) is another primary candidate to consider.[6]

Q3: My compound appears to be degrading on the silica gel during flash chromatography. What's happening and how can I stop it?

A: Standard silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). This acidic environment can catalyze the degradation of sensitive molecules, particularly those with acid-labile functional groups.[7] To prevent this, you can either deactivate the silica gel by pre-flushing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%) or use a less acidic stationary phase like neutral alumina, or bonded phases like diol or amino.[8]

Q4: How can I remove a very closely related impurity, like a positional isomer or a starting material?

A: This requires a high-resolution technique where small differences in molecular properties can be exploited.

  • For structural isomers (e.g., isonicotinic acid): HILIC or mixed-mode chromatography can often provide the unique selectivity needed.

  • For unreacted nicotinic acid starting material: If your derivative is neutral (e.g., an ester), you can often remove the acidic starting material with a simple liquid-liquid extraction using a mild aqueous base (e.g., sodium bicarbonate solution) before chromatography.[9] Alternatively, Ion-Exchange Chromatography is exceptionally effective at separating charged species from neutral ones.[10][11][12]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed, cause-and-effect solutions to more complex purification problems.

Issue 1: Poor or No Retention in Reversed-Phase (RP) Chromatography

Q: My polar nicotinic acid derivative consistently elutes in the solvent front on my C18 column, even when I use a 100% aqueous mobile phase. How can I achieve separation?

A: Causality & Solution

Eluting in the solvent front confirms that the compound's primary interaction is with the polar mobile phase, not the non-polar stationary phase. Pushing RP conditions with highly aqueous mobile phases can sometimes lead to "phase collapse," where the C18 chains fold in on themselves, further reducing interaction.[13] The solution is not to force an unsuitable technique but to choose one designed for polar analytes.

Decision Workflow for Selecting the Right Technique

The following decision tree illustrates a logical workflow for selecting an appropriate purification strategy based on your derivative's properties.

G start Start: Crude Polar Nicotinic Acid Derivative is_charged Is the derivative ionizable at a usable pH? start->is_charged iex Primary Choice: Ion-Exchange (IEX) Chromatography is_charged->iex Yes hilic Primary Choice: HILIC is_charged->hilic No (Neutral) is_stable Is the compound stable on acidic silica? flash_deactivated Flash Chromatography: Use Deactivated Silica or Alumina is_stable->flash_deactivated No flash_standard Flash Chromatography: Standard Silica Gel is_stable->flash_standard Yes is_crystalline Is the compound crystalline? recrystallize Consider High-Purity Polish: Recrystallization is_crystalline->recrystallize Yes end_node Purified Product is_crystalline->end_node No iex->is_crystalline hilic->is_stable sfc Alternative: Supercritical Fluid Chromatography (SFC) hilic->sfc Need Speed/ Greener Method rp_polar Consider: Polar-Embedded or Phenyl RP Column hilic->rp_polar If HILIC fails sfc->is_stable rp_polar->is_stable flash_deactivated->is_crystalline flash_standard->is_crystalline recrystallize->end_node

Caption: Workflow for selecting and optimizing a purification method.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This should be your primary alternative. It provides robust retention for polar neutral and charged compounds.[4][14]

  • Ion-Exchange Chromatography (IEX): If your derivative has a persistent charge (e.g., a carboxylic acid or a quaternary amine), IEX offers extremely high selectivity based on ionic interactions.[6]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the main mobile phase, offering very fast and efficient separations. It is particularly adept at handling polar compounds when a polar co-solvent like methanol is used.[15][16][17]

  • Alternative RP Phases: If you must use RP, consider columns with polar-embedded groups or phenyl-hexyl phases, which offer alternative selectivity and better resistance to phase collapse in highly aqueous mobile phases.[8]

Issue 2: Significant Peak Tailing

Q: I am achieving retention with HILIC, but my peaks are broad and tailing significantly. What is causing this and how can I improve the peak shape?

A: Causality & Solution

Peak tailing in any form of silica-based chromatography is often caused by unwanted secondary interactions. Even in HILIC, free silanol groups on the stationary phase can interact ionically with basic sites (like the pyridine nitrogen) on your molecule, causing a portion of the analyte to "stick" and elute slowly, resulting in a tail.[8]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: The charge state of both your analyte and the stationary phase is critical.[5]

    • For Basic Derivatives: Add a small amount of a weak acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase. This will protonate your basic analyte and suppress the ionization of the acidic silanol groups, minimizing the unwanted ionic interaction.

    • For Acidic Derivatives: Add a small amount of a weak base (e.g., 0.1% ammonium hydroxide or triethylamine) to make the mobile phase slightly basic. This will keep your acidic analyte deprotonated and ensure consistent interaction.

  • Increase Buffer Concentration: In HILIC, the salt concentration in the mobile phase is crucial. Increasing the buffer concentration (e.g., from 10 mM to 20 or 30 mM ammonium formate) can help to shield the charged sites on both the analyte and the stationary phase, improving peak shape and retention time stability.

  • Select a Different HILIC Phase: Not all HILIC phases are the same. If you are using a bare silica column, consider switching to a bonded phase that offers different interaction mechanisms.

    • Amide or Diol Phases: These are generally less acidic than bare silica and can provide better peak shape for basic compounds.

    • Zwitterionic Phases: These phases contain both positive and negative charges and can offer unique selectivity.[2]

Issue 3: Compound Instability and Low Recovery

Q: I'm purifying an ester of nicotinic acid, and my post-purification analysis shows the presence of nicotinic acid. My yield is also very low. What is happening?

A: Causality & Solution

This indicates hydrolysis of your ester, a common issue for prodrugs like myristyl nicotinate.[18][19] This can be catalyzed by:

  • Acidic or Basic Conditions: Both acidic silica gel in normal phase and extreme pH in mobile phases for RP or IEX can accelerate hydrolysis.[20]

  • Water: The presence of water is necessary for hydrolysis. While unavoidable in RP and HILIC, exposure time and temperature should be minimized.

Strategies to Maximize Stability and Recovery:

  • Use Non-Chromatographic Methods: For final purification to high purity, recrystallization is an excellent choice. It avoids interaction with stationary phases and can be highly effective at removing impurities.[11][21][22] A patent for purifying nicotinamide specifically uses recrystallization to remove nicotinic acid impurities.[11]

  • Optimize Chromatography Conditions:

    • Temperature Control: Run the chromatography at room temperature or even sub-ambient temperatures if your system allows. Avoid elevated temperatures, which accelerate degradation.

    • pH Control: Maintain the mobile phase pH in a neutral range (pH 5-7) where many esters exhibit maximum stability.[19]

    • Speed: Use a faster flow rate or a more efficient technique like SFC to minimize the time your compound spends in the system.[17]

  • Sample Handling: After collecting fractions, immediately remove the solvent under reduced pressure at low temperature (e.g., on a rotary evaporator with a cool water bath) to prevent further degradation in solution.

Section 3: Key Purification Protocols

Protocol 1: HILIC Method Development for a Polar Neutral Derivative

This protocol provides a systematic approach to developing a HILIC method from scratch.

1. Column and Solvent Selection:

  • Stationary Phase: Begin with a robust, general-purpose HILIC column, such as one with an amide-bonded phase.
  • Mobile Phase A (Weak): 95:5 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.
  • Mobile Phase B (Strong): 50:50 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate.

2. Initial Scouting Gradient:

  • Flow Rate: 1.0 mL/min (for a standard 4.6 mm ID analytical column).
  • Gradient:
  • 0-1 min: 5% B (hold)
  • 1-10 min: 5% to 50% B (linear gradient)
  • 10-12 min: 50% to 95% B (column wash)
  • 12-15 min: 95% B (hold)
  • 15-15.1 min: 95% to 5% B (return to initial)
  • 15.1-20 min: 5% B (equilibration)

3. Optimization Workflow:

G start Step 1: Run Initial Scouting Gradient check_retention Is the peak retained and well-resolved? start->check_retention adjust_gradient Step 2: Adjust Gradient Slope (Steeper for faster elution, shallower for more resolution) check_retention->adjust_gradient No check_shape Is peak shape good (symmetric)? check_retention->check_shape Yes adjust_gradient->start Re-run adjust_buffer Step 3: Adjust Buffer Increase concentration (e.g., to 20mM) or modify pH with formic acid check_shape->adjust_buffer No (Tailing) final_method Step 4: Finalize Method and perform validation check_shape->final_method Yes adjust_buffer->start Re-run

Caption: Workflow for HILIC method optimization.

Protocol 2: Deactivation of Silica Gel for Flash Chromatography

Use this protocol for acid-sensitive compounds.

  • Column Packing: Dry pack the column with the required amount of standard silica gel.

  • Deactivation:

    • Prepare a solvent mixture identical to your initial, low-polarity elution solvent, but add 1-2% triethylamine (TEA).

    • Flush the column with 2-3 column volumes of this deactivating solvent mixture. This neutralizes the acidic silanol sites.[8]

  • Equilibration: Flush the column with 2-3 column volumes of your initial elution solvent (this time, without TEA) to remove excess base.

  • Loading: Load your sample (preferably dry-loaded onto a small amount of deactivated silica).

  • Elution: Run the chromatography using your pre-determined solvent system, either isocratically or with a polarity gradient.

Section 4: Data & Reference Tables

Table 1: Comparison of Primary Chromatography Techniques
TechniqueStationary PhaseMobile PhaseBest For...Key AdvantageMajor Challenge
Reversed-Phase (RP) Non-Polar (C18, C8)Polar (Water/ACN/MeOH)Non-polar to moderately polar compounds.Versatile, robust, widely available.Poor retention of highly polar analytes.[2]
HILIC Polar (Silica, Amide, Diol)High Organic + Water/BufferPolar neutral and ionizable compounds.Excellent retention for polar analytes.[3]Method development can be complex; sensitive to water content.[5]
Ion-Exchange (IEX) Charged (Anionic or Cationic)Aqueous BufferConsistently charged (acidic/basic) compounds.Extremely high selectivity for charged molecules.[6]Only works for ionizable compounds; requires buffered mobile phases.
SFC Various (often polar)Supercritical CO₂ + Polar ModifierChiral and polar achiral compounds.Very fast, high efficiency, low organic solvent use.[15][16]Requires specialized equipment; solubility in CO₂ can be limited.[23]
Table 2: Common HILIC Stationary Phases and Characteristics
Stationary PhasePrimary Interaction MechanismIdeal for...Notes
Bare Silica Adsorption, PartitioningGeneral purpose, acidic and neutral polar compounds.Can cause tailing for basic compounds due to acidic silanols.[3]
Amide Partitioning, Hydrogen BondingCarbohydrates, polar neutral compounds, basic compounds.More stable and less acidic than bare silica.
Diol Partitioning, Hydrogen BondingPeptides, proteins, general polar compounds.Offers different selectivity compared to silica or amide phases.
Zwitterionic Partitioning, Ionic InteractionCharged analytes (acids and bases), highly polar compounds.Offers excellent peak shapes for charged species.[2]

References

Validation & Comparative

A Senior Application Scientist's Guide to the HPLC Purity Analysis of 2,4-Dihydroxy-6-methylnicotinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

2,4-Dihydroxy-6-methylnicotinic acid is a substituted pyridine derivative whose structural motif is of significant interest in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a critical starting material or intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.[1] The purity of this precursor is paramount; trace impurities can have profound impacts on the yield, stereochemistry, and toxicological profile of the final product. Therefore, a robust, validated analytical method for purity determination is not merely a quality control checkpoint but a foundational requirement for successful research and development.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). We will explore the causality behind methodological choices, present a detailed, self-validating protocol, and compare its performance against alternative techniques, empowering researchers to make informed decisions for their specific analytical challenges.

Part 1: The Workhorse Method: Reversed-Phase HPLC with UV Detection

For routine quality control and purity assessment of polar, non-volatile organic molecules like this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the undisputed industry standard.[2] Its robustness, precision, and cost-effectiveness make it ideal for the quantitative determination of the main component and its related substances.

The Science Behind the Separation: Causality in Method Design

The effectiveness of an RP-HPLC method hinges on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase. The choice of each parameter is a deliberate decision rooted in the physicochemical properties of the target molecule (Molecular Formula: C₇H₇NO₄).[3]

  • Column Selection: A C18 (octadecylsilane) column is the logical starting point. The long alkyl chains provide a highly nonpolar surface, promoting retention of the moderately polar this compound. A standard dimension of 250 x 4.6 mm with 5 µm particles offers a good balance between resolution and backpressure, suitable for separating closely related impurities.[4]

  • Mobile Phase Strategy: The mobile phase must be optimized to achieve adequate retention and sharp, symmetrical peaks.

    • Aqueous Component & pH Control: this compound is an acidic compound. To ensure consistent retention and prevent peak tailing, the ionization state of the carboxylic acid and hydroxyl groups must be controlled. This is achieved by using a buffer. A phosphate or acetate buffer at a pH of around 3.0-4.0 will suppress the ionization of the carboxylic acid, increasing its hydrophobicity and retention on the C18 column.

    • Organic Modifier: Acetonitrile or methanol is used to modulate the overall solvent strength of the mobile phase. A gradient elution, starting with a lower concentration of the organic modifier and gradually increasing it, is often employed for related substances methods. This ensures that early-eluting, more polar impurities are well-resolved while later-eluting, less polar impurities are eluted in a reasonable time without excessive peak broadening.[5]

  • Detection Wavelength (λ): The pyridine ring and carboxylic acid moieties in the molecule are chromophores that absorb UV light. To maximize sensitivity, the detection wavelength should be set at an absorption maximum (λmax) of the analyte. A photodiode array (PDA) detector is invaluable during method development to scan the UV spectrum of the main peak and select a wavelength that provides a strong signal for both the active pharmaceutical ingredient (API) and its potential impurities.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Preparation (Buffer + Organic Solvent) C HPLC System Equilibration (Stable Baseline) A->C B Standard & Sample Preparation (Accurate Weighing & Dissolution) D System Suitability Test (SST) (Inject Standard) B->D C->D System Ready E Sample Injection & Data Acquisition (Gradient Elution) D->E SST Passed F Peak Integration & Identification E->F G Purity Calculation (Area Percent Method) F->G H Generate Report G->H

Caption: Workflow for HPLC purity determination.

Experimental Protocol: A Self-Validating HPLC Method

This protocol is designed to be a robust starting point for the analysis of this compound, incorporating International Council for Harmonisation (ICH) guideline principles for validation.[5]

1. Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Diode Array Detector (DAD).

  • Column: Supelcosil C18, 250 x 4.6 mm, 5 µm particle size.[4]

  • Mobile Phase A: 10 mM Ammonium Acetate buffer, pH adjusted to 3.8 with acetic acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0 10
    25 80
    30 80
    31 10

    | 35 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions:

  • Diluent: Mobile Phase A: Acetonitrile (50:50 v/v).

  • Standard Solution (approx. 0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with diluent.

  • Sample Solution (approx. 0.5 mg/mL): Prepare in the same manner as the Standard Solution, using the sample to be tested.

3. System Suitability Test (SST): A Self-Validating Check Before sample analysis, the system's performance must be verified. This ensures the trustworthiness of the results.[6]

  • Procedure: Inject the Standard Solution in five replicates.

  • Acceptance Criteria:

    • % RSD of Peak Area: Not more than 2.0%.

    • Tailing Factor (Asymmetry): Between 0.8 and 1.5.

    • Theoretical Plates (N): Greater than 2000.

4. Analysis Procedure:

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Perform the System Suitability Test.

  • Inject a diluent blank to ensure no interfering peaks are present.

  • Inject the Sample Solution in duplicate.

  • After the sequence, process the chromatograms.

5. Calculation of Purity: Calculate the purity using the area normalization method. The purity of the main peak is expressed as a percentage of the total area of all integrated peaks.

Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

Part 2: A Comparative Guide to Alternative Analytical Techniques

While RP-HPLC is a powerful tool, no single method can answer all questions. The choice of technique should be guided by the specific analytical goal, whether it is routine QC, identification of unknown trace impurities, or analysis of volatile starting materials.[2]

Method Selection Logic

Method_Selection A Analytical Goal? B Routine QC & Purity Assay A->B C Impurity ID & Trace Analysis A->C D Volatile Impurity Screening A->D E HPLC-UV B->E F UPLC-MS/MS C->F G GC-MS D->G

References

A Comparative Guide to the Synthesis of 2,4-Dihydroxy-6-methylnicotinic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,4-Dihydroxy-6-methylnicotinic acid, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry and drug development. Its structural motif is found in various biologically active compounds, making the efficient and scalable synthesis of this molecule a topic of significant interest for researchers. This guide provides an in-depth comparison of two prominent synthetic routes to this compound, offering detailed experimental protocols, a comparative analysis of their advantages and disadvantages, and the scientific rationale behind the methodological choices.

This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about the most suitable synthetic strategy for their specific needs, considering factors such as yield, purity, cost-effectiveness, and environmental impact.

Route 1: Synthesis via Ethyl 2,4-Dihydroxy-6-methylnicotinate Intermediate

This widely utilized approach involves a two-step process: the initial synthesis of ethyl 2,4-dihydroxy-6-methylnicotinate followed by its hydrolysis to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 2,4-Dihydroxy-6-methylnicotinate

The first step is a condensation reaction between ethyl 3-aminocrotonate and diethyl malonate, facilitated by a strong base such as sodium ethoxide.

Mechanism Rationale: This reaction proceeds via a Claisen-type condensation followed by an intramolecular cyclization. The sodium ethoxide acts as a base to deprotonate the α-carbon of diethyl malonate, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester group in ethyl 3-aminocrotonate. Subsequent intramolecular cyclization and tautomerization lead to the formation of the stable pyridinone ring system.

Experimental Protocol:

  • To a suitable reactor, add ethyl 3-aminocrotonate (100 g, 0.775 mol), sodium ethoxide (65 g, 0.956 mol), and anhydrous ethanol (240 g).

  • Slowly heat the reaction mixture to 80-90 °C and maintain at reflux with stirring for 24 hours.

  • Upon completion of the reaction (monitored by TLC), cool the mixture to 50-60 °C.

  • Concentrate the reaction mixture under reduced pressure to remove approximately 100 g of ethanol.

  • Slowly pour the concentrated solution into 1000 mL of water.

  • Add 10 g of basic activated carbon, stir for 1 hour, and then filter.

  • Cool the filtrate to below 0 °C and adjust the pH to 2-3 with ammonium chloride, leading to the precipitation of a solid.

  • Collect the solid by filtration and dry at 50-60 °C to yield ethyl 2,4-dihydroxy-6-methylnicotinate as white, needle-like crystals.[1]

Yield: 125 g (81.85%) Purity (HPLC): 99.5%[1]

Step 2: Hydrolysis of Ethyl 2,4-Dihydroxy-6-methylnicotinate

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid. Both acid- and base-catalyzed methods are viable, with base-catalyzed hydrolysis (saponification) often being preferred due to its irreversible nature and ease of product separation.[2]

Mechanism Rationale (Base-Catalyzed): The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the ethoxide ion as a leaving group. The resulting carboxylic acid is deprotonated by the base to form the carboxylate salt, driving the reaction to completion. Acidification of the carboxylate salt in a separate workup step yields the final carboxylic acid.

Representative Experimental Protocol (Base-Catalyzed Hydrolysis):

  • In a round-bottomed flask, dissolve ethyl 2,4-dihydroxy-6-methylnicotinate (10 g, 0.05 mol) in ethanol (100 mL).

  • Add a 10% aqueous solution of sodium hydroxide (50 mL, 0.125 mol) to the flask.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC until all the starting ester has been consumed.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with 2M hydrochloric acid until the pH is approximately 2-3, resulting in the precipitation of the product.

  • Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.

Expected Yield: High (typically >90% for saponification reactions).

Route 2: Synthesis from Dehydroacetic Acid

An alternative approach utilizes the readily available and inexpensive starting material, dehydroacetic acid. This route involves the transformation of the pyrone ring of dehydroacetic acid into the desired pyridinone structure.

Step 1: Synthesis of 4-Hydroxy-6-methyl-2-pyrone

Dehydroacetic acid is first converted to 4-hydroxy-6-methyl-2-pyrone.

Experimental Protocol:

  • In a 25 mL flask, combine dehydroacetic acid (1 mmol) and a 92% aqueous solution of sulfuric acid (5 mmol).

  • Heat the mixture to 130 °C for 10 minutes.

  • While still warm, pour the mixture into a beaker containing crushed ice.

  • Collect the resulting precipitate by filtration and wash with cold water to yield 4-hydroxy-6-methyl-2-pyrone as a white solid.[3]

Yield: 86%[3]

Step 2: Synthesis of 4-Hydroxy-6-methylpyridin-2(1H)-one

The pyrone is then converted to the corresponding pyridinone by reaction with ammonia.

Experimental Protocol:

  • In a 25 mL flask, add 4-hydroxy-6-methyl-2-pyrone (1 mmol) and a 28% solution of ammonium hydroxide (5 mmol) under stirring.[3]

  • The reaction progress can be monitored by TLC.

  • Upon completion, the product, 4-hydroxy-6-methylpyridin-2(1H)-one, can be isolated after removal of excess ammonia and water.

Expected Yield: High.

Step 3: Carboxylation of 4-Hydroxy-6-methylpyridin-2(1H)-one (Proposed)

The final step involves the introduction of a carboxylic acid group at the 3-position of the pyridinone ring. A Kolbe-Schmitt type reaction is a plausible method to achieve this transformation.

Proposed Experimental Protocol (Kolbe-Schmitt Reaction):

  • Prepare the sodium salt of 4-hydroxy-6-methylpyridin-2(1H)-one by treating it with one equivalent of sodium hydroxide in a dry, inert solvent.

  • Heat the dried sodium salt under a high pressure of carbon dioxide (e.g., 100 atm) at an elevated temperature (e.g., 120-150 °C) for several hours.

  • After the reaction, cool the mixture and dissolve it in water.

  • Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the this compound.

  • Isolate the product by filtration, wash with cold water, and dry.

Expected Yield: Moderate to good, optimization would be required.

Comparative Analysis

FeatureRoute 1: From Ethyl 3-aminocrotonateRoute 2: From Dehydroacetic Acid
Starting Materials Ethyl 3-aminocrotonate, Diethyl malonateDehydroacetic Acid, Ammonia, Carbon Dioxide
Cost of Starting Materials ModerateLow
Number of Steps 23 (including a proposed step)
Overall Yield High (potentially >70%)Moderate (dependent on the efficiency of the carboxylation step)
Scalability Good, well-established proceduresPotentially good, but the high-pressure carboxylation step may require specialized equipment.
Reaction Conditions Reflux, standard laboratory conditions.High temperature and high pressure for the proposed carboxylation step.
Purity of Final Product High, with good control over impurities.May require more extensive purification, especially after the carboxylation step.
Environmental Impact Use of organic solvents and reagents.Utilizes readily available and less hazardous materials in the initial steps. The high-pressure step has energy considerations.

Visualization of Synthesis Routes

Synthesis_Routes cluster_0 Route 1 cluster_1 Route 2 Ethyl 3-aminocrotonate Ethyl 3-aminocrotonate Ethyl 2,4-dihydroxy-6-methylnicotinate Ethyl 2,4-dihydroxy-6-methylnicotinate Ethyl 3-aminocrotonate->Ethyl 2,4-dihydroxy-6-methylnicotinate NaOEt, EtOH, Reflux Diethyl malonate Diethyl malonate Diethyl malonate->Ethyl 2,4-dihydroxy-6-methylnicotinate 2,4-Dihydroxy-6-methylnicotinic acid_R1 This compound Ethyl 2,4-dihydroxy-6-methylnicotinate->2,4-Dihydroxy-6-methylnicotinic acid_R1 NaOH, H2O/EtOH, Reflux then H+ Dehydroacetic acid Dehydroacetic acid 4-Hydroxy-6-methyl-2-pyrone 4-Hydroxy-6-methyl-2-pyrone Dehydroacetic acid->4-Hydroxy-6-methyl-2-pyrone H2SO4, 130°C 4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy-6-methylpyridin-2(1H)-one 4-Hydroxy-6-methyl-2-pyrone->4-Hydroxy-6-methylpyridin-2(1H)-one NH4OH 2,4-Dihydroxy-6-methylnicotinic acid_R2 This compound 4-Hydroxy-6-methylpyridin-2(1H)-one->2,4-Dihydroxy-6-methylnicotinic acid_R2 1. NaOH 2. CO2 (high pressure), Heat 3. H+ (Proposed)

Caption: Comparative workflow of the two main synthesis routes for this compound.

Conclusion

Both synthetic routes presented offer viable pathways to this compound.

Route 1 is a well-documented and high-yielding process that is readily scalable under standard laboratory conditions. The high purity of the intermediate and final product makes it an attractive option for applications where quality is paramount.

Route 2 presents a more cost-effective alternative due to the inexpensive nature of dehydroacetic acid. While the initial steps are straightforward, the proposed carboxylation step requires more demanding conditions and would necessitate optimization. However, for large-scale industrial production where cost is a primary driver, the development of this route could be highly advantageous.

The choice between these two routes will ultimately depend on the specific priorities of the research or development team, balancing factors of cost, scale, available equipment, and desired purity of the final compound.

References

A Comparative Analysis of 2,4-Dihydroxy-6-methylnicotinic Acid and its Ethyl Ester: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the functionalization of heterocyclic scaffolds is a cornerstone of drug discovery. The nicotinic acid framework, in particular, has proven to be a versatile template for the development of novel therapeutic agents. This guide provides an in-depth, objective comparison of 2,4-dihydroxy-6-methylnicotinic acid and its derivative, ethyl 2,4-dihydroxy-6-methylnicotinate. We will explore their chemical properties, delve into their potential biological activities, and provide detailed experimental protocols for their evaluation and comparison. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively utilize these compounds in their research endeavors.

Structural and Physicochemical Properties: The Impact of Esterification

At a fundamental level, the primary distinction between this compound and its ethyl ester lies in the modification of the carboxylic acid group at the 3-position of the pyridine ring. This seemingly subtle chemical alteration has significant implications for the physicochemical properties of the molecule, which in turn can profoundly influence its biological activity.

PropertyThis compoundEthyl 2,4-dihydroxy-6-methylnicotinate
Molecular Formula C₇H₇NO₄[1]C₉H₁₁NO₄
Molecular Weight 169.13 g/mol [1]197.19 g/mol
IUPAC Name 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylic acid[1]ethyl 4-hydroxy-6-methyl-2-oxo-1H-pyridine-3-carboxylate[2]
Key Functional Groups Carboxylic acid, Hydroxyl, MethylEthyl ester, Hydroxyl, Methyl
Predicted Polarity HigherLower
Predicted Lipophilicity LowerHigher

The conversion of the polar carboxylic acid to a less polar ethyl ester is expected to increase the lipophilicity of the molecule. This is a critical consideration in drug design, as it can enhance the compound's ability to cross cellular membranes, potentially leading to improved bioavailability and intracellular target engagement. However, this esterification may also impact the compound's interaction with its molecular targets, especially if the carboxylic acid group is directly involved in binding.

The synthesis of ethyl 2,4-dihydroxy-6-methylnicotinate is typically achieved through the direct esterification of this compound with ethanol in the presence of an acid catalyst.[2] This straightforward synthetic route allows for the facile production of the ethyl ester from its parent carboxylic acid.[2]

A Comparative Overview of Biological Activity

While direct comparative studies between this compound and its ethyl ester are not extensively documented in publicly available literature, the known biological activities of nicotinic acid derivatives allow for an informed hypothesis on their respective profiles. The ethyl ester, ethyl 2,4-dihydroxy-6-methylnicotinate, is noted as a versatile building block for synthesizing analogs of compounds like Lucanthone, which have been investigated for potential antitumor and bactericidal properties.[2][3] The presence of dihydroxy groups on the pyridine ring also suggests a potential for antioxidant activity.[4]

The following sections will detail the experimental methodologies that can be employed to quantitatively compare the biological activities of these two compounds.

Experimental Protocols for Comparative Activity Assessment

To rigorously evaluate and compare the biological activities of this compound and ethyl 2,4-dihydroxy-6-methylnicotinate, a series of standardized in vitro assays are recommended. The choice of these assays is predicated on the potential therapeutic applications of nicotinic acid derivatives, which include antioxidant, cytotoxic (antitumor), and antimicrobial activities.[5]

Assessment of Antioxidant Activity

The dihydroxy substitution on the pyridine ring suggests that both compounds may possess antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating in vitro antioxidant capacity.[6]

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.[6]

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Sample Preparation: Prepare stock solutions of this compound and ethyl 2,4-dihydroxy-6-methylnicotinate in a suitable solvent (e.g., DMSO or methanol). Create a series of dilutions to obtain a range of concentrations for testing.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of each sample dilution.

    • Add 100 µL of the DPPH solution to each well.

    • Include a positive control (e.g., ascorbic acid) and a blank control (solvent with DPPH).

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

This assay is based on the ability of antioxidants to quench the blue-green ABTS radical cation.[6]

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with methanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare serial dilutions of the test compounds as described for the DPPH assay.

  • Assay Procedure:

    • Add 10 µL of each sample dilution to a 96-well microplate.

    • Add 190 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the percentage of inhibition as described for the DPPH assay.

Illustrative Comparative Data for Antioxidant Activity:

CompoundDPPH IC₅₀ (µg/mL)ABTS IC₅₀ (µg/mL)
This compoundHypothetical ValueHypothetical Value
Ethyl 2,4-dihydroxy-6-methylnicotinateHypothetical ValueHypothetical Value
Ascorbic Acid (Standard)Typical Literature ValueTypical Literature Value

Note: The above table is for illustrative purposes to show how data would be presented. Actual values would need to be determined experimentally.

Antioxidant_Assay_Workflow cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Prepare DPPH Solution (0.1 mM in Methanol) DPPH_3 Mix Compounds with DPPH Solution in 96-well plate DPPH_1->DPPH_3 DPPH_2 Prepare Serial Dilutions of Test Compounds DPPH_2->DPPH_3 DPPH_4 Incubate in Dark (30 min) DPPH_3->DPPH_4 DPPH_5 Measure Absorbance at 517 nm DPPH_4->DPPH_5 ABTS_1 Prepare ABTS Radical Cation Solution ABTS_3 Mix Compounds with ABTS Solution in 96-well plate ABTS_1->ABTS_3 ABTS_2 Prepare Serial Dilutions of Test Compounds ABTS_2->ABTS_3 ABTS_4 Incubate (6-10 min) ABTS_3->ABTS_4 ABTS_5 Measure Absorbance at 734 nm ABTS_4->ABTS_5

Workflow for in vitro antioxidant activity assessment.

Evaluation of Cytotoxic Activity

The potential antitumor properties of these compounds can be assessed by evaluating their cytotoxicity against various cancer cell lines using the MTT assay.[7]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8]

Protocol:

  • Cell Culture: Culture the desired cancer cell lines (e.g., HeLa, MCF-7, A549) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Replace the existing media with the media containing the test compounds.

    • Include a vehicle control (media with the same concentration of solvent used to dissolve the compounds) and a positive control (e.g., doxorubicin).

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the media.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm.

  • Calculation: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Comparative Data for Cytotoxicity:

CompoundCell LineIC₅₀ (µM) after 48h
This compoundHeLaHypothetical Value
MCF-7Hypothetical Value
Ethyl 2,4-dihydroxy-6-methylnicotinateHeLaHypothetical Value
MCF-7Hypothetical Value
Doxorubicin (Standard)HeLaTypical Literature Value
MCF-7Typical Literature Value

Note: The above table is for illustrative purposes to show how data would be presented. Actual values would need to be determined experimentally.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well Plate incubation1 Incubate Overnight start->incubation1 treatment Treat with Serial Dilutions of Compounds incubation1->treatment incubation2 Incubate for 24/48/72 hours treatment->incubation2 add_mtt Add MTT Solution incubation2->add_mtt incubation3 Incubate for 4 hours add_mtt->incubation3 solubilize Add Solubilizing Agent (e.g., DMSO) incubation3->solubilize read Measure Absorbance at 570 nm solubilize->read

Workflow for the MTT cytotoxicity assay.

Antimicrobial Susceptibility Testing

To evaluate the bactericidal properties of these compounds, the minimum inhibitory concentration (MIC) should be determined.[9][10]

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11][12]

Protocol:

  • Bacterial Culture: Grow the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium overnight.

  • Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (approximately 5 x 10⁵ CFU/mL).

  • Compound Dilution:

    • In a 96-well microplate, prepare two-fold serial dilutions of the test compounds in the broth medium.

    • Include a positive control (a known antibiotic like ciprofloxacin), a growth control (broth with bacteria, no compound), and a sterility control (broth only).

  • Inoculation: Add the standardized bacterial inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Illustrative Comparative Data for Antimicrobial Activity:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
This compoundHypothetical ValueHypothetical Value
Ethyl 2,4-dihydroxy-6-methylnicotinateHypothetical ValueHypothetical Value
Ciprofloxacin (Standard)Typical Literature ValueTypical Literature Value

Note: The above table is for illustrative purposes to show how data would be presented. Actual values would need to be determined experimentally.

Pharmacokinetic Considerations: The Acid vs. the Ester

A key differentiator between the carboxylic acid and its ethyl ester will likely be their pharmacokinetic profiles. The increased lipophilicity of the ethyl ester may lead to enhanced absorption across the gastrointestinal tract and better penetration into tissues. However, the ester is likely a prodrug that requires in vivo hydrolysis by esterases to release the active carboxylic acid form.

This metabolic conversion can influence the onset and duration of action. The rate of hydrolysis will determine the concentration of the active acid at the target site. Therefore, a comprehensive comparison should also include pharmacokinetic studies to evaluate absorption, distribution, metabolism, and excretion (ADME) profiles.

Pharmacokinetics Ester Ethyl 2,4-dihydroxy-6-methylnicotinate (Prodrug) - Higher Lipophilicity - Enhanced Absorption Metabolism Esterase Hydrolysis (in vivo) Ester->Metabolism Metabolic Conversion Acid This compound (Active Form) - Lower Lipophilicity - Direct Activity Metabolism->Acid

Prodrug concept: Ester to active acid conversion.

Conclusion and Future Directions

This guide provides a framework for the comparative analysis of this compound and ethyl 2,4-dihydroxy-6-methylnicotinate. While the ethyl ester's enhanced lipophilicity suggests potential advantages in terms of bioavailability, experimental validation is crucial. The provided protocols for assessing antioxidant, cytotoxic, and antimicrobial activities offer a robust starting point for a head-to-head comparison.

Future research should focus on conducting these comparative studies to generate empirical data. Furthermore, investigating the mechanism of action of these compounds, including their potential molecular targets, will be essential for their rational development as therapeutic agents. Understanding the structure-activity relationships within this class of nicotinic acid derivatives will undoubtedly pave the way for the design of more potent and selective drug candidates.

References

A Comparative Guide to the Antioxidant Activity of Dihydroxynicotinic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxynicotinic acid (DHNA) isomers, a class of pyridinecarboxylic acids, are structurally analogous to the well-studied dihydroxybenzoic acids and hold significant potential as antioxidant agents. The positioning of the two hydroxyl groups on the nicotinic acid scaffold is predicted to profoundly influence their free radical scavenging capabilities and reducing power. This guide provides a comprehensive comparison of the anticipated antioxidant activity of various DHNA isomers based on established structure-activity relationships of phenolic and heterocyclic compounds. While direct comparative experimental data for all DHNA isomers is not extensively available in the current literature, this document synthesizes theoretical principles and data from analogous structures to offer a predictive framework for their relative antioxidant efficacy. Detailed protocols for standard in vitro antioxidant assays are also provided to facilitate further experimental validation.

Introduction: The Promise of Dihydroxynicotinic Acids as Antioxidants

Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are therefore of great interest in therapeutic development.

Nicotinic acid (Vitamin B3) and its derivatives are known to play crucial roles in various biological processes. The introduction of hydroxyl groups onto the pyridine ring of nicotinic acid is expected to confer significant antioxidant properties. The dihydroxynicotinic acid (DHNA) isomers are a group of compounds that combine the structural features of nicotinic acid with the antioxidant potential of a dihydroxyphenyl moiety. The key to their antioxidant activity lies in the number and, more importantly, the relative positions of the hydroxyl (-OH) groups on the pyridine ring, which dictates their ability to donate a hydrogen atom or an electron to neutralize free radicals.

This guide will explore the structural variations among common DHNA isomers and provide a comparative analysis of their predicted antioxidant activity. We will delve into the underlying chemical mechanisms and present a logical framework for ranking their potential efficacy.

Chemical Structures of Dihydroxynicotinic Acid Isomers

The antioxidant potential of DHNA isomers is intrinsically linked to their chemical structure. The parent molecule, nicotinic acid, is pyridine-3-carboxylic acid. The dihydroxy isomers are formed by the substitution of two hydrogen atoms with hydroxyl groups at various positions on the pyridine ring. The most common isomers include:

  • 2,4-Dihydroxynicotinic acid

  • 2,5-Dihydroxynicotinic acid

  • 2,6-Dihydroxynicotinic acid

  • 4,5-Dihydroxynicotinic acid

  • 4,6-Dihydroxynicotinic acid

  • 5,6-Dihydroxynicotinic acid

The spatial arrangement of the hydroxyl groups relative to each other and to the carboxylic acid group influences the molecule's electronic properties and, consequently, its antioxidant capacity.

DHNA_Isomers cluster_24 2,4-Dihydroxynicotinic Acid cluster_25 2,5-Dihydroxynicotinic Acid cluster_26 2,6-Dihydroxynicotinic Acid cluster_45 4,5-Dihydroxynicotinic Acid cluster_46 4,6-Dihydroxynicotinic Acid cluster_56 5,6-Dihydroxynicotinic Acid 2,4-DHNA 2,5-DHNA 2,6-DHNA 4,5-DHNA 4,6-DHNA 5,6-DHNA

Figure 1: Chemical Structures of Common Dihydroxynicotinic Acid Isomers.

Mechanisms of Antioxidant Action and Structure-Activity Relationship

The antioxidant activity of phenolic compounds, including DHNAs, is primarily mediated through two major mechanisms:

  • Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The ease of this donation is related to the bond dissociation enthalpy (BDE) of the O-H bond. A lower BDE indicates a more potent HAT-based antioxidant.

  • Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation. The ability to donate an electron is determined by the ionization potential (IP) of the antioxidant.

The stability of the resulting antioxidant radical is crucial for its efficacy. Resonance delocalization of the unpaired electron across the aromatic ring and the participation of multiple hydroxyl groups significantly stabilize the radical, preventing it from becoming a pro-oxidant.

Antioxidant_Mechanisms cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) A_H Antioxidant (Ar-OH) A_radical Antioxidant Radical (Ar-O•) A_H->A_radical H• donation R_radical Free Radical (R•) RH Neutralized Molecule (RH) R_radical->RH A_H_SET Antioxidant (Ar-OH) A_H_radical_cation Antioxidant Radical Cation (Ar-OH•+) A_H_SET->A_H_radical_cation e- donation R_radical_SET Free Radical (R•) R_anion Anion (R-) R_radical_SET->R_anion

Caption: Primary mechanisms of free radical scavenging by antioxidants.

Based on extensive studies of analogous dihydroxybenzoic acids, a clear structure-activity relationship (SAR) has emerged. The antioxidant activity is significantly influenced by the positions of the hydroxyl groups.[1] Specifically, ortho-dihydroxy (catechol-like) and para-dihydroxy (hydroquinone-like) arrangements lead to greater antioxidant activity than a meta-dihydroxy arrangement. This is because the former allows for better stabilization of the resulting phenoxyl radical through resonance and, in the case of ortho-dihydroxy groups, intramolecular hydrogen bonding.

Comparative Antioxidant Activity: A Predictive Analysis

In the absence of direct comparative experimental data for all DHNA isomers, we can predict their relative antioxidant potential based on the established SAR of dihydroxybenzoic acids.

Dihydroxynicotinic Acid IsomerHydroxyl Group PositionsPredicted Antioxidant ActivityRationale
2,5-Dihydroxynicotinic Acid para-dihydroxy (hydroquinone-like)High The para arrangement allows for excellent resonance stabilization of the radical formed upon H-atom or electron donation. This is analogous to 2,5-dihydroxybenzoic acid (gentisic acid), which is a potent antioxidant.[1]
4,5-Dihydroxynicotinic Acid ortho-dihydroxy (catechol-like)High The ortho positioning of the hydroxyl groups facilitates the formation of a stable radical through resonance and intramolecular hydrogen bonding, similar to 3,4-dihydroxybenzoic acid (protocatechuic acid).
5,6-Dihydroxynicotinic Acid ortho-dihydroxy (catechol-like)High Similar to the 4,5-isomer, the ortho-dihydroxy configuration is expected to confer strong antioxidant properties.
2,4-Dihydroxynicotinic Acid -Moderate to Low The hydroxyl groups are neither ortho nor para to each other, which limits the extent of resonance stabilization of the resulting radical compared to the isomers above. This is analogous to 2,4-dihydroxybenzoic acid, which shows weaker antioxidant activity.[1]
4,6-Dihydroxynicotinic Acid meta-dihydroxyLow The meta positioning of the hydroxyl groups provides the least effective resonance stabilization for the resulting radical, leading to a predicted lower antioxidant capacity.
2,6-Dihydroxynicotinic Acid -Low Similar to the 4,6-isomer, the hydroxyl groups are in a meta-like relationship with respect to their ability to delocalize a radical on one another, suggesting weaker antioxidant activity.

Note: This table presents a predictive comparison based on chemical principles. Experimental validation is necessary to confirm these hypotheses.

Experimental Protocols for Antioxidant Activity Assessment

To empirically determine and compare the antioxidant activities of DHNA isomers, several standardized in vitro assays can be employed. Below are detailed protocols for four commonly used methods.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in a dark, airtight container.

    • Prepare stock solutions of the DHNA isomers and a reference antioxidant (e.g., Trolox or ascorbic acid) in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • In a 96-well microplate, add 50 µL of each sample dilution.

    • Add 150 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, use 50 µL of the solvent instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100

    • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

DPPH_Workflow A Prepare DPPH solution (0.1 mM in Methanol) C Mix Sample (50 µL) and DPPH (150 µL) in 96-well plate A->C B Prepare Sample Dilutions (DHNA isomers, Trolox) B->C D Incubate in Dark (30 min, RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and IC50 E->F

Caption: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•+ stock solution, mix equal volumes of the ABTS and potassium persulfate solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours.

    • On the day of the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare sample dilutions as described for the DPPH assay.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • For the blank, use 20 µL of the solvent.

    • Incubate the plate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant activity as a 1 mM concentration of the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.

Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of distilled water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

    • Ferric Chloride Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

    • FRAP Reagent: Prepare fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm to 37°C before use.

    • Prepare a standard curve using a series of dilutions of a known concentration of FeSO₄·7H₂O.

  • Assay Procedure:

    • In a 96-well microplate, add 20 µL of each sample dilution or standard.

    • Add 180 µL of the pre-warmed FRAP reagent to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance at 593 nm.

  • Calculation:

    • The antioxidant capacity of the sample is determined from the standard curve and expressed as µM Fe(II) equivalents.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals.

Protocol:

  • Reagent Preparation:

    • Fluorescein Stock Solution: Prepare a stock solution of fluorescein in 75 mM phosphate buffer (pH 7.4).

    • AAPH Solution: Prepare a solution of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) in 75 mM phosphate buffer. Prepare this solution fresh for each assay.

    • Trolox Standard: Prepare a series of dilutions of Trolox in 75 mM phosphate buffer to be used as the standard.

  • Assay Procedure:

    • In a black 96-well microplate, add 25 µL of each sample dilution or Trolox standard.

    • Add 150 µL of the fluorescein working solution to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 25 µL of the AAPH solution to each well.

    • Immediately begin monitoring the fluorescence decay every 1-2 minutes for at least 60 minutes using a fluorescence microplate reader (excitation at 485 nm, emission at 520 nm).

  • Calculation:

    • The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC).

    • The results are expressed as Trolox equivalents (TE).

Conclusion and Future Directions

While direct experimental comparisons of the antioxidant activity of dihydroxynicotinic acid isomers are currently limited, a strong theoretical framework based on the well-established structure-activity relationships of analogous phenolic compounds allows for a predictive ranking of their potential efficacy. Isomers with ortho- and para-dihydroxy substitutions, such as 2,5-, 4,5-, and 5,6-dihydroxynicotinic acids, are anticipated to exhibit the most potent antioxidant activities.

The detailed experimental protocols provided in this guide offer a clear path for researchers to empirically validate these predictions. Such studies are crucial for identifying the most promising DHNA isomers for further development as therapeutic agents for conditions associated with oxidative stress. Future research should focus on a systematic evaluation of these isomers using a battery of in vitro antioxidant assays, followed by investigations into their cellular antioxidant activity and in vivo efficacy.

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2,4-Dihydroxy-6-methylnicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of a Versatile Scaffold

The 2,4-dihydroxy-6-methylnicotinic acid core represents a compelling starting point for medicinal chemistry campaigns. Its pyridinone structure, adorned with hydroxyl and methyl groups, offers multiple points for chemical modification, enabling the exploration of a diverse chemical space. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of analogs derived from this scaffold, offering insights for researchers, scientists, and drug development professionals. We will delve into the rationale behind experimental design, present comparative data from related compound series, and provide detailed protocols for key biological assays.

The inherent electronic properties and hydrogen bonding capabilities of the 2,4-dihydroxypyridine moiety suggest potential interactions with a variety of biological targets. While comprehensive SAR studies on a dedicated library of this compound analogs are still emerging, we can draw valuable parallels from the broader class of nicotinic acid derivatives to inform our understanding and guide future discovery efforts.

Dissecting the Core Scaffold: Key Loci for Modification and Their Anticipated Impact on Biological Activity

The this compound molecule presents several key positions where structural modifications can profoundly influence its pharmacokinetic and pharmacodynamic properties. Understanding the role of each component is crucial for rational drug design.

  • The Carboxylic Acid (C3-Position): This functional group is a primary site for modification. Esterification or amidation can modulate the compound's polarity, solubility, and ability to cross cell membranes. Furthermore, the carboxylate can act as a key hydrogen bond acceptor or donor, or engage in ionic interactions with biological targets.

  • The Hydroxyl Groups (C2- and C4-Positions): The two hydroxyl groups are critical for the scaffold's electronic and hydrogen-bonding characteristics. They can exist in tautomeric forms as pyridones.[1] Alkylation or acylation of these groups can alter the molecule's lipophilicity and its interaction profile with target proteins. The presence of a catechol-like ortho-dihydroxy arrangement could be significant for antioxidant activity.[2]

  • The Methyl Group (C6-Position): This group can influence the compound's metabolic stability and steric interactions within a binding pocket. Modifications at this position, such as extension to longer alkyl chains or introduction of other functional groups, could be explored to probe for additional binding interactions.

  • The Pyridine Ring: The aromatic ring itself can be a target for substitution to modulate electronic properties and create new interaction points. Halogenation or the introduction of other small substituents can fine-tune the overall physicochemical properties of the analogs.

Comparative Analysis: A Case Study of Nicotinamide Derivatives as VEGFR-2 Inhibitors

While specific, quantitative SAR data for a series of this compound analogs is not yet extensively published, we can gain valuable insights by examining a closely related class of compounds: nicotinamides designed as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. The inhibition of this receptor is a validated strategy in cancer therapy.

Several studies have synthesized and evaluated nicotinamide derivatives as potent VEGFR-2 inhibitors, providing a useful dataset to understand the SAR for this broader class of compounds.[3][4]

Compound IDR Group (Modification on the Nicotinamide Core)Cytotoxicity IC50 (µM) - HCT-116 Cells[3]VEGFR-2 Inhibition IC50 (nM)[3]
Reference Sorafenib-53.65
Analog 1 4-chlorobenzylidene hydrazide9.360.83
Analog 2 2-hydroxybenzylidene hydrazide> 50120.5
Analog 3 1H-indol-3-ylmethylene hydrazide15.285.3
Analog 4 N'-(1-(4-chlorophenyl)ethylidene)nicotinohydrazide5.477.02

Analysis of Structure-Activity Relationships:

The data presented in the table for nicotinamide-based VEGFR-2 inhibitors reveals several key SAR trends that could be extrapolated to the design of novel this compound analogs:

  • Importance of the Hydrazone Linker: The presence of a hydrazone linker appears to be a favorable feature for activity.

  • Influence of Terminal Aromatic Groups: The nature of the aromatic group at the terminus of the molecule significantly impacts both cytotoxicity and VEGFR-2 inhibition. A 4-chlorophenyl group (Analog 1 and 4) consistently confers high potency.[3] The presence of a hydroxyl group on the terminal phenyl ring (Analog 2) leads to a significant drop in activity, possibly due to altered electronics or steric hindrance.[3]

  • Heterocyclic Substituents: The indole moiety (Analog 3) is well-tolerated and results in moderate activity.[3]

These findings underscore the importance of systematic modification and biological evaluation to build a comprehensive understanding of the SAR for a given scaffold.

Experimental Protocols: Foundational Assays for Biological Evaluation

To enable researchers to evaluate the biological activity of novel this compound analogs, we provide detailed protocols for two fundamental assays: the MTT assay for assessing cell viability and cytotoxicity, and the Ellman's method for determining acetylcholinesterase inhibition.

Protocol 1: Cell Viability and Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in a 96-well plate compound_prep Prepare serial dilutions of test compounds treatment Treat cells with compounds and incubate (24-72h) compound_prep->treatment add_mtt Add MTT solution to each well treatment->add_mtt incubation Incubate for 2-4 hours add_mtt->incubation solubilization Add solubilization solution (e.g., DMSO) incubation->solubilization read_absorbance Read absorbance at ~570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-treated and untreated controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: After incubation, carefully remove the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of compound that inhibits cell viability by 50%).

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay using Ellman's Method

Ellman's method is a simple, rapid, and sensitive colorimetric assay to measure cholinesterase activity. It is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm.

Workflow for AChE Inhibition Assay

AChE_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_reaction Reaction cluster_analysis Data Analysis reagent_prep Prepare buffer, DTNB, AChE, and test compounds pre_incubation Pre-incubate AChE with test compounds reagent_prep->pre_incubation add_substrate Add acetylthiocholine (substrate) to initiate the reaction pre_incubation->add_substrate measure_absorbance Measure absorbance at 412 nm kinetically add_substrate->measure_absorbance calculate_inhibition Calculate % inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for the AChE inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Phosphate Buffer (0.1 M, pH 8.0).

    • DTNB solution (10 mM in phosphate buffer).

    • Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water).

    • AChE solution (e.g., 0.1 U/mL in phosphate buffer).

    • Test compounds at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 25 µL of ATCI solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.

    • Add 25 µL of the test compound solution (or vehicle for control).

    • Initiate the reaction by adding 25 µL of the AChE solution.

  • Kinetic Measurement: Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Calculate the percentage of inhibition for each concentration of the test compound compared to the control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Signaling Pathways: A Glimpse into the Mechanism of Action

Understanding the signaling pathways modulated by a class of compounds is paramount for elucidating their mechanism of action and for identifying potential biomarkers of response. As exemplified by the nicotinamide derivatives targeting VEGFR-2, these compounds can exert their effects by interfering with key cellular signaling cascades.

VEGFR-2 Signaling Pathway

VEGFR2_Pathway cluster_receptor Receptor Activation cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response cluster_inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Inhibitor Nicotinamide Analog (VEGFR-2 Inhibitor) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Activation of VEGFR-2 by its ligand, VEGF, triggers a cascade of intracellular signaling events, primarily through the PLCγ, PI3K/Akt, and Ras/Raf/MEK/ERK pathways. These pathways culminate in cellular responses that promote tumor growth and survival, including proliferation, migration, and angiogenesis. Nicotinamide-based VEGFR-2 inhibitors act by blocking the initial activation of the receptor, thereby attenuating these downstream signals.

Conclusion and Future Directions

The this compound scaffold holds considerable promise as a template for the design of novel therapeutic agents. While this guide has drawn upon data from related nicotinic acid derivatives to illuminate potential structure-activity relationships, it is imperative that future research focuses on the systematic synthesis and biological evaluation of a dedicated library of analogs based on this specific core.

Future investigations should aim to:

  • Synthesize a diverse library of analogs with modifications at the C3, C2/C4, and C6 positions.

  • Screen these analogs against a panel of relevant biological targets , such as kinases (e.g., VEGFR-2), cholinesterases, and a variety of cancer cell lines.

  • Generate robust quantitative SAR data to guide further optimization efforts.

  • Elucidate the mechanism of action of the most potent compounds through detailed biochemical and cellular studies.

By adopting a rational, data-driven approach to the exploration of the chemical space around the this compound scaffold, the scientific community can unlock its full therapeutic potential.

References

Validating hits from a high-throughput screen with 2,4-Dihydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From a Million Wells to a Single Lead – The Imperative of Rigorous Hit Validation

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast chemical libraries to identify "hits"—compounds that modulate a biological target of interest.[1][2] This automated process, however, is merely the first step in a long and arduous journey. The initial excitement of a primary screen, which can flag thousands of potential candidates, is quickly tempered by a critical reality: a significant portion of these hits are false positives.[3] These misleading results can arise from various artifacts, including compound interference with the assay technology, non-specific activity, or cytotoxicity.[4][5]

Progressing these false positives wastes invaluable time, resources, and intellectual capital. Therefore, the process of hit validation—a rigorous, multi-step cascade of experiments designed to confirm the activity, specificity, and mechanism of action of primary hits—is not just a quality control step; it is the foundation upon which a successful drug discovery program is built.

This guide provides a comprehensive framework for designing and executing a robust hit validation strategy. We will delve into the causality behind experimental choices, compare and contrast orthogonal validation techniques, and provide detailed, field-proven protocols. To illustrate these principles in a real-world context, we will follow the validation path of a hypothetical hit compound, a 2,4-Dihydroxy-6-methylnicotinic acid derivative, identified in a screen for novel anti-inflammatory agents.

The Hit Validation Cascade: A Funnel of Increasing Stringency

The core principle of hit validation is to efficiently triage a large number of initial hits, progressively increasing confidence in the remaining compounds.[3] This is best visualized as a multi-stage funnel, where each stage employs assays of increasing complexity and physiological relevance to filter out undesirable compounds.

HTS_Validation_Cascade cluster_0 Primary HTS cluster_1 Phase 1: Hit Confirmation & Triage cluster_2 Phase 2: False Positive Removal cluster_3 Phase 3: Target Engagement & Cellular Activity cluster_4 Validated Hit Series HTS High-Throughput Screen (~1,000,000 compounds) Reconfirmation Primary Assay Re-test (Single Concentration) HTS->Reconfirmation ~1,000-10,000 'Hits' DoseResponse Dose-Response Curve (Potency - IC50/EC50) Reconfirmation->DoseResponse Triage Computational Triage (PAINS, Chemoinformatics) DoseResponse->Triage CounterScreen Counter-Screens (Assay Interference) Triage->CounterScreen ~100-500 Confirmed Hits OrthogonalAssay Orthogonal Biochemical Assay (Different Detection Method) CounterScreen->OrthogonalAssay Biophysical Biophysical Assays (Direct Binding: SPR, TSA) OrthogonalAssay->Biophysical ~50-100 Triaged Hits CellBased Cell-Based Assays (Target Engagement, Phenotype, Cytotoxicity) Biophysical->CellBased ValidatedHit Validated Hit for Lead Optimization CellBased->ValidatedHit ~1-5 Hit Series Signaling_Pathway cluster_pathway Inflammatory Signaling Pathway cluster_intervention Therapeutic Intervention AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGH2 Prostaglandin H2 COX2->PGH2 Prostaglandins Prostaglandins (PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation HitCompound 2,4-Dihydroxy-6- methylnicotinic acid (Hypothetical Hit) HitCompound->COX2 Inhibition

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2,4-Dihydroxy-6-methylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of derivatives of 2,4-dihydroxy-6-methylnicotinic acid. As researchers and drug development professionals, understanding the translational potential of novel chemical entities is paramount. This document delves into the experimental data supporting the biological activities of these compounds, offering insights into their potential therapeutic applications. While direct experimental data for this compound derivatives is emerging, this guide draws upon established findings for structurally related nicotinic acid analogues to provide a predictive and informative overview.

Introduction: The Therapeutic Potential of Nicotinic Acid and Its Derivatives

Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia.[1] Its ability to modulate lipid profiles, primarily by reducing low-density lipoprotein (LDL) and triglyceride levels while increasing high-density lipoprotein (HDL) cholesterol, has been extensively documented.[1] However, the therapeutic application of nicotinic acid is often hampered by side effects, most notably cutaneous flushing, which can lead to poor patient compliance. This has spurred the development of numerous derivatives with improved tolerability and potentially enhanced efficacy.

The core structure of this compound presents a versatile scaffold for chemical modification, leading to a diverse array of derivatives with a broad spectrum of biological activities. Beyond lipid metabolism, research has unveiled the potential of nicotinic acid derivatives in inflammation, cancer, and infectious diseases. This guide will explore the scientific evidence underpinning these claims, comparing their performance in controlled laboratory settings (in vitro) with their effects in whole organisms (in vivo).

Putative Mechanisms of Action: Beyond Lipid Regulation

The biological effects of nicotinic acid derivatives are multifaceted. While the precise mechanisms of action for this compound derivatives are still under active investigation, insights can be gleaned from the broader class of nicotinic acid analogues.

A key target is the G protein-coupled receptor 109A (GPR109A), which is expressed in adipocytes and immune cells such as macrophages. Activation of GPR109A in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the circulation and subsequently decreasing the hepatic synthesis of triglycerides and VLDL. In immune cells, GPR109A activation can mediate anti-inflammatory effects.

Furthermore, some nicotinic acid derivatives have demonstrated direct inhibitory effects on enzymes involved in inflammatory pathways, such as cyclooxygenase-2 (COX-2), and have shown cytotoxic activity against various cancer cell lines, suggesting mechanisms of action independent of GPR109A.

Nicotinic_Acid_Derivative_MOA Proposed Anti-Inflammatory Mechanism of Nicotinic Acid Derivatives NAD Nicotinic Acid Derivative GPR109A GPR109A Receptor (on Macrophages) NAD->GPR109A COX2_inhibition Direct Inhibition of COX-2 Enzyme NAD->COX2_inhibition GPR109A- independent AC_inhibition Inhibition of Adenylyl Cyclase GPR109A->AC_inhibition cAMP_decrease Decreased cAMP levels AC_inhibition->cAMP_decrease PKA_inhibition Reduced PKA Activity cAMP_decrease->PKA_inhibition NFkB_inhibition Inhibition of NF-κB Pathway PKA_inhibition->NFkB_inhibition Cytokine_reduction Decreased Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6) NFkB_inhibition->Cytokine_reduction Anti_inflammatory_effect Anti-inflammatory Effect Cytokine_reduction->Anti_inflammatory_effect PG_reduction Reduced Prostaglandin Synthesis COX2_inhibition->PG_reduction PG_reduction->Anti_inflammatory_effect

Figure 1: Proposed anti-inflammatory signaling pathway for nicotinic acid derivatives.

In Vitro Efficacy: A Snapshot of Cellular and Molecular Interactions

In vitro assays provide a controlled environment to dissect the specific cellular and molecular effects of drug candidates. For this compound derivatives, key areas of investigation include their anti-inflammatory, cytotoxic, and antimicrobial properties.

Anti-inflammatory Activity

The anti-inflammatory potential of nicotinic acid derivatives can be assessed by measuring their ability to inhibit the production of inflammatory mediators in cell cultures. A common model involves stimulating macrophage cell lines (e.g., RAW 264.7) with lipopolysaccharide (LPS) to induce an inflammatory response. The inhibitory effect of the test compounds on the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) is then quantified.

While specific data for this compound derivatives is limited, studies on other nicotinic acid analogues have demonstrated significant inhibition of these inflammatory markers.

Cytotoxic Activity

The potential of these derivatives as anticancer agents is evaluated through cytotoxicity assays on various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[2][3][4] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Compound/Derivative Cell Line IC50 (µM) Reference
2',4'-dihydroxy-6'-methoxy-3',5'-dimethylchalcone (structurally related)A-549 (Lung Carcinoma)9.99[5]
4'-O-benzylated-DMC (structurally related)FaDu (Pharyngeal Carcinoma)13.98[5]
Chalcone derivative 12 (structurally related)MCF-7 (Breast Adenocarcinoma)4.19 ± 1.04[6]
Chalcone derivative 13 (structurally related)MCF-7 (Breast Adenocarcinoma)3.30 ± 0.92[6]

Table 1: In Vitro Cytotoxicity of Structurally Related Compounds. IC50 represents the concentration of a drug that is required for 50% inhibition in vitro.

Antimicrobial Activity

The antimicrobial efficacy of novel compounds is determined by their ability to inhibit the growth of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[7][8][9]

While comprehensive screening of this compound derivatives is ongoing, related nicotinic acid analogues have shown activity against a range of bacteria.

In Vivo Efficacy: Performance in a Complex Biological System

In vivo studies are crucial for evaluating the overall efficacy, pharmacokinetics, and safety of a drug candidate in a living organism. For this compound derivatives, key in vivo models would target inflammation and hyperlipidemia.

Anti-inflammatory Effects in Animal Models

The carrageenan-induced paw edema model in rats is a classic and reliable method for screening the acute anti-inflammatory activity of new compounds.[10][11][12][13][14] Carrageenan, a phlogistic agent, is injected into the sub-plantar tissue of the rat hind paw, inducing a localized inflammatory response characterized by swelling (edema). The ability of a test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potency.

Although specific in vivo anti-inflammatory data for this compound derivatives are not yet widely published, nicotinic acid itself has demonstrated anti-inflammatory effects in various animal models.

Hypolipidemic Activity in Animal Models

To assess the potential of these derivatives in treating dyslipidemia, animal models of hyperlipidemia are employed. These models can be genetically induced (e.g., ApoE knockout mice) or diet-induced (e.g., high-fat diet-fed rats). The efficacy of the test compounds is determined by measuring their effect on plasma lipid levels, including total cholesterol, LDL, HDL, and triglycerides.

Comparative Analysis and Future Perspectives

The available data, primarily from structurally related nicotinic acid derivatives, suggests that the this compound scaffold holds significant promise for the development of novel therapeutics. The in vitro evidence points towards potential applications in oncology and infectious diseases, while the well-established anti-inflammatory and hypolipidemic effects of the parent nicotinic acid molecule provide a strong rationale for in vivo investigation in these areas.

A critical aspect of future research will be to establish a clear correlation between in vitro potency and in vivo efficacy for specific derivatives. This will require comprehensive pharmacokinetic and pharmacodynamic studies to understand their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their dose-response relationships in relevant disease models.

The versatility of the this compound core allows for a wide range of structural modifications. Structure-activity relationship (SAR) studies will be instrumental in optimizing the potency and selectivity of these derivatives for their intended biological targets while minimizing off-target effects.

Detailed Experimental Protocols

To ensure the reproducibility and validity of experimental findings, the use of standardized and well-documented protocols is essential. The following are detailed methodologies for key assays discussed in this guide.

In Vitro Protocol: MTT Assay for Cell Viability

This protocol is adapted from established methods for determining the cytotoxic effects of compounds on cultured cells.[2][3][4]

MTT_Assay_Workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Seed cells in a 96-well plate (1,000-100,000 cells/well) incubation1 2. Incubate for 24 hours to allow attachment cell_seeding->incubation1 compound_addition 3. Add serially diluted test compounds incubation1->compound_addition incubation2 4. Incubate for the desired exposure time (e.g., 24, 48, 72 hours) compound_addition->incubation2 mtt_addition 5. Add MTT reagent (10 µL of 5 mg/mL solution) to each well incubation2->mtt_addition incubation3 6. Incubate for 2-4 hours at 37°C (Formation of formazan crystals) mtt_addition->incubation3 solubilization 7. Add solubilization solution (e.g., 100 µL DMSO or detergent) incubation3->solubilization absorbance_reading 8. Read absorbance at 570 nm using a microplate reader solubilization->absorbance_reading data_analysis 9. Calculate cell viability and IC50 values absorbance_reading->data_analysis

Figure 2: Step-by-step workflow of the MTT assay for determining cell viability.

Materials:

  • 96-well flat-bottom microplates

  • Test compound (this compound derivative)

  • Appropriate cancer cell line

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS solution)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[7][8][9]

Materials:

  • 96-well microtiter plate

  • Test compound

  • Bacterial strain

  • Mueller-Hinton Broth (MHB)

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture the bacterial strain in MHB overnight. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB in the wells of a 96-well plate.

  • Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.

In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol describes a standard procedure for assessing the acute anti-inflammatory activity of a compound.[10][11][12][13][14]

Carrageenan_Paw_Edema_Workflow Carrageenan-Induced Paw Edema Experimental Workflow cluster_pre Pre-treatment cluster_induction Induction cluster_measurement Measurement cluster_analysis Analysis animal_acclimatization 1. Acclimatize rats to laboratory conditions baseline_measurement 2. Measure initial paw volume (baseline) animal_acclimatization->baseline_measurement compound_admin 3. Administer test compound or vehicle orally or intraperitoneally baseline_measurement->compound_admin carrageenan_injection 4. Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw compound_admin->carrageenan_injection paw_volume_measurement 5. Measure paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan injection) carrageenan_injection->paw_volume_measurement edema_calculation 6. Calculate the percentage of edema inhibition for each group paw_volume_measurement->edema_calculation statistical_analysis 7. Perform statistical analysis to determine significance edema_calculation->statistical_analysis

Figure 3: Step-by-step workflow of the carrageenan-induced paw edema model in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (150-200 g)

  • Test compound

  • Carrageenan (lambda, type IV)

  • Plethysmometer

  • Saline solution (0.9% NaCl)

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (e.g., control, standard drug, and test compound groups). Administer the test compound or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point compared to the control group.

References

A Researcher's Guide to Profiling the Selectivity of 2,4-Dihydroxy-6-methylnicotinic Acid: A Comparative Approach to Uncovering Cross-Reactivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the journey from a promising small molecule to a validated chemical probe or therapeutic candidate is paved with rigorous scientific scrutiny. A critical, yet often underestimated, aspect of this journey is the comprehensive characterization of a compound's selectivity. This guide provides an in-depth, technical framework for investigating the cross-reactivity and off-target effects of 2,4-Dihydroxy-6-methylnicotinic acid, a nicotinic acid derivative with emerging biological interest.[1][2][3] By presenting a suite of comparative experimental strategies, we aim to equip scientists with the rationale and methodologies to build a robust selectivity profile, a cornerstone of any successful drug discovery program.

Introduction: The Significance of Selectivity for this compound

This compound and its derivatives have been noted for several potential biological activities, including acetylcholinesterase inhibition and antioxidant effects.[1] However, its structural resemblance to α-ketoglutarate (also known as 2-oxoglutarate), a key cellular metabolite, raises a critical hypothesis: this compound may act as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases (2-OGDDs).[4][5][6] This superfamily of enzymes plays a pivotal role in a vast array of physiological processes, including hypoxia sensing (via HIF prolyl hydroxylases), epigenetic regulation, and collagen biosynthesis.[5][6][7]

Inhibition of a specific 2-OGDD, such as the hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs), is a clinically validated strategy for treating anemia associated with chronic kidney disease.[4][8] However, the broad structural conservation across the 2-OGDD active site presents a significant challenge for achieving selectivity.[5][7] Unintended inhibition of other 2-OGDDs can lead to a host of off-target effects, complicating the interpretation of experimental data and potentially causing toxicity.[4][9][10] Therefore, a thorough investigation into the selectivity of this compound is not merely an academic exercise but a prerequisite for its development as a reliable research tool or therapeutic agent.

This guide will compare this compound with two well-characterized HIF prolyl hydroxylase inhibitors, Daprodustat and Vadadustat , which have distinct selectivity profiles, and a negative control compound, Aspirin , which has a different primary mechanism of action.

Comparative Compounds: Establishing a Framework for Selectivity Profiling
CompoundPrimary Target(s)Rationale for Inclusion
This compound Unknown; Putative 2-OGDD inhibitorThe subject of our investigation. Its selectivity profile is to be determined.
Daprodustat (GSK1278863) HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3)A clinically relevant pan-PHD inhibitor, providing a benchmark for broad 2-OGDD inhibition within the HIF pathway.[8]
Vadadustat (AKB-6548) HIF Prolyl Hydroxylases (preferential for PHD2)A clinically relevant PHD inhibitor with a degree of isoform selectivity, allowing for a more nuanced comparison.[8]
Aspirin Cyclooxygenases (COX-1 and COX-2)A structurally and mechanistically distinct compound to serve as a negative control in broad, unbiased screens.
Experimental Workflows for Comparative Selectivity Profiling

A multi-tiered approach is essential for building a comprehensive understanding of a compound's selectivity. We will progress from targeted, in vitro enzymatic assays to broader, cellular-based methods.

The most direct way to assess cross-reactivity within the 2-OGDD family is through a panel of purified enzyme assays. The principle of these assays is to measure the enzymatic activity in the presence of varying concentrations of the inhibitor.

Experimental Protocol: Enzyme-Coupled Succinate Detection Assay

This assay provides a versatile and high-throughput method for measuring the activity of any 2-OGDD that produces succinate as a byproduct.[11][12]

  • Reaction Setup: In a 96- or 384-well plate, combine the purified recombinant 2-OGDD enzyme (e.g., PHD2, FIH, a KDM family member), its primary substrate (e.g., a HIF-1α peptide for PHD2), Fe(II), and 2-oxoglutarate.

  • Inhibitor Addition: Add serial dilutions of this compound, Daprodustat, Vadadustat, or Aspirin to the reaction wells. Include DMSO as a vehicle control.

  • Enzymatic Reaction: Incubate the plate at the optimal temperature for the enzyme (typically 37°C) to allow for the production of succinate.

  • Coupled Detection: Terminate the primary reaction and add the detection mix containing succinyl-CoA synthetase, pyruvate kinase, lactate dehydrogenase, ATP, PEP, and NADH.

  • Signal Readout: The conversion of succinate to succinyl-CoA is coupled to the oxidation of NADH to NAD+, resulting in a decrease in absorbance at 340 nm. Monitor this change spectrophotometrically.

  • Data Analysis: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each enzyme.

Expected Data and Interpretation:

CompoundPHD2 IC50 (nM)FIH IC50 (nM)KDM4A IC50 (nM)BBOX1 IC50 (nM)
This compoundTBDTBDTBDTBD
DaprodustatLowModerateHighHigh
VadadustatLowHighHighHigh
Aspirin>100,000>100,000>100,000>100,000
  • TBD: To Be Determined

  • A low IC50 value indicates potent inhibition. By comparing the IC50 values across a panel of 2-OGDDs, a selectivity profile can be established. Potent inhibition of enzymes other than the intended target (e.g., FIH, KDM4A) would be indicative of cross-reactivity.

Logical Relationship Diagram: 2-OGDD Inhibition and Cellular Consequences

G cluster_compound Inhibitor cluster_enzymes 2-Oxoglutarate-Dependent Dioxygenases (2-OGDDs) cluster_outcomes Potential Cellular Outcomes 2_4_DH_6_MN 2,4-Dihydroxy-6- methylnicotinic acid PHDs HIF Prolyl Hydroxylases (PHD1, PHD2, PHD3) 2_4_DH_6_MN->PHDs Inhibition? FIH Factor Inhibiting HIF (FIH) 2_4_DH_6_MN->FIH Inhibition? KDMs Histone Lysine Demethylases (KDMs) 2_4_DH_6_MN->KDMs Inhibition? TETs TET Methylcytosine Dioxygenases (TET1, TET2, TET3) 2_4_DH_6_MN->TETs Inhibition? Other_2OGDDs Other 2-OGDDs (e.g., BBOX1, ALKBH5) 2_4_DH_6_MN->Other_2OGDDs Inhibition? HIF_Stabilization HIF Pathway Activation (Erythropoiesis, Angiogenesis) PHDs->HIF_Stabilization On-Target Effect Epigenetic_Mod Altered Gene Expression (Epigenetic Modifications) FIH->Epigenetic_Mod Potential Off-Target Effects Metabolic_Changes Metabolic Reprogramming FIH->Metabolic_Changes Potential Off-Target Effects KDMs->Epigenetic_Mod Potential Off-Target Effects KDMs->Metabolic_Changes Potential Off-Target Effects TETs->Epigenetic_Mod Potential Off-Target Effects TETs->Metabolic_Changes Potential Off-Target Effects Other_2OGDDs->Epigenetic_Mod Potential Off-Target Effects Other_2OGDDs->Metabolic_Changes Potential Off-Target Effects

Caption: Potential on-target and off-target effects of this compound.

While enzymatic assays are powerful, they do not confirm that a compound can engage its target in a complex cellular environment. CETSA is a biophysical method that assesses target engagement in intact cells or cell lysates.[13][14][15] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][16][17]

Experimental Protocol: Western Blot-Based CETSA

  • Cell Treatment: Culture cells (e.g., HEK293T or a relevant cancer cell line) and treat with a high concentration (e.g., 10-50 µM) of this compound, Daprodustat, Vadadustat, or Aspirin for 1-2 hours. Include a vehicle control (DMSO).

  • Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by rapid cooling on ice.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by high-speed centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature by Western blotting using specific antibodies for suspected on-targets (e.g., PHD2) and off-targets (e.g., KDM4A).

  • Data Analysis: Plot the band intensity of the soluble protein against temperature to generate a "melting curve." A shift in the melting curve to a higher temperature in the presence of a compound indicates target stabilization and therefore, engagement.

Expected Data and Interpretation:

A rightward shift in the melting curve for a specific protein in the compound-treated samples compared to the vehicle control confirms that the compound is binding to that protein in the cell. Comparing the magnitude of the thermal shift for different proteins provides a measure of target engagement selectivity. No shift would be expected for Aspirin on 2-OGDD targets.

Workflow Diagram: Cellular Thermal Shift Assay (CETSA)

G start Treat cells with compound or vehicle (DMSO) heat Heat aliquots across a temperature gradient start->heat lyse Lyse cells and centrifuge to separate soluble and aggregated proteins heat->lyse detect Analyze soluble fraction by Western Blot for target proteins lyse->detect analyze Plot melting curves and compare thermal shifts (ΔTm) detect->analyze end Confirm cellular target engagement analyze->end

Caption: A streamlined workflow for performing a Cellular Thermal Shift Assay (CETSA).

The most comprehensive but also most complex approach is chemical proteomics, which aims to identify all protein targets of a small molecule on a proteome-wide scale.[18][19][20][21] This is an unbiased method that can reveal unexpected off-targets.[19][22]

Experimental Protocol: Affinity-Based Chemical Proteomics

  • Probe Synthesis: Synthesize an affinity-based probe by attaching a linker and an affinity tag (e.g., biotin) to this compound. A negative control probe using a structurally similar but inactive analog should also be synthesized.

  • Affinity Pulldown: Incubate the biotinylated probe with cell lysate. The probe will bind to its protein targets.

  • Enrichment: Use streptavidin-coated beads to pull down the probe-protein complexes, effectively enriching for target proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • Mass Spectrometry: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins that were specifically enriched by the active probe compared to the negative control probe and beads-only control. Proteins that are significantly enriched are considered potential targets or off-targets.

Expected Data and Interpretation:

The output will be a list of proteins that interact with this compound. This list will need to be triaged based on the strength of the interaction and the known function of the proteins. The presence of multiple 2-OGDDs would confirm cross-reactivity, while the identification of proteins from other families would reveal novel off-targets. This data can then be used to design follow-up validation experiments.

Synthesizing the Data: Building a Complete Selectivity Profile

The true power of this comparative guide lies in the integration of data from all three tiers.

  • Tier 1 provides quantitative measures of potency and selectivity against a known family of potential targets.

  • Tier 2 validates these interactions in a cellular context, confirming that the compound can reach and engage its targets inside the cell.

  • Tier 3 offers an unbiased, global view of the compound's interactome, with the potential to uncover completely unexpected off-targets.

By comparing the profile of this compound to that of Daprodustat and Vadadustat, researchers can contextualize its selectivity. For instance, if it inhibits a broader range of KDMs than Daprodustat, it would be considered less selective. Conversely, if it shows potent inhibition of PHD2 with minimal engagement of other 2-OGDDs in CETSA experiments, it could represent a highly selective tool compound.

Conclusion: A Commitment to Scientific Rigor

References

Safety Operating Guide

Guide to the Proper Disposal of 2,4-Dihydroxy-6-methylnicotinic Acid: A Protocol for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower researchers not only with high-quality reagents but also with the critical knowledge to handle and manage them safely and responsibly. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2,4-Dihydroxy-6-methylnicotinic acid (CAS No. 846557-80-0), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety data and best practices for chemical waste management.

Core Directive: Hazard Profile and Risk Assessment

Before any handling or disposal, a thorough understanding of the compound's hazard profile is essential. This compound is a solid, crystalline powder that, while stable under normal conditions, presents specific health risks that dictate its handling and disposal requirements.[1][2]

The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below.[3][4] This initial risk assessment is the foundation of a safe disposal plan; it explains why specific precautions are necessary.

Table 1: GHS Hazard Profile for this compound

Hazard ClassHazard CodeHazard StatementCausality and Required Precautions
Skin Corrosion/IrritationH315Causes skin irritation.[3][4]The compound can cause inflammation upon contact with the skin. This necessitates the mandatory use of nitrile or other chemically resistant gloves during handling and disposal.[5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4]Direct contact with the eyes can lead to significant irritation. ANSI-approved safety glasses or goggles are required to prevent exposure from splashes or airborne dust.
Specific Target Organ ToxicityH335May cause respiratory irritation.[3][4]Inhalation of the dust can irritate the respiratory tract. Handling should occur in a well-ventilated area or a chemical fume hood to minimize airborne concentrations.[6][7]

The Cardinal Rule: Prohibition of Sewering

The single most critical aspect of this protocol is the absolute prohibition of disposing of this compound, or its containers, via sanitary sewer systems (i.e., "down the drain").

Causality: While this specific compound may not be explicitly listed on every municipal wastewater regulation, it is a nicotinic acid derivative, a class of bioactive compounds.[1] Best practices, guided by regulations like the EPA's ban on sewering hazardous waste pharmaceuticals, dictate that such chemicals should not enter aquatic ecosystems.[8][9] This prevents potential environmental toxicity and contamination of public water sources.[9] All waste, including aqueous solutions containing this compound, must be collected for proper chemical disposal.

Operational Plan: Waste Collection and Segregation

Proper disposal begins at the point of generation. A systematic approach to collection and segregation prevents accidental mixing of incompatible wastes and ensures the disposal process is efficient and compliant.

Step 1: Designate a Waste Container

  • Select a chemically compatible, leak-proof container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is a suitable choice.

  • The container must be clearly labeled as "Hazardous Waste."

Step 2: Affix a Hazardous Waste Label

  • Immediately label the container with the following information:

    • The full chemical name: "this compound"

    • The CAS Number: "846557-80-0"

    • The associated hazard warnings: "Irritant"

    • The date accumulation started.

Step 3: Segregate the Waste

  • Store the designated waste container in a secondary containment bin within a satellite accumulation area (SAA) or your laboratory's designated waste storage area.

  • Causality: Segregation is crucial. This compound should be stored away from incompatible materials, particularly strong oxidizing agents, to prevent potentially hazardous reactions.[1] The storage area should be cool, dry, and well-ventilated.[2][6]

Standard Operating Procedure (SOP) for Disposal

This section provides the procedural steps for handling the chemical waste from the laboratory bench to its final pickup by a certified disposal vendor.

Personnel Protective Equipment (PPE) Required:

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles.[7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[5]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handled inside a certified chemical fume hood. If weighing or transferring powder in an open area, a NIOSH-approved respirator for particulates may be necessary.[7]

Disposal Workflow:

  • For Solid Waste:

    • Carefully sweep up any remaining solid this compound using tools that minimize dust generation (e.g., a soft brush and pan).

    • Place the collected solid into the pre-labeled hazardous waste container.[2]

    • Also, dispose of any grossly contaminated items, such as weigh boats or contaminated paper towels, in this container.

  • For Contaminated Labware (e.g., glassware):

    • Rinse the contaminated glassware with a suitable solvent (e.g., water or ethanol) three times.

    • The first rinseate is considered hazardous and MUST be collected in the designated hazardous waste container. Subsequent rinses may be managed as non-hazardous, depending on institutional policy, but collecting all rinsates is the most conservative and recommended approach.

    • Once decontaminated, the glassware can be washed normally.

  • For Empty Stock Bottles:

    • An empty container that held this chemical is still considered hazardous waste unless properly decontaminated.

    • Rinse the "empty" stock bottle three times with a suitable solvent, collecting all rinseate as hazardous waste.[9]

    • After triple-rinsing, deface the label on the bottle and dispose of it in the appropriate solid waste stream (e.g., glass recycling), as per your institution's guidelines.

  • Storage and Final Disposal:

    • Keep the hazardous waste container securely sealed when not in use.[6][7]

    • Store the container in your designated satellite accumulation area, away from ignition sources and incompatible chemicals.[6]

    • Once the container is full or has reached the accumulation time limit set by your institution's Environmental Health & Safety (EHS) department, arrange for its pickup by a licensed hazardous waste disposal contractor. All disposal must be conducted through an approved waste disposal plant in accordance with local, state, and federal regulations.[6][7][10]

Emergency Protocol: Spill Management

Accidents can happen, and a clear, pre-defined plan for spill management is a non-negotiable part of laboratory safety.

  • Evacuate and Alert: Ensure all personnel in the immediate area are aware of the spill.

  • Secure the Area: Restrict access to the spill area. Ensure adequate ventilation.

  • Don PPE: Before attempting any cleanup, don the required PPE (gloves, goggles, lab coat).

  • Contain and Clean:

    • Do not add water directly to the spill, as this can create a solution that is harder to contain.

    • Gently cover the spill with an inert, absorbent material such as vermiculite, sand, or a universal spill absorbent.

    • Carefully sweep or scoop up the absorbed material without creating dust.[2][5]

    • Place the collected material into your designated hazardous waste container.

  • Decontaminate: Wipe down the spill area with a damp cloth. The cloth and any contaminated cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

Visualization: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper management and disposal of this compound waste.

G start Waste Generated (Solid, Solution, or Contaminated Material) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe sewer_check Is disposal via sink/sewer an option? ppe->sewer_check no_sewer NO. Sewering is Prohibited. Collect all waste. sewer_check->no_sewer  NO collect Place waste into a designated, labeled Hazardous Waste container. no_sewer->collect storage Store container in a secure Satellite Accumulation Area. collect->storage pickup Arrange for pickup by a licensed EHS vendor. storage->pickup end Waste Disposed Compliantly pickup->end

Caption: Decision workflow for compliant disposal.

References

Hazard Assessment: Understanding the Risks of 2,4-Dihydroxy-6-methylnicotinic acid

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that robust safety protocols are the bedrock of innovative and reproducible research. Handling any chemical compound requires a thorough understanding of its potential hazards and the implementation of precise safety measures. This guide provides essential, field-tested guidance on the personal protective equipment (PPE) and handling procedures for 2,4-Dihydroxy-6-methylnicotinic acid, ensuring the safety of laboratory personnel and the integrity of your work.

Before handling any chemical, a comprehensive risk assessment is paramount. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2][3][4] Inflammation of the skin may be characterized by itching, scaling, or reddening.[1]

  • Serious Eye Irritation (H319): Causes serious eye irritation, which can manifest as redness, watering, and itching.[1][2][3][4]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled as a dust or aerosol.[1][4][5]

These classifications dictate the minimum required PPE to mitigate exposure risks. The causality is clear: the compound's chemical properties can disrupt cellular integrity upon contact with skin, eyes, or the respiratory tract, leading to an inflammatory response. Therefore, our primary goal is to establish effective barriers.

Core Personal Protective Equipment (PPE) Directives

Engineering controls, such as fume hoods or ventilated enclosures, are the first line of defense.[1][6] PPE is used in conjunction with these controls to provide a final barrier between you and the chemical.

Eye and Face Protection

Given the H319 classification, robust eye protection is non-negotiable.

  • Minimum Requirement: ANSI Z87.1-compliant or EN 166-compliant chemical safety goggles must be worn at all times when handling the solid compound or its solutions.[2] Standard safety glasses do not provide an adequate seal against dusts and splashes.

  • Recommended for High-Risk Operations: When handling larger quantities (>1g) or performing operations with a high potential for splashing or dust generation (e.g., scraping, vigorous mixing), a full-face shield should be worn over safety goggles.[7] This provides an additional layer of protection for the entire face.

Hand Protection

To prevent skin irritation (H315), appropriate gloves are essential.

  • Recommended Material: Nitrile gloves are the preferred choice for handling this compound in solid form and in solution. They offer excellent resistance to a broad range of chemicals and provide a good barrier against fine powders.

  • Protocol: Always inspect gloves for tears or punctures before use.[6] Use proper glove removal technique to avoid contaminating your skin.[6] After handling, dispose of contaminated gloves in accordance with institutional and local regulations and wash your hands thoroughly.[1][2][3]

Protective Clothing

Protecting the skin on the arms and body from accidental contact is crucial.

  • Standard Laboratory Coat: A clean, buttoned lab coat should be worn to protect personal clothing and prevent skin exposure.

  • Additional Protection: For tasks involving significant quantities or a high risk of dust generation, consider using disposable coveralls to supplement the lab coat.[7] Contaminated clothing must be removed immediately and washed before reuse.[1][3]

Respiratory Protection

The potential for respiratory irritation (H335) must be managed, primarily through engineering controls.

  • Primary Control: All handling of this compound powder should be performed within a certified chemical fume hood or a powder containment enclosure to keep airborne concentrations low.[1]

  • When Respirators are Necessary: If engineering controls are insufficient or unavailable, or during a large spill clean-up, respiratory protection is required. A NIOSH-approved N95 particulate respirator (or an EN 149-approved FFP2 equivalent) is the minimum requirement for nuisance dusts.[2][6]

Operational and Disposal Plan

A self-validating protocol ensures safety is built into the workflow, not an afterthought. The following step-by-step process and workflow diagram provide a clear operational plan.

Step-by-Step Handling Protocol
  • Preparation: Before entering the lab, review the Safety Data Sheet (SDS) for this compound. Ensure eyewash stations and safety showers are accessible and unobstructed.[2]

  • Donning PPE: In a designated clean area, don PPE in the following order: lab coat, safety goggles (and face shield if needed), and finally, gloves.

  • Handling: Conduct all manipulations of the solid compound inside a chemical fume hood. When weighing, use a draft shield or weigh the material in a containment enclosure to minimize dust dispersal. Avoid any actions that could generate dust.

  • Decontamination: After handling, decontaminate the work surface with an appropriate cleaning agent. Wipe down any equipment used.

  • Doffing PPE: Remove PPE in a way that avoids cross-contamination. First, remove gloves using the proper technique. Then remove the lab coat, followed by eye and face protection.

  • Hygiene: Immediately wash hands thoroughly with soap and water after removing PPE.[1][8]

Safe Handling Workflow

G cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Handling Phase A Review SDS for This compound B Verify Functionality of Engineering Controls (e.g., Fume Hood) A->B C Locate & Check Emergency Equipment (Eyewash, Shower) B->C D Don PPE (Lab Coat, Goggles, Gloves) C->D E Handle Chemical Inside Ventilated Enclosure D->E F Decontaminate Work Area & Equipment E->F G Doff PPE (Gloves First) F->G H Dispose of Waste in Approved, Labeled Container G->H I Wash Hands Thoroughly H->I

Caption: Workflow for safely handling this compound.

Spill and Emergency Procedures
  • Small Spill (Solid): Carefully sweep up the material, avoiding dust creation, and place it into a suitable, sealed container for disposal.[2][3]

  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes.[1][5] Seek medical attention if irritation develops or persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air.[1][5] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1][2]

Waste Disposal Plan

All waste containing this compound, including contaminated gloves, wipes, and excess chemical, must be treated as chemical waste.

  • Containment: Collect waste in a clearly labeled, sealed container.

  • Disposal: Dispose of the waste through an approved waste disposal plant or via your institution's environmental health and safety (EHS) office.[1][2][5] Do not allow the product to enter drains or waterways.[1][6]

Safety Summary Table

Hazard TypeGHS ClassificationRequired PPE & Control Measures
Eye Contact H319: Causes serious eye irritation[1][4][9]Primary: Chemical safety goggles. Secondary: Face shield for high-risk tasks.
Skin Contact H315: Causes skin irritation[1][4][9]Nitrile gloves and a fully buttoned lab coat.
Inhalation H335: May cause respiratory irritation[1][4][9]Handle in a chemical fume hood. Use an N95 respirator if ventilation is inadequate.
Spills N/AContain spill, sweep up solid carefully, and place in a labeled waste container.
Disposal N/ADispose of as chemical waste according to local and institutional regulations.[1][2][5]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.